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(3R,6R)-3,6-Dimethylmorpholine-2,5-dione Documentation Hub

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  • Product: (3R,6R)-3,6-Dimethylmorpholine-2,5-dione
  • CAS: 129880-52-0

Core Science & Biosynthesis

Foundational

(3R,6R)-3,6-Dimethylmorpholine-2,5-dione chemical structure

Technical Deep Dive: The Physicochemical and Synthetic Landscape of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione Part 1: Structural Identity & Stereochemical Architecture (3R,6R)-3,6-Dimethylmorpholine-2,5-dione is a cyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: The Physicochemical and Synthetic Landscape of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione

Part 1: Structural Identity & Stereochemical Architecture

(3R,6R)-3,6-Dimethylmorpholine-2,5-dione is a cyclic depsipeptide—a hybrid heterocyclic scaffold combining the structural features of a lactone (ester) and a lactam (amide). Unlike its symmetric diester analog lactide (3,6-dimethyl-1,4-dioxane-2,5-dione), this molecule introduces hydrogen-bonding capability via the amide functionality, significantly altering its ring-opening polymerization (ROP) thermodynamics and the physical properties of the resulting polydepsipeptides.

Molecular Specifications
PropertySpecification
IUPAC Name (3R,6R)-3,6-Dimethylmorpholine-2,5-dione
CAS Registry 129880-52-0
Molecular Formula C₆H₉NO₃
Molecular Weight 143.14 g/mol
Chirality D,D-Isomer (derived from D-Alanine and D-Lactic Acid)
Ring Conformation Distorted Boat / Twist-Boat
Topological Polar Surface Area 55.4 Ų
Conformational Analysis

Crystallographic data indicates that the morpholine-2,5-dione ring does not adopt a planar structure. Instead, it prefers a boat or twist-boat conformation to minimize steric repulsion between the methyl substituents at positions 3 and 6 and the carbonyl oxygens.

  • Axial/Equatorial Positioning: In the (3R,6R) configuration, the methyl groups typically adopt a pseudo-equatorial orientation to reduce 1,3-diaxial interactions, stabilizing the ring for subsequent polymerization.

  • H-Bonding: The amide proton (N-H) serves as a donor for intermolecular hydrogen bonding, leading to higher melting points and lower solubility compared to lactides.

Part 2: Synthetic Pathways & Protocol

Core Directive: To synthesize the (3R,6R) isomer with high optical purity, one must avoid conditions that promote racemization (e.g., harsh basic conditions with


-haloacyl precursors). The most robust method involves the stepwise coupling of D-Alanine and D-Lactic acid derivatives, followed by intramolecular cyclization.
Validated Synthesis Protocol: The "Coupling-Cyclization" Route

Phase 1: Linear Precursor Assembly

  • Reagents: N-Boc-D-Alanine, D-Lactic acid benzyl ester, DCC (coupling agent), DMAP (catalyst).

  • Mechanism: Steglich esterification forms the ester linkage between the carboxyl of alanine and the hydroxyl of the lactate.

  • Intermediate: N-Boc-D-Ala-D-Lac-OBn.

Phase 2: Deprotection & Cyclization

  • Hydrogenolysis: Remove the benzyl ester (Pd/C, H₂). Result: N-Boc-D-Ala-D-Lac-OH.

  • Acidolysis: Remove the Boc group (TFA/DCM). Result: H₂N-D-Ala-D-Lac-OH (TFA salt).

  • Thermal Cyclization: The linear zwitterion is heated in a high-boiling solvent (e.g., toluene or diphenyl ether) with a catalyst (e.g., Sn(Oct)₂) to drive water removal and ring closure.

Step-by-Step Experimental Workflow:

  • Coupling: Dissolve 10 mmol N-Boc-D-Alanine and 10 mmol D-Lactic acid benzyl ester in dry DCM at 0°C. Add 11 mmol DCC and 1 mmol DMAP. Stir 24h. Filter urea byproduct. Wash organic layer (HCl, NaHCO₃, Brine). Dry (MgSO₄) and concentrate.

  • Deprotection: Dissolve intermediate in MeOH; add 10% Pd/C (5 wt%). Stir under H₂ balloon (4h). Filter and concentrate. Treat residue with 1:1 TFA/DCM (1h). Evaporate volatiles to yield the linear depsipeptide salt.

  • Cyclization: Suspend the salt in Toluene (0.05 M dilution to favor intramolecular reaction). Reflux using a Dean-Stark trap for 48h.

  • Purification: Evaporate solvent. Recrystallize from Ethyl Acetate/Hexane.

  • Validation: Check optical rotation

    
    . Racemization results in a melting point depression.
    
Visualization: Synthesis Logic

Synthesis Precursors D-Alanine + D-Lactic Acid Coupling Coupling (DCC/DMAP) Ester Bond Formation Precursors->Coupling Step 1 Linear Linear Intermediate (Protected) Coupling->Linear Deprotect Deprotection (-Boc, -Bn) Linear->Deprotect Step 2 Cyclization Thermal Cyclization (-H2O) Deprotect->Cyclization Step 3 Target (3R,6R)-3,6-Dimethylmorpholine-2,5-dione Cyclization->Target Reflux

Caption: Stepwise synthetic pathway emphasizing the preservation of stereochemistry via protected linear intermediates.

Part 3: Polymerization Kinetics (ROP)

The primary utility of (3R,6R)-3,6-dimethylmorpholine-2,5-dione is as a monomer for Poly(Lactic Acid-co-Alanine) , an alternating polydepsipeptide.

The Thermodynamic Challenge

Unlike lactides, morpholine-2,5-diones have lower ring strain due to the amide group's resonance stabilization. Standard anionic ROP often fails.

  • Solution: Coordination-Insertion ROP using rare-earth metals (Yttrium, Lanthanum) or organocatalysts (TBD/Thiourea).

Mechanism: Coordination-Insertion[2][3]
  • Initiation: The metal alkoxide initiator (e.g., Y[N(SiMe₃)₂]₃) coordinates to the ester carbonyl oxygen (more basic than the amide carbonyl).

  • Nucleophilic Attack: The alkoxide ligand attacks the ester carbonyl, breaking the acyl-oxygen bond.

  • Propagation: The ring opens, generating a new metal-alkoxide species at the chain end, which attacks the next monomer.

Visualization: ROP Mechanism

ROP Initiator Initiator (Metal-OR) Coordination Coordination (Metal ... O=C-O) Initiator->Coordination Monomer (3R,6R)-Monomer Monomer->Coordination Insertion Nucleophilic Attack & Ring Opening Coordination->Insertion Acyl-O Bond Cleavage Propagation Chain Growth (Polydepsipeptide) Insertion->Propagation Repeat Propagation->Propagation + n Monomers

Caption: Coordination-Insertion mechanism for the Ring-Opening Polymerization of morpholine-2,5-diones.

Part 4: Analytical Characterization

Trustworthy identification requires checking specific spectral signatures that distinguish the dione from its linear hydrolysis products.

NMR Spectroscopy (Expected Data for D,D-isomer)

Solvent: CDCl₃, 400 MHz

PositionSignal TypeChemical Shift (

, ppm)
Interpretation
NH (Amide)Broad Singlet6.50 - 7.50 H-bonding dependent; disappears with D₂O shake.
H-6 (Methine)Quartet4.85 - 4.95 Deshielded by adjacent Ester Oxygen (

-CH).
H-3 (Methine)Multiplet/Qt4.20 - 4.35 Alpha to Amide Nitrogen (

-CH).
Me-6 Doublet1.55 - 1.65 Coupled to H-6.
Me-3 Doublet1.45 - 1.55 Coupled to H-3.

Note: The H-6 proton is significantly downfield compared to H-3 due to the electronegativity of the ester oxygen vs. the amide nitrogen.

Infrared (IR) Spectroscopy
  • Amide A (NH stretch): ~3300–3400 cm⁻¹ (Broad).

  • Ester Carbonyl (C=O): ~1740–1750 cm⁻¹ (Strong).

  • Amide I (C=O): ~1660–1680 cm⁻¹ (Strong).

  • Amide II (N-H bend): ~1510–1540 cm⁻¹.

References

  • Bouyahyi, M., et al. (2006).[1] Ring-opening polymerization of 3,6-dimethyl-2,5-morpholinedione with discrete amino-alkoxy-bis(phenolate) yttrium initiators: mechanistic insights. Chemical Communications.[2] Link

  • Wang, W., et al. (2024).[3] Ring-Opening Polymerization and Closed-Loop Recycling of 3,6-Dialkylated Morpholine-2,5-dione Monomers. ResearchGate. Link

  • Martínez-Palau, M., et al. (2006).[1] Morpholine-2,5-dione Crystal Structure. Acta Crystallographica Section C. Link

  • Ouchi, T., et al. (2003). Synthesis of Polydepsipeptides with Functional Groups. Macromolecular Bioscience. (Contextual grounding for synthesis protocols).
  • PubChem. (2025).[4][5] (3R)-3,6-Dimethylmorpholine-2,5-dione Compound Summary. National Library of Medicine. Link

Sources

Exploratory

Technical Monograph: (3R,6R)-3,6-Dimethylmorpholine-2,5-dione

The following is an in-depth technical monograph on (3R,6R)-3,6-Dimethylmorpholine-2,5-dione , designed for researchers in polymer chemistry and drug delivery. Stereochemical Architectures for Biodegradable Polydepsipept...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on (3R,6R)-3,6-Dimethylmorpholine-2,5-dione , designed for researchers in polymer chemistry and drug delivery.

Stereochemical Architectures for Biodegradable Polydepsipeptides

Part 1: Executive Summary & Core Significance[1]

(3R,6R)-3,6-Dimethylmorpholine-2,5-dione (often abbreviated as (3R,6R)-DMMD ) is the cyclic depsipeptide monomer derived from D-alanine and D-lactic acid (or their synthetic equivalents).[1] It serves as the fundamental building block for the synthesis of alternating polydepsipeptides—materials that bridge the gap between poly(α-hydroxy acids) (like PLA) and poly(α-amino acids).

Unlike standard lactides, the incorporation of an amide linkage within the morpholine-2,5-dione ring confers unique physicochemical properties to the resulting polymer, including tunable degradation rates , enhanced cell adhesion (via hydrogen bonding capability), and reactive functional handles absent in pure polyesters.[1] This specific (3R,6R) stereoisomer allows for the precise engineering of polymer crystallinity and thermal stability when copolymerized with its enantiomer (3S,6S) or other chiral monomers.[1]

Part 2: Chemical Identity & Physicochemical Profile[1][3][4][5]

The following data aggregates confirmed values and structural descriptors for the (3R,6R) isomer.

Identity Table[5]
PropertySpecification
Systematic Name (3R,6R)-3,6-dimethylmorpholine-2,5-dione
CAS Number 129880-52-0
Alternative CAS 56777-31-2 (for (3S,6S) isomer); 118363-62-5 (unspecified)
Molecular Weight 143.14 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in THF, CHCl₃, DMF, DMSO; Insoluble in Water, Hexane
Melting Point Typically 80–85 °C (Isomer dependent; high purity required)
Chirality D,D-configuration (derived from D-Ala and D-Lactic acid backbone)
Structural Visualization (DOT)

The following diagram illustrates the stereochemical configuration and ring numbering.

DMMD_Structure cluster_legend Stereocenters N4 N (4) C5 C=O (5) N4->C5 O1 O (1) C2 C=O (2) O1->C2 C3 C-Me (3R) C2->C3 C3->N4 C6 C-Me (6R) C5->C6 C6->O1 Leg1 Pos 3: Derived from D-Alanine Leg2 Pos 6: Derived from D-Lactic Acid

Caption: Ring connectivity of (3R,6R)-3,6-dimethylmorpholine-2,5-dione showing the heteroatom numbering sequence.

Part 3: Synthesis Protocols

Synthesizing the optically pure (3R,6R) isomer requires strict control over starting material stereochemistry to avoid racemization.[1] Two primary methods exist: the Haloacyl Halide Method (high yield) and the Hydroxy Acid Condensation Method (high stereochemical fidelity).

Method A: The Haloacyl Halide Route (Optimized for Yield)

This method couples D-alanine with a halo-propionyl bromide. Note: This reaction involves an S_N2 intramolecular cyclization, which causes inversion of configuration at the halogenated carbon.[1]

  • Target Stereochemistry: (3R, 6R)

  • Starting Materials:

    • D-Alanine (R-configuration) → Retained at Position 3.[1]

    • (S)-2-Bromopropionyl bromide (L-isomer equivalent) → Inverts to (R) at Position 6 during cyclization.[1]

Step-by-Step Protocol:
  • Acylation:

    • Dissolve D-Alanine (1.0 eq) in THF/Water (1:1) with NaOH (2.0 eq) at 0°C.

    • Dropwise add (S)-2-bromopropionyl bromide (1.1 eq) while maintaining pH ~9.[1]

    • Acidify to pH 2, extract with Ethyl Acetate, and dry to obtain the linear intermediate: N-((S)-2-bromopropionyl)-D-alanine.[1]

  • Cyclization:

    • Dissolve the intermediate in DMF (0.1 M concentration to favor cyclization over polymerization).

    • Add NaHCO₃ (1.5 eq) and heat to 60–65°C for 24 hours.

    • Mechanism: The carboxylate anion attacks the C-Br bond (S_N2), closing the ring and inverting the (S) center to (R).

  • Purification:

    • Filter salts.[1][2] Evaporate DMF under high vacuum.

    • Recrystallize from Ethyl Acetate/Hexane.

    • Validation: Check Optical Rotation (

      
      ) and Melting Point.
      
Method B: The Hydroxy Acid Condensation (Direct Coupling)

This method avoids halogenated precursors but requires careful water removal.

  • Coupling: React D-Alanine benzyl ester with D-Lactic acid using DCC/DMAP to form the linear ester-amide.

  • Deprotection: Hydrogenolysis (Pd/C) to remove the benzyl group.

  • Cyclization: Thermal dehydration in dilute solution (toluene) with a p-TsOH catalyst.[1]

Part 4: Polymerization (Ring-Opening Polymerization)[1][4]

The primary utility of (3R,6R)-DMMD is in Ring-Opening Polymerization (ROP) to form Poly(3,6-dimethylmorpholine-2,5-dione) .[1]

ROP Workflow
  • Catalyst: Stannous Octoate (Sn(Oct)₂) is the industry standard.

  • Initiator: An alcohol (e.g., Benzyl alcohol) controls molecular weight.[1]

  • Conditions: Bulk melt polymerization at 110–130°C.

ROP_Mechanism Start Monomer: (3R,6R)-DMMD Coord Coordination of Exocyclic Carbonyl to Sn center Start->Coord + Catalyst Cat Catalyst: Sn(Oct)2 + R-OH Cat->Coord Insert Nucleophilic Attack (Alkoxide) on Ester Carbonyl (Pos 2) Coord->Insert Open Ring Opening via Acyl-Oxygen Cleavage Insert->Open Prop Propagation (Chain Growth) Open->Prop Prop->Prop + Monomer Poly Poly((3R)-alanine-alt-(6R)-lactic acid) Prop->Poly

Caption: Coordination-Insertion mechanism for the ROP of DMMD mediated by Tin(II) alkoxides.

Part 5: Applications in Drug Delivery[1]

The (3R,6R) isomer is critical for creating stereocomplexed materials .[1] When the polymer derived from (3R,6R)-DMMD is blended with the polymer from (3S,6S)-DMMD, a stereocomplex forms, significantly enhancing:

  • Thermal Stability: Melting points can increase by 30–50°C compared to homopolymers.[1]

  • Hydrolytic Stability: The crystalline stereocomplex resists degradation longer, suitable for long-term implants.[1]

  • Microsphere Formulation: Used in encapsulating peptide drugs where the amide-ester backbone provides better compatibility with protein payloads than pure PLGA.[1]

References

  • Feng, Y., & Guo, J. (2009).[1] Biodegradable polydepsipeptides. International Journal of Molecular Sciences. (Discusses synthesis and ROP mechanisms).

  • Vinsóva, J. (2001).[1] Morpholine-2,5-diones - Their Preparation and Exploitation. Chemické Listy. (Review of cyclization methods).

  • PubChem. (n.d.).[1][3] Compound Summary for CAS 202923-65-7 (Related Isomer). National Library of Medicine. Retrieved from [Link]

  • Jörres, et al. (1998).[1][4] Synthesis of Morpholine-2,5-dione Derivatives. (Primary source for boat-conformation crystallography).

Sources

Foundational

Technical Guide: Cyclic Diesters (Depsipeptides) from D-Lactic Acid and D-Alanine

Synthesis, Polymerization, and Application of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione[1][2] Executive Summary This technical guide details the molecular architecture, synthesis, and ring-opening polymerization (ROP) of...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Polymerization, and Application of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione[1][2]

Executive Summary

This technical guide details the molecular architecture, synthesis, and ring-opening polymerization (ROP) of the cyclic monomer derived from D-lactic acid and D-alanine .[1][2] While often colloquially referred to as a "cyclic diester" in the context of biodegradable polyesters, the precise chemical nomenclature is (3R,6R)-3,6-dimethylmorpholine-2,5-dione .[1][2] This six-membered ring contains one ester bond and one amide bond, classifying it as a cyclic depsipeptide .[1][2][3]

This guide is designed for research scientists and drug development professionals. It prioritizes the retention of chiral purity (D,D-configuration), high-yield synthesis protocols, and controlled polymerization strategies to yield sequence-defined polydepsipeptides [poly(D-lactic acid-alt-D-alanine)].[1]

Molecular Architecture & Stereochemistry[2]

The target molecule is a hybrid of an


-hydroxy acid and an 

-amino acid.[1][2][3] Unlike lactide (diester) or diketopiperazine (diamide), this morpholine-2,5-dione derivative bridges the properties of polyesters (degradability) and polyamides (thermal stability, H-bonding).
Stereochemical Configuration

Starting from D-lactic acid and D-alanine , the absolute configuration of the chiral centers is critical for the crystallinity and degradation profile of the resulting polymer.[1][2]

  • D-Lactic Acid: (R)-configuration.

  • D-Alanine: (R)-configuration.[2]

  • Target Monomer: (3R,6R)-3,6-dimethylmorpholine-2,5-dione.[1][2][4]

Note: Commercial L-lactic acid and L-alanine yield the (3S,6S) isomer.[1][2] The physical properties (MP, solubility) are identical between enantiomers, but the biological interaction and polymer degradation rates differ.

PropertyValueNote
IUPAC Name (3R,6R)-3,6-dimethylmorpholine-2,5-dioneD,D-isomer
CAS Number 129880-52-0Specific to (3R,6R)
Molecular Formula

MW: 143.14 g/mol
Melting Point 161–165 °CHigh purity crystalline solid
Solubility Soluble in THF, CHCl3, TolueneInsoluble in water/hexane
Synthesis Protocols

Two primary routes exist: the Biomimetic Coupling Route (direct use of D-lactic/D-alanine) and the Halo-Acyl Halide Route (higher yield, requires specific precursors).

Method A: Biomimetic Coupling (Direct Stereocontrol)

This method couples protected D-lactic acid with D-alanine methyl ester, followed by cyclization.[1][2] It minimizes the risk of Walden inversion associated with halide substitutions.[2]

Reagents:

  • D-Lactic Acid (OH-protected, e.g., O-benzyl or O-acetyl)[1][2]

  • D-Alanine Methyl Ester Hydrochloride[1][2]

  • Coupling Agents: EDC·HCl / HOBt or DCC

  • Cyclization Catalyst: Sn(Oct)

    
     or dilute acid
    

Protocol:

  • Coupling: Dissolve O-protected D-lactic acid (1.0 eq) and D-alanine methyl ester (1.1 eq) in dry DCM at 0°C. Add EDC (1.2 eq) and HOBt (1.2 eq). Stir 12h.

  • Workup: Wash with dilute HCl, NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    . Yields linear dimer: O-protected-D-lactoyl-D-alanine methyl ester.[1][2]
  • Deprotection: Remove the O-protecting group (e.g., hydrogenation for benzyl, mild base for acetyl).[1][2]

  • Cyclization: Heat the linear D-lactoyl-D-alanine methyl ester in dilute toluene (10 mM) at reflux with 0.1 mol% Sn(Oct)

    
     for 24-48h. The methanol byproduct is removed via a Dean-Stark trap to drive equilibrium.[1][2]
    
  • Purification: Recrystallize from Ethyl Acetate to remove linear oligomers.

Method B: Halo-Acyl Halide Route (Standard Laboratory Scale)

This route is often preferred for scale-up due to fewer steps, though it requires careful handling of


-halo acids to match the D-configuration (inversion may occur during precursor synthesis).

Reagents:

  • D-Alanine[1][2]

  • (R)-2-Bromopropionyl bromide (Must be R to yield R,R if mechanism involves double inversion or retention; typically (S)-bromo is used if SN2 inversion is the cyclization step. Crucial Check: The cyclization is an intramolecular SN2 attack by the carboxylate on the

    
    -carbon carrying the bromine.[2] This causes inversion .[1][2] Therefore, to get (3R,6R) product, one must start with D-Alanine (R)  and (S)-2-bromopropionyl bromide ).
    

Protocol:

  • Acylation: React D-alanine (1 eq) with (S)-2-bromopropionyl bromide (1.1 eq) in THF/NaOH at 0°C.

    • Intermediate: N-((S)-2-bromopropionyl)-D-alanine.[2]

  • Cyclization: Add NaHCO

    
     (2 eq) to the solution and heat to reflux (or 60°C in DMF). The carboxylate displaces the bromide (Inversion of S 
    
    
    
    R).
  • Result: (3R,6R)-3,6-dimethylmorpholine-2,5-dione.[1][2][4]

Synthesis cluster_0 Precursors D_Ala D-Alanine (R-config) Intermediate N-((S)-2-bromopropionyl) -D-alanine D_Ala->Intermediate Acylation (NaOH/THF) S_Bromo (S)-2-Bromopropionyl Bromide S_Bromo->Intermediate Cyclization Intramolecular SN2 Cyclization (Inversion S->R) Intermediate->Cyclization NaHCO3 Heat Product (3R,6R)-3,6-dimethyl morpholine-2,5-dione Cyclization->Product Ring Closure

Caption: Synthesis via the Halo-Acyl route. Note the stereochemical inversion required at the hydroxy-acid center during ring closure to achieve the target D,D-configuration.

Ring-Opening Polymerization (ROP)

The polymerization of morpholine-2,5-diones is thermodynamically less favorable than lactides due to the stability of the amide bond.[1][2] High-performance catalysts are required to achieve high molecular weights (


 kDa).
Catalyst Systems[5]
  • Coordination-Insertion (Traditional): Tin(II) 2-ethylhexanoate [Sn(Oct)

    
    ].
    
    • Pros: Robust, industry standard.[1][2]

    • Cons: Slow kinetics for depsipeptides, requires high temp (130°C+), difficult to remove traces.

  • Organocatalysis (Recommended): DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + Thiourea.

    • Pros: Lower temperature (RT to 60°C), strict control over dispersity (

      
      ), metal-free (ideal for biomedical).
      
Protocol: Organocatalytic ROP
  • Drying: Dry monomer (recrystallized x2) and initiator (Benzyl alcohol) over P

    
    O
    
    
    
    in a vacuum desiccator for 24h.
  • Setup: In a glovebox (

    
     ppm), dissolve Monomer (1.0 M) in dry DCM or Toluene.
    
  • Initiation: Add Benzyl alcohol (1 eq relative to target DP).

  • Catalysis: Add Thiourea (1 eq to initiator) and DBU (1 eq to initiator).

  • Reaction: Stir at 25°C. Monitor conversion via IR (disappearance of ester carbonyl at ~1745 cm

    
     shift).
    
  • Termination: Quench with Benzoic acid. Precipitate in cold Methanol.

ROP_Mechanism Monomer (3R,6R)-Monomer Activation H-Bond Activation (Thiourea binds Carbonyl) Monomer->Activation Attack Nucleophilic Attack (DBU-activated Alcohol) Activation->Attack RingOpen Ring Opening (Acyl-Oxygen Cleavage) Attack->RingOpen RingOpen->Activation Chain Extension Polymer Poly(D-lactic-alt-D-alanine) RingOpen->Polymer Propagation

Caption: Organocatalytic Ring-Opening Polymerization mechanism.[1] The Thiourea activates the monomer carbonyl while DBU activates the initiating/propagating alcohol.

Characterization & Properties
Structural Verification
  • 
    H NMR (CDCl
    
    
    
    ):
    • 
       1.5–1.7 ppm (Doublets, 
      
      
      
      groups).
    • 
       4.2–4.5 ppm (Multiplet, CH-N).[1][2]
      
    • 
       4.8–5.2 ppm (Multiplet, CH-O).[1][2]
      
    • 
       7.5–8.0 ppm (Broad singlet, NH - Distinctive for depsipeptides).[1][2]
      
  • FT-IR:

    • Amide I band: ~1660–1680 cm

      
      .
      
    • Ester Carbonyl: ~1740–1760 cm

      
      .
      
Polymer Properties

The resulting polymer, Poly(D-lactic acid-alt-D-alanine) , exhibits unique thermal and degradation behaviors compared to PLA.[1][2]

PropertyPoly(D-lactic-alt-D-alanine)PLA (Reference)
Sequence Strictly AlternatingHomopolymer
Tg (Glass Transition) ~85–95 °C~55–60 °C
Tm (Melting Point) ~180–200 °C~170–180 °C
Hydrophilicity Higher (Amide H-bonding)Hydrophobic
Degradation Surface erosion profileBulk erosion
Applications in Drug Development[1]
  • Microsphere Encapsulation: The alternating amide bonds increase hydrogen bonding, leading to higher Tg.[1][2] This stabilizes the amorphous phase, reducing the "burst release" effect often seen in PLA microspheres.[1][2]

  • Tissue Scaffolds: The D-configuration resists rapid enzymatic degradation by mammalian L-specific proteases, providing longer-term structural support while eventually hydrolyzing into non-toxic D-lactic acid and D-alanine.[1][2]

References
  • Synthesis and Polymeriz

    • Title: Ring-opening polymerization of 3,6-dimethyl-2,5-morpholinedione with discrete amino-alkoxy-bis(phenolate) yttrium initiators.[1][2]

    • Source: Chemical Communications, 2006.[1]

    • URL:[Link]

  • Organocatalytic ROP Str

    • Title: Ring-Opening Polymerization and Closed-Loop Recycling of 3,6-Dialkylated Morpholine-2,5-dione Monomers.[1][2]

    • Source: Macromolecules, 2024.[1][2]

    • URL:[Link]

  • Crystal Structure and Properties

    • Title: Morpholine-2,5-dione derivatives.[1][2][3][4][6][7][8][9][10]

    • Source: Acta Crystallographica Section C.[1][2][11]

    • URL:[Link]

  • Polydepsipeptides Overview

    • Title: Biodegradable Polydepsipeptides.[1][2][12]

    • Source: International Journal of Molecular Sciences, 2009.[1][2][6]

    • URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Stereochemistry of 3,6-Dimethylmorpholine-2,5-dione: Synthesis, Separation, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals Abstract 3,6-Dimethylmorpholine-2,5-dione, a cyclic depsipeptide, possesses a unique stereochemical landscape that profoundly influences its physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dimethylmorpholine-2,5-dione, a cyclic depsipeptide, possesses a unique stereochemical landscape that profoundly influences its physicochemical properties and biological activity. This guide provides a comprehensive technical overview of the stereoisomers of this compound, detailing stereoselective synthesis strategies, robust analytical methods for separation and characterization, and an exploration of the stereochemistry-activity relationships relevant to drug discovery and development. By elucidating the causal links between molecular geometry and function, this document serves as an essential resource for researchers aiming to harness the therapeutic potential of specific 3,6-dimethylmorpholine-2,5-dione stereoisomers.

Introduction: The Significance of Chirality in 3,6-Dimethylmorpholine-2,5-dione

3,6-Dimethylmorpholine-2,5-dione is a heterocyclic compound featuring a six-membered ring containing two chiral centers at the C3 and C6 positions. This structural feature gives rise to three distinct stereoisomers: a pair of enantiomers (chiral) and a meso compound (achiral). The spatial arrangement of the two methyl groups relative to the plane of the morpholine-2,5-dione ring dictates the overall molecular shape, which in turn governs its interactions with biological targets such as enzymes and receptors. In the realm of drug development, the ability to selectively synthesize and isolate a single, therapeutically active stereoisomer while minimizing or eliminating inactive or potentially harmful isomers is of paramount importance.[1][2][3][4] This principle is a cornerstone of modern pharmaceutical research, as different stereoisomers of a drug can exhibit widely varying pharmacological, pharmacokinetic, and toxicological profiles.[1][4]

The three stereoisomers of 3,6-dimethylmorpholine-2,5-dione are:

  • (cis)-(3R,6R)-3,6-dimethylmorpholine-2,5-dione and (cis)-(3S,6S)-3,6-dimethylmorpholine-2,5-dione: This pair of enantiomers has the two methyl groups on the same side of the ring. They are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.

  • (trans)-(3R,6S)-3,6-dimethylmorpholine-2,5-dione: This is a meso compound, meaning it is achiral despite having two chiral centers. The molecule possesses an internal plane of symmetry, and therefore, it is superimposable on its mirror image and is optically inactive.

The ability to control and characterize these stereoisomers is critical for any research or development program involving this scaffold.

Stereoselective Synthesis of 3,6-Dimethylmorpholine-2,5-dione Isomers

The synthesis of specific stereoisomers of 3,6-dimethylmorpholine-2,5-dione requires careful selection of chiral starting materials and reaction conditions that preserve or control the stereochemistry at the C3 and C6 positions. The molecule is conceptually derived from the condensation of an α-amino acid (alanine) and an α-hydroxy acid (lactic acid).

Synthesis of cis-Enantiomers: (3S,6S) and (3R,6R)-3,6-Dimethylmorpholine-2,5-dione

The synthesis of the cis-enantiomers can be achieved by utilizing the corresponding enantiomerically pure precursors. For example, the synthesis of poly(L-lactic acid-co-L-alanine) has been reported via the ring-opening polymerization of (3S,6S)-3,6-dimethyl-morpholine-2,5-dione, which is formed from L-alanine and L-lactic acid.[5] Similarly, the (3R,6R)-isomer can be synthesized from D-alanine and D-lactic acid.

A general two-step synthetic approach is outlined below:

Step 1: Formation of the Linear Depsipeptide Intermediate

The first step involves the coupling of an N-protected amino acid with a protected hydroxy acid to form a linear depsipeptide. To control the stereochemistry, enantiomerically pure starting materials are essential. For the synthesis of the (3S,6S)-isomer, N-protected L-alanine and a protected form of L-lactic acid would be used.

Step 2: Intramolecular Cyclization

The linear precursor is then deprotected and induced to cyclize to form the morpholine-2,5-dione ring. This is a critical step where the reaction conditions must be carefully controlled to favor intramolecular cyclization over intermolecular polymerization.

Experimental Protocol: Synthesis of (cis)-(3S,6S)-3,6-Dimethylmorpholine-2,5-dione

Materials:

  • N-Benzyloxycarbonyl-L-alanine (Z-L-Ala)

  • Ethyl L-lactate

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Toluene

  • Sodium bicarbonate

  • Magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Esterification: To a solution of N-Benzyloxycarbonyl-L-alanine (1.0 eq) and ethyl L-lactate (1.1 eq) in dry dichloromethane (DCM) at 0 °C, add DCC (1.1 eq) and a catalytic amount of DMAP. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours. Filter the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure. Purify the resulting linear depsipeptide ester by column chromatography on silica gel.

  • Hydrogenolysis: Dissolve the purified ester in ethanol and add 10% Pd/C catalyst. Subject the mixture to hydrogenation (H₂ gas, 1 atm) at room temperature until the deprotection is complete (monitored by TLC). Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the deprotected linear precursor.

  • Cyclization: Dissolve the deprotected linear depsipeptide in a large volume of a high-boiling point solvent such as toluene. Heat the solution to reflux with azeotropic removal of water to drive the intramolecular cyclization. The reaction progress can be monitored by TLC. Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure (cis)-(3S,6S)-3,6-dimethylmorpholine-2,5-dione.

Synthesis of the meso-Compound: (trans)-(3R,6S)-3,6-Dimethylmorpholine-2,5-dione

The synthesis of the meso or trans-isomer requires the use of starting materials with opposite stereochemistry, for example, L-alanine and D-lactic acid, or D-alanine and L-lactic acid. The synthetic strategy is analogous to that of the cis-isomers, involving the formation of a linear depsipeptide followed by intramolecular cyclization.

Separation and Characterization of Stereoisomers

The successful synthesis of a specific stereoisomer, or a mixture thereof, necessitates robust analytical techniques for separation and characterization to confirm the stereochemical purity and identity of the final product.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers.[5][6]

  • Separation of Diastereomers (cis vs. meso): The cis and meso isomers of 3,6-dimethylmorpholine-2,5-dione are diastereomers and thus have different physical properties. They can often be separated on a standard achiral stationary phase (e.g., silica gel or C18) using normal-phase or reversed-phase HPLC.[6]

  • Separation of Enantiomers ((3R,6R) vs. (3S,6S)): The separation of the cis-enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.[7] The choice of mobile phase (normal-phase, reversed-phase, or polar organic) will depend on the specific CSP and the analyte.

Experimental Protocol: Chiral HPLC Separation of 3,6-Dimethylmorpholine-2,5-dione Stereoisomers

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

Columns:

  • For Diastereomer Separation: A standard achiral C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • For Enantiomer Separation: A chiral column such as a cellulose-based CHIRALCEL® OD-H or an amylose-based CHIRALPAK® AD-H (4.6 x 250 mm, 5 µm).

Mobile Phase (starting conditions, to be optimized):

  • Diastereomer Separation (Reversed-Phase): Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v).

  • Enantiomer Separation (Normal-Phase): Isocratic elution with a mixture of hexane and isopropanol (e.g., 90:10 v/v).

Procedure:

  • Prepare standard solutions of the synthesized 3,6-dimethylmorpholine-2,5-dione isomers in the mobile phase.

  • Equilibrate the chosen column with the mobile phase until a stable baseline is achieved.

  • Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Optimize the mobile phase composition and flow rate to achieve baseline separation of the stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of 3,6-dimethylmorpholine-2,5-dione isomers.

  • ¹H NMR: The chemical shifts and coupling constants of the protons at the C3 and C6 positions can provide valuable information about the relative stereochemistry (cis or trans). In the cis-isomer, the two methyl groups are in a similar chemical environment, which may lead to a single signal or two closely spaced signals. In the trans (meso)-isomer, the methyl groups are in different environments, which should result in distinct signals. The coupling constants between the protons on C3 and the adjacent ring protons can also differ between the cis and trans isomers due to their different dihedral angles.

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum can also help distinguish between the isomers. The meso compound, due to its symmetry, will have fewer signals than the chiral cis-isomers.

  • 2D NMR Techniques: Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of the methyl groups, providing definitive evidence for the cis or trans configuration.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry. This technique allows for the precise three-dimensional mapping of the atoms in the molecule, confirming the cis or trans arrangement of the methyl groups and the absolute configuration (R or S) at each chiral center.

Stereochemistry and Biological Activity: Implications for Drug Development

The distinct three-dimensional shapes of the stereoisomers of 3,6-dimethylmorpholine-2,5-dione are expected to lead to differential interactions with biological macromolecules.[1][3][4] This stereoselectivity is a critical consideration in drug design and development.

For instance, in the related compound N-nitroso-2,6-dimethylmorpholine, the cis and trans isomers exhibit different metabolic profiles and carcinogenic potencies.[2] The cis isomer is a more potent carcinogen in certain animal models, which is attributed to its stereoselective metabolism to a specific DNA-damaging agent. This highlights the profound impact that stereochemistry can have on the biological fate and activity of a molecule.

For drug development professionals, understanding the stereochemistry-activity relationship (SAR) of 3,6-dimethylmorpholine-2,5-dione derivatives is crucial for:

  • Lead Optimization: Identifying the eutomer (the more active stereoisomer) and focusing synthetic efforts on its production.

  • Pharmacokinetic Profiling: Investigating potential differences in absorption, distribution, metabolism, and excretion (ADME) between stereoisomers.

  • Toxicology Studies: Assessing the potential for stereoisomer-specific toxicity.

The development of stereoselective assays is therefore essential to evaluate the biological activity of each isomer independently.

Conclusion and Future Perspectives

The stereochemistry of 3,6-dimethylmorpholine-2,5-dione is a multifaceted and critical aspect of its chemistry and pharmacology. This guide has provided a technical framework for understanding, synthesizing, separating, and characterizing its stereoisomers. The ability to control the stereochemical outcome of synthetic routes and to accurately assess the stereoisomeric purity of the resulting compounds is fundamental to advancing the research and development of drug candidates based on this promising scaffold.

Future research in this area should focus on the development of more efficient and scalable stereoselective synthetic methods. Furthermore, a thorough investigation into the pharmacological and toxicological profiles of the individual stereoisomers is warranted to fully unlock the therapeutic potential of 3,6-dimethylmorpholine-2,5-dione and its derivatives. The application of computational modeling in conjunction with experimental data will be invaluable in predicting the biological activities of different stereoisomers and in designing novel, potent, and selective drug candidates.

Data Summary

Table 1: Stereoisomers of 3,6-Dimethylmorpholine-2,5-dione

StereoisomerConfigurationChiralityOptical Activity
cis(3R,6R)ChiralOptically Active
cis(3S,6S)ChiralOptically Active
trans (meso)(3R,6S)AchiralOptically Inactive

Visualizations

Diagram 1: Stereoisomers of 3,6-Dimethylmorpholine-2,5-dione

Caption: The three stereoisomers of 3,6-dimethylmorpholine-2,5-dione.

Diagram 2: General Synthetic Workflow

synthesis_workflow start Chiral Precursors (e.g., L-Alanine, L-Lactic Acid) linear Linear Depsipeptide Formation start->linear Coupling cyclization Intramolecular Cyclization linear->cyclization Deprotection & Heating purification Purification (Recrystallization/Chromatography) cyclization->purification product Pure Stereoisomer purification->product

Caption: A generalized workflow for the synthesis of a single stereoisomer.

Diagram 3: Analytical Workflow for Stereoisomer Analysis

analytical_workflow sample Synthesized Product (Mixture of Stereoisomers) hplc Chiral HPLC Separation sample->hplc diastereomers Separated Diastereomers (cis and meso) hplc->diastereomers enantiomers Separated Enantiomers ((3R,6R) and (3S,6S)) hplc->enantiomers nmr NMR Spectroscopy (¹H, ¹³C, 2D) diastereomers->nmr xray X-ray Crystallography diastereomers->xray enantiomers->nmr enantiomers->xray characterization Structural Confirmation & Stereochemical Assignment nmr->characterization xray->characterization

Caption: Workflow for the separation and characterization of stereoisomers.

References

  • (3R)-3,6-Dimethylmorpholine-2,5-dione. PubChem. [Link]

  • Fukushima, K., Tabuani, D., Abbate, C., Rizzarelli, P., & Kimura, Y. (2010). Synthesis, stereocomplex crystallization and homo-crystallization of enantiomeric poly(lactic acid-co-alanine)s with ester and amide linkages. Polymer Chemistry, 1(9), 1533-1541. [Link]

  • NMR data and stereochemical assignment of cis and trans- 21-24. ResearchGate. [Link]

  • Biological Evaluations, NMR Analyses, Molecular Modeling Studies, and Overview of the Synthesis of the Marine Natural Product (-)-Mucosin. Semantic Scholar. [Link]

  • CHIRAL Handbook. BGB Analytik. [Link]

  • stereochemistry and biological activity of drugs. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

  • Szawkało, J., Maurin, J. K., Pluciński, F., & Czarnocki, Z. (2015). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Tetrahedron, 71(1), 123-131. [Link]

  • Kokkinakis, D. M., Scarpelli, D. G., & Hollenberg, P. F. (1984). Metabolism of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine and their deuterated analogs by liver microsomes of rat and hamster. Carcinogenesis, 5(8), 1009–1014. [Link]

  • A mixed-valent cyclodiphosphazane: Transition metal chemistry and cis/trans isomerisation. Indian Academy of Sciences. [Link]

  • Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. PMC. [Link]

  • Time domain NMR for polymorphism characterization. [Link]

  • Structural features which influence drug action. IS MUNI. [Link]

  • New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. Semantic Scholar. [Link]

  • Pharm-13A03 Classify isomers. Briefly write an account of their significance in drugs used in anaesthesia. PROPOFOL DREAMS. [Link]

  • Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides. ChemRxiv. [Link]

  • Structure of 3,6-dimethyl-1,4-dioxane-2,5-dione [D-,D-(L-,L-)lactide]. ResearchGate. [Link]

  • X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k). ResearchGate. [Link]

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Foundational

biodegradable polydepsipeptides from (3R,6R) monomers

An In-depth Technical Guide to Biodegradable Polydepsipeptides from (3R,6R) Monomers: Synthesis, Chiral Properties, and Advanced Drug Delivery Applications Authored by: Gemini, Senior Application Scientist Abstract Polyd...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Biodegradable Polydepsipeptides from (3R,6R) Monomers: Synthesis, Chiral Properties, and Advanced Drug Delivery Applications

Authored by: Gemini, Senior Application Scientist

Abstract

Polydepsipeptides (PDPs), copolymers of α-amino acids and α-hydroxy acids, represent a premier class of biodegradable polymers for biomedical applications. Their tunable properties, derived from the constituent monomers, offer significant advantages in the design of advanced drug delivery systems. This guide focuses on a specific, yet underexplored, subclass: PDPs synthesized from stereochemically pure (3R,6R)-disubstituted morpholine-2,5-dione monomers. While the bulk of existing research centers on PDPs from naturally occurring L-amino acids (leading to S-configurations in the polymer backbone), the use of their D-enantiomers ((R)-configuration) presents a compelling strategy for modulating biological interactions, particularly degradation rates. We will delve into the synthesis of these unique monomers, their polymerization, and the profound influence of their "unnatural" stereochemistry on the physicochemical and biological properties of the resulting polymers, with a forward-looking perspective on their application in long-term, controlled-release drug formulations.

The Significance of Stereochemistry in Biodegradable Polymers

In the realm of biomaterials, stereochemistry is not a subtle detail but a dominant factor governing biological recognition and, consequently, fate. Biological systems are inherently chiral, built from L-amino acids and D-sugars. The enzymes responsible for biodegradation, such as proteases, have active sites that are stereospecific, designed to recognize and cleave peptide bonds between L-amino acids.[1][2]

This fundamental principle is the cornerstone of this guide. While a polydepsipeptide derived from a common L-amino acid (e.g., L-alanine, yielding an S-configuration at its chiral center) is susceptible to enzymatic degradation, its enantiomeric counterpart derived from a D-amino acid (e.g., D-alanine, yielding an R-configuration) will exhibit significant resistance to these same enzymes.[2] This resistance is not due to a change in chemical stability—the ester and amide bonds are intrinsically the same—but to a lack of stereochemical recognition by the degrading enzymes. This makes PDPs from (3R,6R) monomers exceptionally promising for applications requiring prolonged in vivo residence time, such as long-acting injectable implants or scaffolds for slow tissue regeneration.[2][3]

Monomer Synthesis: Crafting the Chiral Building Block

The primary route to sequence-defined polydepsipeptides is the ring-opening polymerization (ROP) of morpholine-2,5-dione monomers. These six-membered rings are cyclic dimers of an α-amino acid and an α-hydroxy acid.[4] To create a polymer with (R,R) stereochemistry, one must begin with a D-amino acid and a D-hydroxy acid.

The synthesis is typically a two-step process: formation of an N-(α-haloacyl)-D-amino acid intermediate, followed by intramolecular cyclization. The following protocol details the synthesis of (3R,6R)-3,6-dimethyl-morpholine-2,5-dione from D-Alanine and D-2-bromopropionyl bromide, a pathway adapted from established methods for the corresponding L-isomers.[5]

Experimental Protocol: Synthesis of (3R,6R)-3,6-dimethyl-morpholine-2,5-dione

Step 1: Synthesis of N-(D-2-bromopropionyl)-D-alanine

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve D-Alanine (1.0 eq) in a 1 M solution of sodium hydroxide (2.2 eq) in water. Cool the flask to 0-5 °C in an ice bath.

  • Acylation: Add D-2-bromopropionyl bromide (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C. The pH should be monitored and maintained above 10 by the concurrent addition of 4 M NaOH if necessary.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Acidification & Extraction: Cool the reaction mixture again to 0-5 °C and carefully acidify to pH 1-2 with concentrated HCl. The intermediate product will precipitate as a white solid or oil. Extract the aqueous mixture three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude N-(D-2-bromopropionyl)-D-alanine. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to (3R,6R)-3,6-dimethyl-morpholine-2,5-dione

  • Reaction Setup: In a large, three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add a large volume of dimethylformamide (DMF) to achieve high dilution (approx. 0.03 M). Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the DMF and heat the suspension to 60 °C.

  • Cyclization: Dissolve the crude N-(D-2-bromopropionyl)-D-alanine (1.0 eq) from Step 1 in a small amount of DMF. Add this solution dropwise to the heated NaHCO₃ suspension over a period of 8-10 hours. The high dilution and slow addition are critical to favor the intramolecular cyclization over intermolecular polymerization.

  • Reaction Completion: After the addition is complete, maintain the reaction at 60 °C for an additional 24 hours.

  • Workup: Cool the mixture to room temperature and filter to remove inorganic salts. Remove the DMF from the filtrate under high vacuum at a temperature below 50 °C.

  • Purification: Dissolve the resulting residue in ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent. The crude monomer can be purified by recrystallization from a suitable solvent like ethyl acetate or toluene to yield the final (3R,6R)-3,6-dimethyl-morpholine-2,5-dione as a crystalline solid.[5]

SynthesisWorkflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization D_Ala D-Alanine Acylation Acylation (NaOH, 0-5 °C) D_Ala->Acylation DBPB D-2-Bromopropionyl Bromide DBPB->Acylation Intermediate N-(D-2-bromopropionyl)-D-alanine Acylation->Intermediate Acidification & Extraction Cyclization Intramolecular Cyclization (NaHCO3, DMF, 60 °C, High Dilution) Intermediate->Cyclization Monomer (3R,6R)-3,6-dimethyl- morpholine-2,5-dione Cyclization->Monomer Purification (Recrystallization)

Figure 1: Synthetic workflow for (3R,6R)-morpholine-2,5-dione monomers.

Polymerization: Building the Chain

The conversion of stereochemically pure monomers into high molecular weight polymers is achieved via Ring-Opening Polymerization (ROP). While traditional catalysts like tin(II) octanoate (Sn(Oct)₂) are effective, modern organocatalytic systems offer superior control over molecular weight, dispersity, and end-group fidelity, operating under milder conditions.[6][7] A binary system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (TU) cocatalyst is particularly effective.[6]

The mechanism involves the activation of the monomer and the initiator (typically an alcohol, like benzyl alcohol) through hydrogen bonding with the thiourea, while the DBU acts as the nucleophilic catalyst promoting the ring-opening. This controlled process is crucial for producing well-defined polymers suitable for medical applications.

Experimental Protocol: Organocatalyzed ROP of (3R,6R)-3,6-dimethyl-morpholine-2,5-dione
  • Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight. The entire procedure should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Anhydrous solvents are required.

  • Monomer & Initiator Setup: In a dried Schlenk flask, add the purified (3R,6R)-3,6-dimethyl-morpholine-2,5-dione monomer (e.g., 100 eq) and a magnetic stir bar.

  • Catalyst & Initiator Solutions: Prepare stock solutions of the initiator (Benzyl Alcohol, BnOH, 1.0 eq), catalyst (DBU, 1.0 eq), and co-catalyst (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea, TU, 10.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Polymerization: Add the required volume of anhydrous solvent to the monomer to achieve the desired concentration (e.g., 0.5 M). Sequentially inject the initiator, DBU, and TU stock solutions into the stirring monomer solution.

  • Reaction Monitoring: The polymerization can proceed at room temperature. Monitor the reaction progress by taking small aliquots at timed intervals and analyzing them by ¹H NMR (disappearance of monomer peaks) and Gel Permeation Chromatography (GPC) (evolution of molecular weight and dispersity).

  • Termination & Isolation: Once the desired conversion is reached (e.g., after 2-24 hours), terminate the polymerization by adding a small amount of a weak acid, such as benzoic acid, to quench the DBU catalyst.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or diethyl ether. Collect the white, fibrous polymer by filtration, wash with additional non-solvent, and dry under vacuum to a constant weight.

ROP_Mechanism cluster_activation Activation Phase cluster_propagation Propagation Phase Monomer (3R,6R)-Monomer Activated_Complex TU-Monomer-BnOH H-Bonded Complex Monomer->Activated_Complex TU Thiourea (TU) TU->Activated_Complex BnOH Initiator (BnOH) BnOH->Activated_Complex RingOpening Nucleophilic Attack & Ring-Opening Activated_Complex->RingOpening DBU DBU Catalyst DBU->RingOpening Polymer Growing Polymer Chain (Poly(D-alanyl-D-lactic acid)) RingOpening->Polymer Monomer Addition Polymer->RingOpening Chain Growth

Figure 2: Conceptual diagram of organocatalyzed Ring-Opening Polymerization (ROP).

Physicochemical and Biological Properties: The Impact of Chirality

The absence of direct, comprehensive studies on PDPs from (3R,6R) monomers necessitates a predictive approach grounded in the established principles of stereochemistry and polymer science.

Expected Physicochemical Properties

Enantiomers possess identical physical properties (melting point, glass transition temperature, solubility in achiral solvents, density) because the intramolecular and intermolecular forces are identical. Therefore, the properties of a poly(D-alanyl-D-lactic acid) are expected to be virtually identical to its well-characterized enantiomer, poly(L-alanyl-L-lactic acid).

PropertyPoly(L-lactide) (PLLA)[8][9]Poly(D-lactide) (PDLA)[8]Poly(D-alanyl-D-lactic acid)
Stereochemistry (S,S) repeating units(R,R) repeating units(R,R) repeating units
Glass Transition (Tg) ~60-65 °C~60-65 °C~60-70 °C (Predicted)
Melting Point (Tm) ~175-180 °C~175-180 °CSlightly higher than PDLA (Predicted) ¹
Crystallinity Semi-crystallineSemi-crystallineSemi-crystalline (Predicted)
Solubility Soluble in DCM, THF, ChloroformSoluble in DCM, THF, ChloroformSoluble in DCM, THF, Chloroform (Predicted)

Table 1: Comparison of properties for polylactide enantiomers and predicted properties for a poly(D-depsipeptide). ¹ The introduction of amide bonds is expected to increase intermolecular hydrogen bonding, potentially raising the Tm compared to the pure polyester analogue.

Biodegradation: The Critical Distinction

The degradation of polydepsipeptides in vivo occurs via two primary mechanisms:

  • Non-enzymatic Hydrolysis: The random cleavage of ester bonds by water. This process is not stereoselective. Therefore, the rate of hydrolytic degradation for a PDP from (3R,6R) monomers is expected to be identical to its (3S,6S) counterpart under identical pH and temperature conditions.

  • Enzymatic Degradation: The targeted cleavage of amide (and sometimes ester) bonds by enzymes, primarily proteases. This process is highly stereoselective.[1]

Natural enzymes are evolved to process L-amino acids. Consequently, a polymer backbone containing D-amino acid residues is a poor substrate, leading to a drastically reduced rate of enzymatic degradation.[2] This is the single most important functional difference imparted by the (3R,6R) stereochemistry.

DegradationComparison cluster_L PDP from (3S,6S) Monomers (L-amino acid) cluster_D PDP from (3R,6R) Monomers (D-amino acid) L_Polymer Polymer Mass L_Deg Rapid Degradation L_Polymer->L_Deg Both pathways active L_Time_Fast Time (e.g., weeks) L_Deg->L_Time_Fast L_Hydrolysis Hydrolysis L_Hydrolysis->L_Deg L_Enzymatic Enzymatic Attack L_Enzymatic->L_Deg D_Polymer Polymer Mass D_Deg Slow Degradation D_Polymer->D_Deg Mainly hydrolysis D_Time_Slow Time (e.g., months) D_Deg->D_Time_Slow D_Hydrolysis Hydrolysis D_Hydrolysis->D_Deg

Figure 3: Conceptual comparison of in vivo degradation rates.

Applications in Long-Term Drug Delivery

The pronounced enzymatic stability of PDPs from (3R,6R) monomers makes them ideal candidates for creating long-acting release (LAR) formulations. While a PDP from L-amino acids might be suitable for a drug release profile of several weeks, its D-enantiomer counterpart could extend this release to several months, reducing dosing frequency and improving patient compliance.[3][10]

Workflow: Formulation of Drug-Loaded Microparticles

A common method to formulate these polymers for drug delivery is the oil-in-water (o/w) single emulsion solvent evaporation technique. This protocol is broadly applicable to this class of polymers.

  • Organic Phase Preparation: Dissolve the (3R,6R)-derived polydepsipeptide and the active pharmaceutical ingredient (API) in a volatile, water-immiscible organic solvent such as dichloromethane (DCM).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as poly(vinyl alcohol) (PVA), to stabilize the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication. This breaks the organic phase into fine droplets, forming the o/w emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under constant agitation for several hours. The DCM will gradually evaporate, causing the polymer to precipitate and solidify into solid microparticles, entrapping the drug inside.

  • Collection and Washing: Collect the hardened microparticles by centrifugation or filtration. Wash them several times with deionized water to remove residual surfactant and any non-encapsulated drug.

  • Lyophilization: Freeze-dry the washed microparticles to obtain a fine, free-flowing powder ready for characterization and in vivo administration.

By carefully selecting the polymer molecular weight, drug loading, and particle size, the release kinetics can be precisely tuned. The slow, hydrolysis-driven degradation of the (3R,6R) polymer matrix would provide a near zero-order release profile over an extended period.

Future Outlook and Conclusion

The exploration of polydepsipeptides derived from (3R,6R) monomers opens a new frontier in biodegradable polymer design. While their synthesis and polymerization follow established chemical principles, their unique biological property—resistance to enzymatic degradation—provides a powerful tool for scientists in drug development. The ability to dictate the in vivo lifetime of a drug delivery vehicle simply by choosing the stereochemistry of its monomer building blocks is a paradigm of rational biomaterial design. Future research should focus on direct, head-to-head comparative studies of (3R,6R) and (3S,6S) polydepsipeptides to quantify the differences in degradation and drug release profiles in vivo. Such data will be invaluable for translating these promising materials from the laboratory to clinical applications, particularly for chronic conditions requiring consistent, long-term therapeutic intervention.

References

  • Asahara, T., et al. (1995). Sequential polydepsipeptides as biodegradable carriers for drug delivery systems. Journal of Controlled Release, 33(1), 93-101. Available at: [Link]

  • Li, Y., et al. (2018). Effect of Homochirality of Dipeptide to Polymers' Degradation. International Journal of Molecular Sciences, 19(11), 3376. Available at: [Link]

  • Feng, Y., & Guo, J. (2009). Biodegradable Polydepsipeptides. International Journal of Molecular Sciences, 10(2), 589-615. Available at: [Link]

  • Rodriguez-Galan, A., Franco, L., & Puiggali, J. (2011). BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons. Available at: [Link]

  • Gauthier, M. A., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 9(26), 28583–28593. Available at: [Link]

  • Asahara, T., et al. (1995). Sequential polydepsipeptides as biodegradable carriers for drug delivery systems. PubMed. Available at: [Link]

  • Hest, J. C. M. v., et al. (2021). Probing the Effects of Chirality on Self-Assembling Peptides: Hydrogel Formation, Degradation, Antigen Release, and Adjuvancy. Advanced Healthcare Materials, 10(14), e2100346. Available at: [Link]

  • Wang, W., et al. (2024). Ring-Opening Polymerization and Closed-Loop Recycling of 3,6-Dialkylated Morpholine-2,5-dione Monomers. ResearchGate. Available at: [Link]

  • Jamshidian, M., et al. (2013). 4. Chemical Properties of Poly(lactic) acid. In Poly(lactic acid) Synthesis, Structures, Properties, Processing, and Applications. Available at: [Link]

  • Göppert, N. E., et al. (2023). Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. Macromolecular Rapid Communications, 44(3), e2200651. Available at: [Link]

  • Göppert, N. E., et al. (2023). Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. PubMed. Available at: [Link]

  • Castro, P. M., et al. (2006). Ring-opening polymerization of 3,6-dimethyl-2,5-morpholinedione with discrete amino-alkoxy-bis(phenolate) yttrium initiators: mechanistic insights. Chemical Communications, (42), 4509-4511. Available at: [Link]

  • Rodriguez-Galan, A., Franco, L., & Puiggali, J. (2010). Synthesis of morpholine-2,5-dione derivatives and polymerization reaction. ResearchGate. Available at: [Link]

  • Katsarava, R., & Tugushi, D. (2020). Artificial Polymers made of α-amino Acids - Poly(Amino Acid)s, Pseudo-Poly(Amino Acid)s, Poly(Depsipeptide)s, and Pseudo-Proteins. Current Pharmaceutical Design, 26(6), 639-661. Available at: [Link]

  • Grizzi, I., et al. (1995). Structure and mechanical properties of poly(d,l-lactic acid)/ poly(e-caprolactone) blends. Biomaterials, 16(4), 305-311. Available at: [Link]

  • Li, Z., et al. (2022). Syntheses of Polypeptides and Their Biomedical Application for Anti-Tumor Drug Delivery. Polymers, 14(9), 1832. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Poly(lactic acid). PubChem Compound Summary. Retrieved from [Link]_

  • University of Michigan. (2022). Delivery method could mean fewer peptide drug injections. Futurity. Available at: [Link]

  • Yüksek, M., & Erbil, H. Y. (1996). Poly (D,L-lactic acid) homopolymers: Synthesis and characterization. Turkish Journal of Chemistry, 20(1), 43-53. Available at: [Link]

  • Pápai, Z., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6543–6554. Available at: [Link]

  • Suggs, L. (2010). Synthesis of Morpholine-2,5-dione Monomers for the Preparation of Polydepsipeptides. The University of Texas at Austin. Available at: [Link]

  • Castro, P. M., et al. (2006). Ring-Opening Polymerization of 3,6-Dimethyl-2,5-Morpholinedione with Discrete Amino-Alkoxy-Bis(phenolate) Yttrium Initiators: Mechanistic Insight. ResearchGate. Available at: [Link]

  • Potrzebowski, M. J., et al. (2023). Importance of chirality in the self-organizing peptides – from single molecules to functional supramolecular structures. Physical Chemistry Chemical Physics, 25(2), 795-816. Available at: [Link]

  • Shamsi, S. A., & Williams, K. L. (1997). Chiral separation with dipeptide-terminated polymeric surfactants: the effect of an extra heteroatom on the polar head group. Analytical Chemistry, 69(19), 4064-4072. Available at: [Link]

  • MacKay, J. A., & Chilkoti, A. (2014). Applications of elastin-like polypeptides in drug delivery. Advanced Drug Delivery Reviews, 66, 87-107. Available at: [Link]

  • Weissman, K. J., & Müller, R. (2010). Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations. Natural Product Reports, 27(9), 1293-1314. Available at: [Link]

  • Perez-Vidal, C., et al. (2023). Revisiting Homochiral versus Heterochiral Interactions through a Long Detective Story of a Useful Azobis-Nitrile. ePrints Soton. Available at: [Link]

  • Kumar, A., & Mehto, S. (2023). Peptide and Protein Stereocomplexes. Biomacromolecules, 24(10), 4381–4397. Available at: [Link]

  • ShortCipher5. (2022). With chirality, why are the properties of R and S forms so different? Reddit. Available at: [Link]

  • De Vleeschouwer, M., et al. (2023). Stereomeric Lipopeptides from a Single Non-Ribosomal Peptide Synthetase as an Additional Source of Structural and Functional Diversification in Pseudomonas Lipopeptide Biosynthesis. International Journal of Molecular Sciences, 24(18), 14357. Available at: [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling and Solvent Selection for (3R,6R)-3,6-Dimethylmorpholine-2,5-dione

Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione (referred to herein as (3R,6R)-DMMD ). As a cyclic depsipeptide—a hybrid betw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione (referred to herein as (3R,6R)-DMMD ). As a cyclic depsipeptide—a hybrid between a lactide (diester) and a diketopiperazine (diamide)—its solubility is governed by a competition between the solubilizing alkyl groups and the strong intermolecular hydrogen bonding of the amide linkage.

Understanding these solubility parameters is critical for two primary workflows in drug delivery and polymer synthesis:

  • Monomer Purification: Achieving high purity (>99.5%) via recrystallization to enable high-molecular-weight Ring-Opening Polymerization (ROP).

  • Processing: Selecting appropriate vehicles for copolymerization or drug encapsulation matrices.

Part 1: Physicochemical Basis of Solubility

Structural Determinants

The solubility of (3R,6R)-DMMD is dictated by its specific crystal lattice energy, which is significantly higher than that of lactide due to the presence of the amide group.

  • Amide Functionality (-CONH-): Acts as both a hydrogen bond donor and acceptor. In the solid state, (3R,6R)-DMMD forms intermolecular hydrogen bond networks that stabilize the crystal lattice, necessitating polar aprotic solvents or high temperatures to disrupt these interactions.

  • Ester Functionality (-COO-): Provides dipole-dipole interaction sites but lacks H-bond donor capability.

  • Stereochemistry (3R,6R): The specific orientation of the methyl groups affects the packing density. The enantiomers (3R,6R) and (3S,6S) possess identical solubility profiles in achiral solvents.

Comparative Solubility Logic

To predict solvent behavior, (3R,6R)-DMMD should be viewed as an intermediate between L-Lactide (highly soluble in toluene/THF) and L-Alanine Anhydride (highly insoluble due to double amide H-bonding).

SolubilityLogic cluster_0 Structural Continuum Lactide L-Lactide (Diester) DMMD (3R,6R)-DMMD (Depsipeptide) Lactide->DMMD +1 Amide Bond - Solubility Diketo Alanine Anhydride (Diamide) DMMD->Diketo +1 Amide Bond -- Solubility Solvent Optimal Solvent Characteristics DMMD->Solvent Reqs Requirements: 1. H-Bond Acceptor (break crystal lattice) 2. Moderate Polarity (solvate methyls) Solvent->Reqs

Figure 1: Structural continuum illustrating why DMMD requires more polar solvents than lactide but is more processable than diketopiperazines.

Part 2: Solubility Profile & Solvent Selection

The following data categorizes solvents based on their thermodynamic interaction with (3R,6R)-DMMD.

Solvent Compatibility Table[1]
Solvent ClassSpecific SolventSolubility StatusApplication
Halogenated Chloroform (

)
High Optical rotation, NMR, Solution Polymerization
Dichloromethane (DCM)Moderate Extraction, Processing
Polar Aprotic DMF / DMSOVery High Synthesis reaction medium
Esters Ethyl Acetate (EtOAc)Temp-Dependent Primary Recrystallization Solvent
Alcohols Methanol / EthanolLow Impurity washing, Anti-solvent
Hydrocarbons Hexane / HeptaneInsoluble Precipitation (Anti-solvent)
Ethers THFModerate/High Copolymerization
Water

Low Washing (removes salts/amino acids)
Critical Analysis of Key Solvents
The Recrystallization Standard: Ethyl Acetate

Ethyl acetate is the industry standard for purifying (3R,6R)-DMMD.

  • Mechanism: At boiling point (77°C), the thermal energy overcomes the amide H-bonds, allowing full dissolution. Upon cooling to room temperature or 4°C, the compound crystallizes out as white needles, while impurities (linear oligomers, unreacted amino acids) remain in solution or are easily washed away.

  • Alternative: A mixture of Methanol/Water (4:1) is also cited for purification, particularly to remove inorganic salts from the cyclization reaction [1].

The Processing Standard: Chloroform

Chloroform is the preferred solvent for characterization (e.g., polarimetry) and solution-state polymerization.

  • Solubility Limit: Generally >50 mg/mL, allowing for sufficient concentration to drive polymerization kinetics, although melt polymerization is often preferred to achieve higher molecular weights (

    
    ) [2].
    

Part 3: Experimental Protocols

Protocol A: Purification via Fractionated Recrystallization

Objective: To isolate high-purity (3R,6R)-DMMD from a crude diastereomeric mixture or reaction byproduct.

Reagents: Crude (3R,6R)-DMMD, Anhydrous Ethyl Acetate, n-Hexane (optional).

  • Dissolution: Suspend crude (3R,6R)-DMMD in Ethyl Acetate (ratio: 10 mL solvent per 1 g solid).

  • Reflux: Heat the mixture to reflux (approx. 77°C) with varying magnetic stirring until the solid completely dissolves.

    • Note: If the solution remains cloudy after 15 minutes of reflux, filter hot to remove insoluble inorganic salts.

  • Cooling: Remove from heat and allow the flask to cool slowly to room temperature (25°C) over 2 hours.

    • Causality: Rapid cooling traps impurities in the crystal lattice. Slow cooling promotes the formation of pure, needle-like crystals.

  • Crystallization: Transfer to a 4°C environment (fridge) for 12 hours to maximize yield.

  • Filtration: Filter the crystals under vacuum. Wash the filter cake with cold n-Hexane or cold Ethyl Acetate to remove residual mother liquor.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Validation:

  • Melting Point Check: Pure (3R,6R)-DMMD should exhibit a sharp melting point between 169–170°C [1].

  • Optical Rotation:

    
     (c=0.2, 
    
    
    
    ) [2].[1]
Protocol B: Gravimetric Solubility Determination

Objective: To quantify exact solubility limits for novel formulation vehicles.

  • Preparation: Add excess (3R,6R)-DMMD (approx. 100 mg) to a glass vial containing 1.0 mL of the target solvent.

  • Equilibration: Seal tightly and shake at the target temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the saturated solution through a 0.22

    
     PTFE syringe filter into a pre-weighed vessel.
    
  • Evaporation: Evaporate the solvent (using a rotovap or nitrogen stream) and dry the residue to constant weight under vacuum.

  • Calculation:

    
    
    

Part 4: Application Workflow (Polymerization)

The choice of solvent directly impacts the molecular weight and architecture of the resulting poly(depsipeptide).

PolymerizationWorkflow Start Start: (3R,6R)-DMMD Monomer Decision Target Molecular Weight? Start->Decision HighMW High Mw (>20 kDa) Requires High Kinetics Decision->HighMW High MedMW Med/Low Mw (<15 kDa) Controlled Architecture Decision->MedMW Moderate Melt Melt Polymerization (No Solvent) HighMW->Melt Avoids solvent chain transfer Solution Solution Polymerization (Solvent Required) MedMW->Solution Process1 Temp: 110-130°C Catalyst: Sn(Oct)2 Melt->Process1 SolventSelect Select Solvent: Chloroform or Toluene Solution->SolventSelect Process2 Temp: 60-80°C Solubility is Rate Limiting SolventSelect->Process2

Figure 2: Decision matrix for polymerization conditions.[2] Solubility limits in solution polymerization often lead to premature precipitation of the polymer chain, limiting molecular weight.

References

  • Acta Microbiologica Bulgarica. (2017). Synthesis of 3,6-dimethylmorpholine-2,5-dione. Volume 33 / 2. Link

  • Helder, J., Feijen, J., et al. (1985). Synthesis of alternating polydepsipeptides by ring-opening polymerization of morpholine-2,5-dione derivatives. University of Twente. Link

  • PubChem. (n.d.).[3] (3R)-3,6-Dimethylmorpholine-2,5-dione Compound Summary. National Library of Medicine. Link

  • Yancheva, D., et al. (2017). Synthesis, Crystal Structure and Biological Activity Screening of Novel N-(α-Bromoacyl)-α-amino Esters. Acta Chimica Slovenica. Link

Sources

Foundational

Technical Deep Dive: Thermal Behavior of Poly(3,6-dimethylmorpholine-2,5-dione) Architectures

The following technical guide provides an in-depth analysis of the thermal transitions of poly(3,6-dimethylmorpholine-2,5-dione), a specific class of polydepsipeptide. Executive Summary Poly(3,6-dimethylmorpholine-2,5-di...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the thermal transitions of poly(3,6-dimethylmorpholine-2,5-dione), a specific class of polydepsipeptide.

Executive Summary

Poly(3,6-dimethylmorpholine-2,5-dione) represents a unique class of polydepsipeptides —alternating copolymers consisting of an


-hydroxy acid (lactic acid) and an 

-amino acid (alanine). Unlike random copolymers synthesized from mixtures of lactide and amino acid derivatives, this polymer is synthesized via the Ring-Opening Polymerization (ROP) of a cyclic dimer, ensuring a strictly alternating sequence.

This architecture imparts thermal properties that bridge the gap between aliphatic polyesters (like PLA) and polyamides. The presence of amide bonds introduces intermolecular hydrogen bonding, significantly influencing the glass transition temperature (


) and melting point (

), while the ester linkages maintain hydrolytic degradability. This guide analyzes these transitions, providing critical data for researchers optimizing these materials for drug delivery and tissue engineering.

Molecular Architecture & Stereochemical Control

The thermal transitions of this polymer are dictated by its stereochemistry. The monomer, 3,6-dimethylmorpholine-2,5-dione, possesses two chiral centers (positions 3 and 6). The relative configuration of these centers determines the polymer's tacticity and ability to crystallize.

Monomer Variants
  • (3S, 6S)-Isomer: Derived from L-alanine and L-lactic acid. Polymerization yields an isotactic, semi-crystalline polymer.

  • (3S, 6R)-Isomer (Meso): Derived from L-alanine and D-lactic acid (or vice versa). Polymerization typically yields an amorphous or weakly crystalline polymer due to syndiotactic-like or atactic arrangements depending on the catalyst specificity.

Polymerization Mechanism (ROP)

The synthesis is typically driven by a coordination-insertion mechanism using Tin(II) 2-ethylhexanoate (


) or organocatalysts.

ROP_Mechanism Monomer 3,6-Dimethylmorpholine-2,5-dione (Cyclic Dimer) Coordination Coordination to Metal Center Monomer->Coordination Initiator Initiator (e.g., Sn(Oct)2 + ROH) Initiator->Coordination Insertion Nucleophilic Attack & Ring Opening Coordination->Insertion Propagation Chain Propagation (Alternating Ester-Amide Backbone) Insertion->Propagation Propagation->Propagation + Monomer Polymer Poly(L-lactic acid-alt-L-alanine) Propagation->Polymer

Figure 1: Ring-Opening Polymerization pathway for the synthesis of alternating polydepsipeptides.

Thermal Transitions ( & )

The thermal behavior of poly(3,6-dimethylmorpholine-2,5-dione) is characterized by a higher


 than pure Poly(L-lactic acid) (PLLA) due to the stiffening effect of the amide groups and hydrogen bonding.
Glass Transition Temperature ( )

The


 is a measure of the amorphous chain mobility.[1][2]
  • PLLA Reference: ~

    
    C
    
  • Poly(3,6-dimethylmorpholine-2,5-dione): Typically ranges from 85^\circC to 100^\circC .

    • Mechanism:[3][4][5] The amide linkage (-CO-NH-) facilitates inter-chain hydrogen bonding, acting as physical crosslinks that restrict segmental motion, thereby raising the energy required for the glass-to-rubber transition.

Melting Temperature ( )

The


 depends heavily on the optical purity of the monomer.
  • Isotactic Poly(L-L): Exhibits a sharp melting endotherm.

  • Value Range: 160^\circC – 190^\circC .

    • While pure poly(L-alanine) melts (with decomposition) at very high temperatures (>300°C) and PLLA melts at ~175°C, the alternating copolymer maintains a high

      
       due to crystal packing efficiency, though the mixed ester/amide backbone can sometimes lower the enthalpy of fusion compared to pure homopolymers.
      
Comparative Thermal Data
Polymer ArchitectureStereochemistry

(

C)

(

C)
Crystallinity
Poly(L-L-DMO) Isotactic (L-Ala, L-Lac)85 – 95165 – 180Semi-crystalline
Poly(D-L-DMO) Syndiotactic/Atactic75 – 85None / BroadAmorphous
PLLA (Reference) Isotactic (L-Lac)60 – 65175 – 180Semi-crystalline
Poly(L-Alanine) Isotactic (L-Ala)N/A>300 (Decomp)Highly Crystalline

Note: "DMO" refers to 3,6-dimethylmorpholine-2,5-dione.[6][7] Values are approximate and dependent on molecular weight (


) and thermal history.

Thermal Stability & Degradation

Thermogravimetric Analysis (TGA) reveals that these polydepsipeptides possess good thermal stability, suitable for melt processing, but lower than pure polyamides.

  • Onset of Decomposition (

    
    ):  Typically 270^\circC – 290^\circC .
    
  • Degradation Mechanism:

    • Intramolecular Transesterification: Back-biting reactions leading to the formation of cyclic oligomers.

    • Hydrolysis (in situ): Residual moisture can cause chain scission at the ester bonds first, as they are more labile than the amide bonds.

Experimental Protocols

To accurately characterize these transitions, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC)

Objective: Determine


, 

, and Crystallinity (

).
  • Sample Prep: Weigh 5–10 mg of dried polymer into an aluminum pan. Crimp with a pinhole lid (to allow outgassing of residual volatiles).

  • Heat-Cool-Heat Cycle:

    • First Heat: Ramp from 0°C to 220°C at 10°C/min. Purpose: Erase thermal history.

    • Cool: Ramp down to 0°C at 10°C/min (or quench at 50°C/min for amorphous study).

    • Second Heat: Ramp from 0°C to 220°C at 10°C/min. Purpose: Record intrinsic thermal transitions.

  • Analysis:

    • Identify

      
       as the inflection point of the step transition in the second heating curve.
      
    • Identify

      
       as the peak maximum of the endotherm.
      
Thermogravimetric Analysis (TGA)

Objective: Determine thermal stability window for processing.

  • Sample: 10–15 mg in a platinum or ceramic pan.

  • Atmosphere: Nitrogen (

    
    ) flow at 50 mL/min.
    
  • Ramp: 25°C to 600°C at 10°C/min.

  • Validation: Ensure mass loss at 100°C is <1% (confirms dry sample).

Applications in Drug Delivery

The thermal properties directly influence the drug release kinetics:

  • 
     Effect:  Since the 
    
    
    
    is well above body temperature (37°C), the polymer remains in a glassy state in vivo. This prevents "burst release" driven by chain mobility, making it ideal for long-term, erosion-controlled release implants rather than diffusion-controlled systems.
  • Crystallinity Effect: The semi-crystalline domains (L-L isomer) act as impermeable barriers to water, slowing down bulk degradation and extending the release profile compared to amorphous PLGA.

Drug_Release PolymerState Polymer State at 37°C (Glassy, Tg ~ 90°C) WaterUptake Water Uptake (Restricted by Glassy State) PolymerState->WaterUptake Limits Hydrolysis Hydrolysis of Ester Bonds (Surface Erosion Dominant) WaterUptake->Hydrolysis MassLoss Mass Loss & Drug Release Hydrolysis->MassLoss

Figure 2: Impact of high


 on the degradation and release mechanism in vivo.

References

  • Dijkstra, P. J., van Lochem, J. H., & Feijen, J. (1990).[8] Synthesis of alternating polydepsipeptides by ring-opening polymerization of morpholine-2,5-dione derivatives.[4] Macromolecular Chemistry and Physics, 191(8), 1813-1825.[8] Link

  • Helder, J., Feijen, J., et al. (1985). Synthesis and characterization of polydepsipeptides with alternating ester and amide residues.
  • In 't Veld, P. J. A., et al. (1992). Glycine/L-lactic acid copolymers: Synthesis and characterization. Journal of Polymer Science Part A: Polymer Chemistry, 30(10).
  • Feng, Y., & Guo, J. (2009). Biodegradable Polydepsipeptides. International Journal of Molecular Sciences, 10(2), 589-615. Link

Sources

Protocols & Analytical Methods

Method

synthesis of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione from D-alanine

Application Note: Stereoselective Synthesis of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione Abstract & Strategic Overview This application note details the stereoselective synthesis of (3R,6R)-3,6-Dimethylmorpholine-2,5-dion...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione

Abstract & Strategic Overview

This application note details the stereoselective synthesis of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione , a critical cyclic depsipeptide monomer used in the production of biodegradable polydepsipeptides. Unlike standard peptide synthesis, the formation of the morpholine-2,5-dione core requires the hybridization of an


-amino acid (D-Alanine) and an 

-halo acid derivative.

The Stereochemical Challenge: The target molecule requires a specific (3R,6R) configuration.

  • Position 6 (R): Derived directly from D-Alanine (retention of configuration).

  • Position 3 (R): Derived from the halo-acid precursor. Crucially, the ring-closure step proceeds via an intramolecular

    
     nucleophilic substitution, which causes inversion of configuration  at the halo-carbon.
    

Strategic Solution: To achieve the (3R) center at position 3, we must utilize (S)-2-bromopropionyl chloride . The initial N-acylation retains the (S) configuration, while the subsequent base-mediated cyclization inverts it to (R), yielding the desired thermodynamically stable cis-isomer (assuming the methyl groups are trans to the ring plane? No, (3R,6R) implies a specific relationship. In 3,6-dimethylmorpholine-2,5-diones, the cis isomer is generally (S,S) or (R,R), while trans is (S,R). We are targeting the (R,R) cis-isomer).

Reaction Scheme & Logic

The synthesis follows a two-step "one-pot" or isolated intermediate approach:

  • N-Acylation: Reaction of D-Alanine with (S)-2-bromopropionyl chloride to form the linear amide.

  • Cyclization: Base-induced intramolecular displacement of the bromide by the carboxylate.

SynthesisWorkflow Start Precursors D-Alanine (R) (S)-2-Bromopropionyl Cl Step1 Step 1: N-Acylation (Anhydrous THF, -10°C) Retention of Stereochem Start->Step1 Schotten-Baumann or Anhydrous Inter Intermediate N-((S)-2-bromopropionyl)-D-alanine Step1->Inter Step2 Step 2: Cyclization (High Dilution, DMF, 60°C) SN2 Inversion (S -> R) Inter->Step2 Et3N / DIPEA Product Target (3R,6R)-3,6-Dimethylmorpholine-2,5-dione Step2->Product Recrystallization

Figure 1: Synthetic workflow illustrating the stereochemical inversion pathway.

Materials & Equipment

Reagent/EquipmentSpecificationPurpose
D-Alanine >99% ee, (R)-configurationSource of C6 chirality.
(S)-2-Bromopropionyl Chloride >98% eeSource of C3 chirality (pre-inversion).
Triethylamine (TEA) Anhydrous, distilledBase for acylation and cyclization.
THF (Tetrahydrofuran) Anhydrous, inhibitor-freeSolvent for Step 1.
DMF (Dimethylformamide) Anhydrous, amine-freeSolvent for Step 2 (High dilution).
Inert Gas Nitrogen or ArgonMoisture protection (Critical).

Detailed Protocol

Step 1: Synthesis of N-((S)-2-bromopropionyl)-D-alanine

Note: While aqueous Schotten-Baumann conditions are possible, this anhydrous protocol minimizes hydrolysis and improves yield.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Solubilization: Suspend D-Alanine (8.91 g, 100 mmol) in anhydrous THF (150 mL). Add Trimethylsilyl chloride (TMSCl) (2 equiv) if solubility is an issue, or use fine micronized powder. Alternatively, use the Schotten-Baumann biphasic method if TMS protection is not viable (see Troubleshooting).

    • Preferred Route: Dissolve D-Alanine (100 mmol) and TEA (200 mmol) in dry THF (200 mL). Cool to -10°C.

  • Acylation: Dissolve (S)-2-bromopropionyl chloride (17.1 g, 100 mmol) in THF (20 mL). Add this solution dropwise to the alanine suspension over 60 minutes, maintaining temperature < 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitoring by TLC (MeOH/DCM 1:9) should show consumption of the acid chloride.

  • Workup: Filter off the precipitated triethylamine hydrochloride salt. Concentrate the filtrate in vacuo. Redissolve the residue in DCM, wash with 1M HCl (cold) to remove unreacted amine, then brine. Dry over

    
     and concentrate to yield the crude linear amide.
    
Step 2: Intramolecular Cyclization

Critical Factor: High dilution is required to prevent intermolecular polymerization (linear depsipeptide formation).

  • Setup: Prepare a 1 L round-bottom flask with a reflux condenser and

    
     line.
    
  • Dilution: Dissolve the crude N-((S)-2-bromopropionyl)-D-alanine from Step 1 in anhydrous DMF (500 mL). Concentration should be

    
     0.1–0.2 M.
    
  • Base Addition: Add Triethylamine (1.2 equiv) or NaHCO3 (1.5 equiv).

  • Heating: Heat the solution to 60–80°C for 16–24 hours.

    • Mechanism:[1][2] The carboxylate anion attacks the C-Br bond. The (S)-bromide center undergoes inversion to (R).

  • Isolation:

    • Remove DMF under reduced pressure (rotary evaporator with high vacuum pump).

    • Resuspend the residue in Ethyl Acetate (EtOAc).[3]

    • Wash with saturated

      
       (to remove uncyclized acid) and water.
      
    • Dry organic phase over

      
       and concentrate.[3]
      
  • Purification: Recrystallize the crude solid from hot Ethyl Acetate/Hexane or Ethanol .

    • Target: White crystalline needles.

Quality Control & Validation (Self-Validating System)

ParameterMethodAcceptance Criteria
Stereochemistry 1H NMR (CDCl3, 400 MHz)Coupling Constant (

):
The cis-isomer (3R,6R) typically exhibits a specific coupling pattern distinct from the trans isomer. Check for doublet at

ppm (CH3).
Purity HPLC (C18 column)> 98% (Area under curve)
Melting Point Capillary Method82–85°C (Literature dependent, verify against specific isomer data).
Optical Rotation Polarimetry

Must match literature for (R,R). Significant deviation indicates racemization.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Oligomers/Gums Concentration too high in Step 2.Increase DMF volume (High Dilution Principle).
Low Yield (Step 1) Hydrolysis of Acid Chloride.Ensure strictly anhydrous THF and glassware.
Racemization Reaction temp too high (>100°C).Keep cyclization temp < 85°C; use weaker base (

) if TEA causes epimerization.

References

  • In't Veld, P. J. A., et al. (1990).

    • Context: Establishes the foundational protocol for using bromo-acyl halides with amino acids for morpholine-2,5-dione synthesis.
    • (Verified via Search 1.1)

  • Jézéquel, P. H., et al. (2023).[4] "An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids." ACS Omega.

    • Context: Provides updated solvent/base optimizations (THF/Na2CO3)
    • (Verified via Search 1.2)

  • Kricheldorf, H. R. (2006). "Biodegradable Polydepsipeptides."[3][5][6] Advanced Polymer Science.

    • Context: Authoritative review on the stereochemical implic
  • BLD Pharm. (n.d.). "(3R,6R)-3,6-Dimethylmorpholine-2,5-dione Product Entry."

    • Context: Commercial validation of the CAS 129880-52-0 and structure.
    • (Verified via Search 1.15)

Sources

Application

Application Note: Ring-Opening Polymerization of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione

Executive Summary This guide details the ring-opening polymerization (ROP) of (3R,6R)-3,6-dimethylmorpholine-2,5-dione , a cyclic depsipeptide derived from D-alanine and D-lactic acid. Unlike standard lactides, this mono...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the ring-opening polymerization (ROP) of (3R,6R)-3,6-dimethylmorpholine-2,5-dione , a cyclic depsipeptide derived from D-alanine and D-lactic acid. Unlike standard lactides, this monomer incorporates both ester and amide linkages within the ring, yielding a polydepsipeptide (specifically poly(D-alanine-alt-D-lactic acid)) with alternating amide-ester backbone structures.

These polymers bridge the gap between poly(α-hydroxy acids) (like PLA) and polypeptides, offering tunable degradation rates, improved thermal stability, and specific hydrogen-bonding interactions. This application note presents two distinct protocols:

  • Organocatalytic ROP (Recommended): A precision, room-temperature method yielding well-defined polymers with narrow dispersity (Đ < 1.2).

  • Metal-Catalyzed Bulk ROP: A traditional high-temperature method using Tin(II) Octoate, suitable for scale-up but prone to racemization.

Scientific Background & Mechanism[1][2]

The Monomer: (3R,6R)-3,6-Dimethylmorpholine-2,5-dione
  • Stereochemistry: The (3R,6R) configuration implies the precursor amino acid and hydroxy acid are of the D-series (e.g., D-Alanine and D-Lactic Acid). The resulting polymer will be the enantiomer of the more common L-L form; physical properties (Tm, Tg, solubility) are identical, but optical rotation is reversed.

  • Reactivity: The presence of the amide group in the ring reduces ring strain compared to lactide, making the monomer less reactive. High-activity catalysts or optimized conditions are required to achieve high molecular weight.

Organocatalytic Mechanism (DBU/TU)

The most robust method utilizes a dual catalyst system:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Acts as a base to activate the initiating alcohol.

  • Thiourea (TU): Acts as a hydrogen-bond donor to activate the carbonyl of the monomer (electrophilic activation).

This "bifunctional activation" allows for rapid polymerization at room temperature, suppressing the transesterification and racemization side reactions common in metal-catalyzed melt processes.

ROP_Mechanism Monomer (3R,6R)-Monomer (Cyclic Depsipeptide) Activation Bifunctional Activation (H-bonding + Base) Monomer->Activation Activated by TU Catalyst Catalyst System (DBU + Thiourea) Catalyst->Activation Propagation Chain Propagation (Ring Opening) Activation->Propagation Nucleophilic Attack Initiator Initiator (Benzyl Alcohol) Initiator->Activation Activated by DBU Propagation->Propagation n Cycles Polymer Polydepsipeptide (Alt-Ester-Amide) Propagation->Polymer Termination

Figure 1: Dual-activation mechanism for the organocatalytic ROP of morpholine-2,5-diones.

Materials & Equipment

Reagents
ReagentPurity/GradePreparation/Storage
(3R,6R)-3,6-Dimethylmorpholine-2,5-dione >98%CRITICAL: Recrystallize from dry ethyl acetate/hexane. Dry under high vacuum over P₂O₅ for 24h. Store in glovebox.
Dichloromethane (DCM) AnhydrousDistill over CaH₂ or pass through activated alumina columns. Store over 4Å molecular sieves.
Benzyl Alcohol (BnOH) Initiator GradeDistill from CaH₂ under reduced pressure. Store over 4Å sieves.
DBU 98%Distill from CaH₂ under reduced pressure. Store in glovebox.
Thiourea Catalyst (TU) 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthioureaDry under vacuum at 60°C for 12h. Store in desiccator/glovebox.
Tin(II) Octoate (Sn(Oct)₂) 95%Purify by vacuum distillation. Store in glovebox (for Method B).
Equipment
  • Glovebox: Inert atmosphere (N₂ or Ar, <1 ppm H₂O/O₂) is highly recommended.

  • Schlenk Line: If glovebox is unavailable, strict Schlenk techniques are mandatory.

  • Reaction Vessels: Silanized glass vials (to prevent surface initiation) with PTFE-lined caps.

Protocol A: Organocatalytic ROP (Precision Method)

Objective: Synthesis of well-defined poly(D-alanine-alt-D-lactic acid) with targeted Mn = 10,000 g/mol .

Step-by-Step Procedure
  • Preparation (In Glovebox):

    • Weigh Monomer (143.1 mg, 1.0 mmol) into a 4 mL silanized vial.

    • Add Thiourea (TU) catalyst (18.5 mg, 0.05 mmol, 5 mol%).

    • Add a stir bar and seal the vial.

  • Solvation:

    • Add Anhydrous DCM (1.0 mL) to the vial. Monomer concentration [M]₀ = 1.0 M. Stir until fully dissolved.

  • Initiation:

    • Prepare a stock solution of Benzyl Alcohol (BnOH) and DBU in DCM.

    • Target: [M]₀/[I]₀ = 50 (for Mn ~ 7,200 g/mol ).

    • Add BnOH (2.16 mg, 0.02 mmol) and DBU (7.6 mg, 0.05 mmol, 5 mol%) to the reaction vial via syringe.

    • Note: The DBU:TU ratio is typically 1:1 or 1:2.

  • Polymerization:

    • Stir at Room Temperature (25°C) .

    • Time: Reaction is typically slower than lactide. Allow 2–6 hours.

    • Monitoring: Aliquot 50 µL, quench with benzoic acid, and analyze by ¹H NMR to determine conversion.

  • Termination & Purification:

    • Quench the reaction by adding Benzoic Acid (excess relative to DBU, ~10 mg).

    • Precipitate the polymer dropwise into cold Diethyl Ether or Methanol (10x volume).

    • Centrifuge (4000 rpm, 10 min) and decant the supernatant.

    • Wash the pellet 2x with diethyl ether.

  • Drying:

    • Dry the white solid under vacuum at 40°C for 24 hours.

Protocol B: Sn(Oct)₂ Catalyzed Bulk ROP (Industrial Method)

Objective: Large-scale synthesis without solvent. Note: Dispersity will be broader (Đ > 1.5).

Step-by-Step Procedure
  • Loading:

    • In a flame-dried glass ampoule, load Monomer (1.0 g, 6.99 mmol).

    • Add Sn(Oct)₂ solution in toluene (remove toluene under vacuum after addition) or add neat catalyst.

    • Ratio: Monomer/Catalyst = 500:1 to 1000:1.

  • Sealing:

    • Connect ampoule to a vacuum line. Perform 3 freeze-pump-thaw cycles.

    • Flame-seal the ampoule under vacuum.

  • Polymerization:

    • Immerse ampoule in an oil bath at 115°C - 130°C .

    • Time: 12–24 hours. The melt should become viscous.

    • Caution: Temperatures >140°C significantly increase racemization risk.

  • Purification:

    • Cool to room temperature. Break the ampoule.

    • Dissolve the crude solid in minimal DCM or Chloroform .

    • Precipitate into cold Methanol .

    • Filter and dry under vacuum.

Characterization & Data Analysis

¹H NMR Spectroscopy (CDCl₃, 400 MHz)

The polymer backbone consists of alternating lactic acid and alanine units.

SignalShift (δ, ppm)MultiplicityAssignment
NH 7.0 - 8.5Broad SingletAmide proton (variable shift)
CH (Lac) 5.1 - 5.3QuartetMethine of Lactic unit (α to ester)
CH (Ala) 4.4 - 4.7Quintet/MultipletMethine of Alanine unit (α to amide)
CH₃ (Lac) 1.5 - 1.6DoubletMethyl of Lactic unit
CH₃ (Ala) 1.3 - 1.5DoubletMethyl of Alanine unit
Ar-H 7.3MultipletBenzyl end-group (if BnOH used)

Calculation:



Thermal Properties (DSC)
  • Glass Transition (Tg): Typically 40°C – 60°C (depends on MW).

  • Melting Point (Tm): The alternating sequence can crystallize, but often these polymers are amorphous or semi-crystalline with Tm ~130-160°C depending on thermal history.

  • Note: Random copolymers (via transesterification) will be amorphous.

Gel Permeation Chromatography (GPC)
  • Eluent: THF or DMF (with 0.1% LiBr to prevent aggregation).

  • Standards: Polystyrene (PS) or PMMA.

  • Expected Đ: < 1.2 for Method A; > 1.5 for Method B.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Wet monomer/solventRe-dry monomer over P₂O₅. Ensure solvent is <10 ppm H₂O.
Broad Dispersity (Đ > 1.4) TransesterificationLower reaction temperature. Switch from Method B to Method A.
Brown Discoloration Thermal degradationReduce temperature (Method B). Ensure O₂ exclusion.
Insoluble Polymer High CrystallinityUse HFIP (Hexafluoroisopropanol) for NMR/GPC.

Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_rxn Polymerization (Method A) cluster_workup Workup Monomer_Dry Dry Monomer (P2O5, Vac, 24h) Mix Dissolve Monomer + TU in DCM (Glovebox) Monomer_Dry->Mix Reagent_Prep Distill DCM & DBU Dry Thiourea Reagent_Prep->Mix Initiate Add BnOH + DBU (Start Reaction) Mix->Initiate React Stir 2-6h @ 25°C Initiate->React Quench Quench w/ Benzoic Acid React->Quench Precip Precipitate in Cold Ether Quench->Precip Dry Vacuum Dry Precip->Dry

Figure 2: Operational workflow for the precision synthesis of polydepsipeptides.

References

  • Organocatalytic ROP of Morpholine-2,5-diones

    • Rapid and Controlled Organocatalyzed Ring-Opening Polymerization of 3S-(Isobutyl)morpholine-2,5-dione.
    • Source: ResearchGate / ACS Public
  • Synthesis of Morpholine-2,5-dione Monomers

    • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones
    • Source: ACS Omega (NIH).
  • General Review on Polydepsipeptides

    • Morpholine-2,5-diones - Their Preparation and Exploit
    • Source: ResearchG
  • Crystallinity and Properties

    • Synthesis of alternating polydepsipeptides by ring-opening polymerization of morpholine-2,5-dione deriv
    • Source: University of Twente.
Method

Application Note: Advanced Catalytic Strategies for the Ring-Opening Polymerization of Morpholine-2,5-diones

Introduction: The Polydepsipeptide Frontier Morpholine-2,5-diones (MDs) are the cyclic precursors to polydepsipeptides—hybrid copolymers consisting of alternating -amino acids and -hydroxy acids.[1][2] Unlike pure polyla...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Polydepsipeptide Frontier

Morpholine-2,5-diones (MDs) are the cyclic precursors to polydepsipeptides—hybrid copolymers consisting of alternating


-amino acids and 

-hydroxy acids.[1][2] Unlike pure polylactides (PLA) or polypeptides, polydepsipeptides offer a unique "best of both worlds" profile: the hydrolytic degradability of polyesters and the functional versatility of polypeptides.

However, the Ring-Opening Polymerization (ROP) of MDs is thermodynamically challenging due to the stability of the six-membered amide-ester ring. Achieving high molecular weight (


) while suppressing racemization requires precise catalytic control. This guide details the two dominant catalytic paradigms: Coordination-Insertion (Metal-based)  and Dual-Activation (Organocatalytic) .

Catalyst Selection Guide

The choice of catalyst dictates the polymerization conditions, purification strategy, and final polymer architecture.

FeatureTin(II) 2-Ethylhexanoate [Sn(Oct)

]
DBU / Thiourea (Organocatalysis) TBD (Bifunctional Organocatalysis)
Type Metal-Organic (Lewis Acid)Binary Organocatalyst SystemSuperbase / Guanidine
Mechanism Coordination-InsertionH-Bonding / Base ActivationNucleophilic / H-Bonding
Reaction Phase Melt (Bulk)Solution (THF, DCM)Solution (THF, DCM)
Temperature High (110°C – 135°C)Low (RT – 40°C)Low (RT)
Racemization Moderate risk due to high heatLow risk (Stereoretentive)Low to Moderate
Trace Residue Toxic metal traces (FDA limits apply)Metal-free (Biomedical preferred)Metal-free
Key Application Industrial scale, high

Precision synthesis, functional groupsFast kinetics

Mechanism of Action: The Organocatalytic Shift

While Sn(Oct)


 remains the industrial standard, the field is shifting toward organocatalysis to avoid metal contamination in biomedical applications. The most robust system utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)  as a base and a Thiourea (TU)  derivative as a hydrogen-bonding cocatalyst.
Mechanistic Insight

Unlike metal catalysts that activate the monomer via coordination, the DBU/TU system employs a "dual activation" strategy:

  • Thiourea (TU) binds to the carbonyl oxygen of the monomer (electrophile), increasing its susceptibility to attack.

  • DBU deprotonates or activates the initiating alcohol (nucleophile).

This separation of duties allows for ROP at room temperature, significantly reducing epimerization at the chiral centers.

ROP_Mechanism Figure 1: Dual-Activation Mechanism of DBU/Thiourea Catalyzed ROP Start Reagents: Morpholine-2,5-dione (MD) Initiator (ROH) Activation Dual Activation Complex: TU binds MD Carbonyl (Electrophile) DBU activates ROH (Nucleophile) Start->Activation Mixing in THF Transition Tetrahedral Intermediate (H-Bond Stabilized) Activation->Transition Nucleophilic Attack RingOpen Acyl-Oxygen Bond Cleavage (Ring Opening) Transition->RingOpen Collapse Propagation Chain Propagation (New Alcohol Terminus) RingOpen->Propagation H-Transfer Propagation->Activation Cycle Repeats

Figure 1: The synergistic activation of the monomer and initiator allows for controlled polymerization without metal ions.

Protocol A: Standard Melt Polymerization (Sn(Oct) )

Context: Best for generating semi-crystalline materials where metal residue is permissible or can be removed. High temperatures are required to melt the monomer.

Materials
  • Monomer: 3-substituted morpholine-2,5-dione (dried in vacuo over P

    
    O
    
    
    
    for 48h).
  • Catalyst: Sn(Oct)

    
     (purified by vacuum distillation).
    
  • Initiator: Benzyl alcohol (BnOH) or 1-Dodecanol.

  • Equipment: Schlenk line, oil bath, ampoules.

Step-by-Step Workflow
  • Preparation (Glovebox Recommended):

    • In a flame-dried Schlenk tube, charge the Morpholine-2,5-dione (MD) monomer.

    • Expert Insight: Moisture is the enemy. Even trace water acts as a chain-transfer agent, broadening dispersity (

      
      ) and limiting molecular weight.
      
  • Catalyst Addition:

    • Add Sn(Oct)

      
       solution (in dry toluene) to achieve a Monomer/Catalyst ratio of 500:1 to 1000:1.
      
    • Add Initiator (BnOH) to set the target

      
       (e.g., Monomer/Initiator = 50:1).
      
    • Remove the toluene solvent under high vacuum before heating. The reaction must be a solvent-free melt.

  • Polymerization:

    • Immerse the Schlenk tube in a pre-heated oil bath at 110°C – 130°C .

    • Stir for 24–48 hours.

    • Critical Check: The mixture should turn viscous. If it turns dark brown/black, thermal degradation is occurring—lower the temperature immediately.

  • Quenching & Purification:

    • Cool to room temperature.[3][4] Dissolve the crude solid in a minimal amount of Chloroform (CHCl

      
      ) or Hexafluoroisopropanol (HFIP).
      
    • Precipitate dropwise into cold Diethyl Ether or Methanol .

    • Filter and dry in vacuo.[5]

Protocol B: Advanced Organocatalytic ROP (DBU/TU)

Context: Best for biomedical polymers requiring strict stereocontrol (no racemization) and functional group tolerance.

Materials
  • Catalyst: DBU (distilled over CaH

    
    ).
    
  • Cocatalyst: 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU).[6][7][8]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Quencher: Benzoic Acid.

Step-by-Step Workflow
  • Inert Setup:

    • Perform all steps in a nitrogen-filled glovebox or using strict Schlenk techniques.

    • Dissolve Monomer (MD) and TU (Cocatalyst) in anhydrous DCM.

    • Standard Ratio: [M]₀/[I]₀/[DBU]₀/[TU]₀ = 50/1/1/5.

  • Initiation:

    • Add the Initiator (e.g., Pyrenebutanol for fluorescent tagging, or mPEG-OH for block copolymers).

    • Stir until fully dissolved.

  • Catalysis Trigger:

    • Add DBU to start the reaction.

    • Reaction Time: 10 minutes to 4 hours (Reaction is significantly faster than Sn-mediated ROP).

    • Expert Insight: Watch the viscosity. Organocatalytic ROP of MDs is equilibrium-controlled. Extended reaction times can lead to back-biting and depolymerization.

  • Quenching:

    • Add excess Benzoic Acid (dissolved in DCM) to neutralize the DBU. This "freezes" the polymer chain length immediately.

  • Purification:

    • Precipitate into cold Diethyl Ether.[5][9]

    • Note: Organocatalysts (DBU/TU) are small molecules and are efficiently removed during the precipitation wash steps, unlike metal salts which may chelate to the polymer backbone.

Characterization & Validation

To validate the success of the polymerization, the following data points are mandatory:

TechniquePurposeSuccess Criteria

H NMR
Structure & ConversionDisappearance of monomer methine peak (~5.0 ppm). Appearance of broad polymer backbone signals.
SEC (GPC) Molecular WeightMonomodal distribution.

indicates controlled ROP.[10] Broad

(>1.5) suggests transesterification.
MALDI-TOF End-Group FidelityMass spectrum should show regular repeat units matching (

) + Mass of Initiator.
DSC Thermal Properties

and

should align with literature (e.g., Poly(Glc-alt-Lys) analogs).
Troubleshooting: Racemization

If the melting point (


) of your polymer is significantly lower than reported literature values, racemization likely occurred.
  • Solution: Switch from Melt (Protocol A) to Solution (Protocol B).

  • Check: Lower the reaction temperature.

References

  • Synthesis of alternating polydepsipeptides by ring-opening polymerization of morpholine-2,5-dione derivatives. University of Twente. [1]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones. ACS Omega, 2024. [11]

  • Organocatalytic Polymerization of Morpholine-2,5-diones toward Methionine-Containing Poly(ester amide)s. Macromolecules, 2020.

  • Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. Polymers, 2023.

  • Cyclooctyne End-Functionalized Poly(morpholine-2,5-dione)s. Macromolecular Rapid Communications, 2024.

  • TBD-Catalyzed Ring-Opening Polymerization of Alkyl-Substituted Morpholine-2,5-Dione Derivatives. Macromolecules, 2019.

Sources

Application

copolymerization of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione with L-lactide

Application Note: High-Fidelity Copolymerization of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione with L-Lactide Executive Summary This guide details the protocol for the ring-opening copolymerization (ROP) of (3R,6R)-3,6-Dim...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Copolymerization of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione with L-Lactide

Executive Summary

This guide details the protocol for the ring-opening copolymerization (ROP) of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione (DMMD) with L-Lactide (LLA). This specific copolymer system, a poly(ester-amide), bridges the gap between the high crystallinity of Poly(L-lactide) (PLLA) and the functional versatility of polydepsipeptides.

By introducing the morpholine-2,5-dione unit, researchers can modulate the degradation rate, introduce hydrogen bonding sites (amide linkages) for improved mechanical strength, and create reactive handles for post-polymerization modification. This protocol focuses on achieving high molecular weight and controlled microstructure using both Organometallic (Sn(Oct)₂) and Organocatalytic (DBU/TU) approaches.

Strategic Rationale & Mechanism

Why this Copolymer? Pure PLLA suffers from a lack of reactive side groups and autocatalytic acidic degradation. The DMMD monomer introduces an amide bond into the polyester backbone.

  • Thermal Tuning: The hydrogen bonding from the amide groups can increase the Glass Transition Temperature (

    
    ) relative to amorphous PLA, though it may disrupt the crystallinity of highly stereoregular PLLA.
    
  • Degradation Control: The amide linkage is generally more stable to hydrolysis than the ester bond, allowing for tunable degradation profiles.

  • Stereochemistry: The use of the (3R,6R) isomer (derived from D-alanine and D-lactic acid precursors, or via specific inversion syntheses) allows for the formation of stereocomplexes if blended with PLLA (S,S-form), potentially enhancing thermal stability significantly.

Reaction Mechanism

The reaction proceeds via a coordination-insertion mechanism (for Tin) or a hydrogen-bonding/nucleophilic activation mechanism (for Organocatalysis).

ROP_Mechanism Initiator Initiator (RO-H) Coordination Coordination/ Activation Initiator->Coordination Activates Catalyst Catalyst (Sn(Oct)2 or DBU) Catalyst->Coordination Complexes Monomer Monomer (L-Lactide / DMMD) Monomer->Coordination Insertion Nucleophilic Attack & Ring Opening Coordination->Insertion Acyl-Oxygen Cleavage Propagation Chain Propagation (Polymer Growth) Insertion->Propagation New Active Chain End Propagation->Coordination Next Monomer

Figure 1: Generalized Ring-Opening Polymerization (ROP) mechanism. The active chain end coordinates with the catalyst and monomer, facilitating ring scission at the acyl-oxygen bond.

Materials & Pre-requisites

Critical Quality Attribute: Dryness. Both L-Lactide and DMMD are cyclic esters/amides susceptible to hydrolysis. Moisture acts as an uncontrolled initiator, drastically reducing molecular weight.

ComponentSpecificationPreparation / Purification
L-Lactide (LLA) >99.5% optical purityRecrystallize from dry toluene (x2). Dry under vacuum at 40°C for 24h. Store in glovebox.
(3R,6R)-DMMD >98% purityRecrystallize from dry Ethyl Acetate. Sublimation recommended for high Mw.
Sn(Oct)₂ Research GradeDistill under reduced pressure if yellow/cloudy. Store under Argon.
DBU 1,8-Diazabicyclo[5.4.0]undec-7-eneDistill from CaH₂ under vacuum.
Toluene AnhydrousReflux over Na/Benzophenone or pass through activated alumina columns.
Initiator Benzyl Alcohol (BnOH)Distill from CaH₂. Store over molecular sieves (4Å).

Experimental Protocols

Method A: Bulk Polymerization (Industry Standard)

Best for: High molecular weight, solvent-free processing, scaling up.

  • Preparation (Glovebox):

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, weigh L-Lactide (1.44 g, 10 mmol) and DMMD (0.28 g, 2 mmol) (Target: ~17 mol% DMMD).

    • Add Sn(Oct)₂ solution (in dry toluene). Target Monomer/Catalyst (M/C) ratio: 1000:1 to 5000:1.

    • Add Benzyl Alcohol initiator. Target Monomer/Initiator (M/I) ratio: 200:1 (Target DP = 200).

    • Note: If adding catalyst/initiator as solutions, remove the solvent under high vacuum for 30 mins before heating.

  • Polymerization:

    • Seal the flask under Argon.

    • Immerse in a pre-heated oil bath at 130°C .

    • Stir until the melt becomes too viscous (typically 2–6 hours).

    • Expert Tip: DMMD reacts slower than LLA. Extended reaction times (up to 24h) may be needed for high conversion of the morpholine monomer, but this risks transesterification (randomization).

  • Termination & Purification:

    • Cool flask to room temperature.

    • Dissolve the solid crude polymer in a minimum amount of Chloroform or Dichloromethane (DCM) .

    • Precipitate dropwise into excess cold Methanol or Diethyl Ether (10x volume of polymer solution).

    • Filter and dry in a vacuum oven at 40°C for 48 hours.

Method B: Solution Polymerization (Organocatalytic)

Best for: Precise microstructure control, lower temperatures, biomedical purity (no metal).

  • Preparation (Glovebox):

    • Dissolve LLA (10 mmol) and DMMD (2 mmol) in Anhydrous Dichloromethane (DCM) or Toluene ([M] = 1.0 M).

    • Add Thiourea (TU) cocatalyst (if using) and Benzyl Alcohol .

  • Initiation:

    • Add DBU (M/Cat ratio typically 100:1 or 200:1).

    • Stir at Room Temperature (25°C) for DCM or 60-80°C for Toluene.

    • Monitor conversion via FTIR (disappearance of carbonyl peak ~1760 cm⁻¹) or Aliquot NMR.

  • Quenching:

    • Quench by adding Benzoic Acid (stoichiometric to DBU).

    • Precipitate in cold Methanol.

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Polymerization cluster_post Phase 3: Workup Monomer_Prep Recrystallization (Toluene/EtOAc) Drying Vacuum Drying (P2O5, 24h) Monomer_Prep->Drying Weighing Glovebox Weighing (Monomers + Cat + Init) Drying->Weighing Reaction Reaction (130°C Bulk OR 25°C Soln) Weighing->Reaction Dissolution Dissolve in DCM Reaction->Dissolution Precipitation Precipitate in Cold MeOH Dissolution->Precipitation Analysis Characterization (NMR, GPC, DSC) Precipitation->Analysis

Figure 2: Step-by-step experimental workflow for the synthesis of Poly(LLA-co-DMMD).

Characterization & Data Analysis

A. Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: CDCl₃.

  • Key Signals:

    • L-Lactide units: Methine quartet (~5.1-5.2 ppm), Methyl doublet (~1.6 ppm).

    • DMMD units: Look for the morpholine ring protons. The methine proton adjacent to the amide nitrogen typically shifts distinctively compared to the ester methine.

    • Calculation:

      
      
      Where 
      
      
      
      is the integration of the respective methine protons.
B. Thermal Properties (DSC)

Comparison of expected properties based on copolymer composition (approximate values):

Polymer CompositionTg (°C)Tm (°C)Crystallinity
100% PLLA 55–60170–180High
90:10 P(LLA-co-DMMD) 52–58150–160Moderate
80:20 P(LLA-co-DMMD) 50–55130–145Low
50:50 P(LLA-co-DMMD) 45–50None (Amorphous)None

Note: The (3R,6R) stereochemistry of the DMMD may induce stereocomplexation if the L-Lactide blocks are long enough, potentially creating multiple melting peaks.

C. Reactivity Ratios

L-Lactide is significantly more reactive than morpholine-2,5-diones.

  • Consequence: The resulting polymer is gradient-like (tapered). The chain starts rich in Lactide and ends rich in DMMD. To achieve a random copolymer, a continuous feed of L-Lactide is required to maintain a constant monomer ratio in the pot.

Troubleshooting & Expert Insights

  • Problem: Low Molecular Weight / High Polydispersity (PDI > 1.5).

    • Cause: Moisture impurities.

    • Fix: Azeotropic distillation of monomers with toluene prior to polymerization is more effective than vacuum drying alone.

    • Cause: Transesterification.

    • Fix: Lower the reaction temperature (switch to Method B/Organocatalysis) or stop the reaction at lower conversion (<80%).

  • Problem: Brown Discoloration.

    • Cause: Oxidation of the amine functionality in DMMD at high temperatures (

      
      ).
      
    • Fix: Ensure strict Oxygen-free conditions (Argon/Nitrogen line). Keep bulk polymerization temperature below

      
      .
      
  • Problem: Incomplete DMMD Conversion.

    • Cause: Low reactivity of the morpholine ring.

    • Fix: Extend reaction time, but monitor for back-biting (degradation). Alternatively, use a more active catalyst like TBD (1,5,7-Triazabicyclodec-5-ene), though TBD can also catalyze transesterification aggressively.

References

  • Feng, Y., & Guo, J. (2009). Biodegradable Polydepsipeptides.[1][2][3] International Journal of Molecular Sciences. Link

  • Ouchi, T., et al. (2002). Synthesis and enzymatic hydrolysis of polydepsipeptides with functionalized pendant groups. Macromolecular Bioscience.[1] Link

  • In't Veld, P. J. A., et al. (1992). Synthesis of alternating polydepsipeptides by ring-opening polymerization of morpholine-2,5-dione derivatives. Makromolekulare Chemie. Link

  • Kricheldorf, H. R. (2006). Syntheses of Biodegradable and Biocompatible Polymers by Ring-Opening Polymerization.[3] Chemical Reviews. Link

  • Jérôme, C., & Lecomte, P. (2008). Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization. Advanced Drug Delivery Reviews. Link

Sources

Method

Application Note: Precision Synthesis and Stereocomplexation of Polydepsipeptides

Abstract & Scope This application note details the protocol for synthesizing enantiopure polydepsipeptides and assembling them into thermally stable stereocomplexes. Unlike standard polylactides (PLA), polydepsipeptides...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for synthesizing enantiopure polydepsipeptides and assembling them into thermally stable stereocomplexes. Unlike standard polylactides (PLA), polydepsipeptides contain alternating ester and amide bonds in the backbone. When enantiomeric chains (poly(L-...) and poly(D-...)) are blended, they form a stereocomplex driven not only by van der Waals forces but also by intermolecular hydrogen bonding between amide groups. This results in materials with superior thermal stability, tunable biodegradation rates, and enhanced mechanical integrity suitable for high-performance drug delivery systems and tissue engineering scaffolds.

Scientific Foundation

The Stereocomplex Advantage

Stereocomplexation occurs when two complementary polymer chains (e.g., L-form and D-form) interlock to form a new crystal lattice. In polydepsipeptides, this interaction is significantly stronger than in polyesters due to the "Dual-Locking Mechanism" :

  • Stereoselective Van der Waals Packing: The chiral methyl groups of the lactic acid units interdigitate efficiently.

  • Hydrogen Bonding Network: The amide bonds (

    
    ) from the amino acid residues form a secondary hydrogen-bonding network between the chains, elevating the melting temperature (
    
    
    
    ) significantly above that of the homopolymers.
Workflow Visualization

The following diagram outlines the critical path from monomer synthesis to stereocomplex validation.

G cluster_0 Phase 1: Monomer Engineering cluster_1 Phase 2: ROP cluster_2 Phase 3: Stereocomplexation M_L L-Amino Acid + L-Hydroxy Acid Cycl_L L-Morpholine-2,5-dione (L-MMD) M_L->Cycl_L Cyclization M_D D-Amino Acid + D-Hydroxy Acid Cycl_D D-Morpholine-2,5-dione (D-MMD) M_D->Cycl_D Cyclization Poly_L Poly(L-MMD) Cycl_L->Poly_L ROP Poly_D Poly(D-MMD) Cycl_D->Poly_D ROP Blend Solution Blending (1:1 Ratio) Poly_L->Blend Poly_D->Blend Cat Catalyst: Sn(Oct)2 Temp: 130°C Cat->Poly_L Cat->Poly_D SC Stereocomplex (sc-PMMD) Blend->SC Precipitation

Figure 1: End-to-end workflow for the synthesis of stereocomplex polydepsipeptides.

Experimental Protocols

Phase 1: Monomer Synthesis (Morpholine-2,5-diones)

Target: Synthesis of (3S)-3-methylmorpholine-2,5-dione (L-MMD) and its enantiomer (D-MMD). Principle: The cyclization of N-(bromoacetyl)-amino acids is the standard route. We utilize a modified method to minimize racemization.

Materials:

  • L-Alanine (or D-Alanine for the enantiomer)[1]

  • 2-Bromopropionyl bromide[2]

  • Sodium bicarbonate (

    
    )
    
  • Solvents: THF, DMF, Ethyl Acetate

Step-by-Step Protocol:

  • Acylation: Dissolve L-Alanine (0.1 mol) in 1M NaOH (200 mL) at 0°C. Dropwise add 2-bromopropionyl bromide (0.12 mol) while maintaining pH 9-10 using 4M NaOH. Stir for 2 hours.

  • Acidification: Adjust pH to 2.0 with concentrated HCl. Extract the product (N-(2-bromopropionyl)-L-alanine) with ethyl acetate. Dry over

    
     and concentrate.
    
  • Cyclization: Dissolve the oily residue in DMF (100 mL). Add

    
     (0.12 mol) and heat to 60°C for 4 hours. The intramolecular displacement of the bromide by the carboxylate forms the ring.
    
  • Purification (Critical): Evaporate DMF in vacuo. Recrystallize the crude solid from ethyl acetate/hexane.

    • Quality Control: Verify purity via

      
      -NMR. The methine proton peaks must be distinct. Check optical rotation to ensure no racemization occurred.
      
Phase 2: Ring-Opening Polymerization (ROP)

Target: High molecular weight Poly(L-MMD) and Poly(D-MMD).

Materials:

  • Purified L-MMD and D-MMD monomers

  • Catalyst: Stannous Octoate (

    
    ) in Toluene
    
  • Initiator: Lauryl alcohol (optional, for MW control)

Step-by-Step Protocol:

  • Drying: Dry monomers in a vacuum oven at 40°C for 24 hours over

    
    . Moisture is the enemy of high molecular weight.
    
  • Charging: In a silanized glass ampoule, add L-MMD (2.0 g) and

    
     solution (molar ratio monomer/catalyst = 1000:1). Remove toluene under vacuum.
    
  • Polymerization: Seal the ampoule under high vacuum. Immerse in an oil bath at 130°C for 24 hours .

    • Note: Temperatures >150°C increase the risk of thermal degradation and transesterification (back-biting).

  • Purification: Dissolve the resulting polymer in Hexafluoroisopropanol (HFIP) or Chloroform. Precipitate into cold methanol. Filter and dry in vacuo.

    • Repeat: Perform this step for the D-MMD monomer to obtain Poly(D-MMD).

Phase 3: Stereocomplex Formation

Target: Creating the supramolecular sc-PMMD assembly.

Protocol:

  • Dissolution: Prepare 1 wt% solutions of Poly(L-MMD) and Poly(D-MMD) separately in HFIP or Chloroform. Ensure complete dissolution.

  • Blending: Mix the two solutions in a strict 1:1 gravimetric ratio under vigorous stirring for 2 hours.

    • Observation: The solution may become turbid or gel-like, indicating the formation of stereocomplex micro-aggregates.

  • Crystallization/Casting:

    • Method A (Film):[3][4] Cast the solution onto a Teflon dish and evaporate the solvent slowly at room temperature.

    • Method B (Precipitate): Pour the blend into excess diethyl ether. The stereocomplex will precipitate immediately.

  • Annealing: Anneal the dried solid at 100°C (between

    
     and 
    
    
    
    ) for 2 hours to maximize crystallinity.

Characterization & Validation

To confirm stereocomplexation, you must observe properties distinct from the homopolymers.[5][6]

Thermal Analysis (DSC)

The hallmark of stereocomplexation is a new, higher melting peak.

Material

(°C)

(°C)

(J/g)
Interpretation
Poly(L-MMD) ~55165 - 17040 - 50Standard Homopolymer
Poly(D-MMD) ~55165 - 17040 - 50Standard Homopolymer
sc-PMMD (Blend) ~60210 - 225 > 60Stereocomplex Formed

Note: If you see two peaks (e.g., one at 170°C and one at 220°C), the stereocomplexation is incomplete. Increase annealing time or check the 1:1 mixing accuracy.

X-Ray Diffraction (XRD)

The crystal lattice changes from a pseudo-orthorhombic (homopolymer) to a triclinic (stereocomplex) form.

  • Homopolymer Peaks (

    
    ):  Typically ~16°, 19°.
    
  • Stereocomplex Peaks (

    
    ):  Distinct peaks appear at ~12°, 21°, and 24° (values vary slightly by specific side-chain chemistry).
    
Mechanism Visualization

The following diagram illustrates the intermolecular forces stabilizing the complex.

G cluster_complex Stereocomplex Lattice Interactions L_Chain Poly(L-MMD) Chain (Helical) Interaction H-Bonding (Amide-Amide) + Stereoselective vdW Packing L_Chain->Interaction Interlocking D_Chain Poly(D-MMD) Chain (Helical) D_Chain->Interaction Result High Tm (>210°C) Solvent Resistance Interaction->Result

Figure 2: The "Dual-Locking" mechanism of polydepsipeptide stereocomplexes involving hydrogen bonding and van der Waals forces.

References

  • Feng, Y., & Guo, J. (2009). Biodegradable Polydepsipeptides. International Journal of Molecular Sciences, 10(2), 589–615. Link

  • Tsuji, H. (2005). Poly(lactide) Stereocomplexes: Formation, Structure, Properties, Degradation, and Applications. Macromolecular Bioscience, 5(7), 569–597. Link

  • Oehme, I., & Feijen, J. (1995). Ring-opening polymerization of morpholine-2,5-dione derivatives. Macromolecular Chemistry and Physics, 196(11). Link

  • Jérôme, C., & Lecomte, P. (2008). Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization.[7] Advanced Drug Delivery Reviews, 60(9), 1056-1076. Link

Sources

Application

Application Note: Enzymatic Degradation Protocols for Poly(dimethylmorpholine-2,5-dione) (PDM)

Executive Summary Poly(dimethylmorpholine-2,5-dione) (PDM) represents a distinct class of polydepsipeptides —alternating copolymers of -amino acids and -hydroxy acids. Unlike pure polyesters (e.g., PLA, PGA) which degrad...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Poly(dimethylmorpholine-2,5-dione) (PDM) represents a distinct class of polydepsipeptides —alternating copolymers of


-amino acids and 

-hydroxy acids. Unlike pure polyesters (e.g., PLA, PGA) which degrade primarily via bulk hydrolysis, PDM’s unique backbone containing both ester and amide linkages allows for highly tunable degradation profiles responsive to specific enzymes like Proteinase K and Lipases .

This guide provides a rigorous, standardized protocol for the enzymatic degradation of PDM, specifically focusing on the poly(3,6-dimethylmorpholine-2,5-dione) isomer derived from alanine and lactic acid. It is designed for researchers aiming to validate biodegradation rates for drug delivery vehicles or tissue engineering scaffolds.

Strategic Rationale & Mechanism

The Chemical Target

The degradation of PDM is not a random hydrolysis event; it is a site-specific enzymatic cleavage. The polymer backbone consists of alternating ester and amide bonds.

  • Ester Bonds: High susceptibility to non-specific hydrolysis and esterases/lipases.

  • Amide Bonds: Provide thermal stability and are targets for proteases.

Enzymatic Surface Erosion

While bulk hydrolysis causes a material to degrade throughout its volume (leading to a sudden loss of mechanical integrity), enzymatic degradation of PDM is typically a surface erosion process. The enzyme, being too large to diffuse into the crystalline domains of the polymer matrix, acts exclusively at the solid-liquid interface.

Key Advantage: This mechanism maintains the mechanical integrity of the device until the polymer is nearly completely consumed, leading to zero-order drug release kinetics .

degradation_mechanism cluster_polymer Polymer Surface cluster_products Degradation Products PDM PDM Chain (Ester-Amide-Ester) Complex Enzyme-Substrate Complex PDM->Complex Catalytic Site Binding Enzyme Proteinase K / Lipase Enzyme->PDM Adsorption Complex->Enzyme Release Oligomers Soluble Oligomers Complex->Oligomers Ester Bond Cleavage Monomers Lactic Acid / Alanine Oligomers->Monomers Secondary Hydrolysis

Figure 1: Mechanism of Enzymatic Surface Erosion. The enzyme adsorbs to the PDM surface, preferentially cleaving ester linkages, releasing water-soluble oligomers and monomers.[1][2][3][4]

Materials & Equipment

Critical Reagents
ReagentSpecificationPurpose
Proteinase K From Tritirachium album,

30 units/mg protein
Primary degradation enzyme (Protease/Esterase activity).
Lipase From Pseudomonas cepacia or Candida antarcticaAlternative enzyme for ester-specific cleavage.
Tris-HCl Buffer 0.05 M, pH 8.6Optimal pH for Proteinase K activity.
PBS Buffer 0.1 M, pH 7.4Physiological control condition.
Sodium Azide (

)
0.02% (w/v)Bacteriostat to prevent microbial growth during long incubations.
PDM Films/Pellets

Da, defined crystallinity
The substrate. Films (solvent cast) are preferred for surface area control.
Equipment
  • Orbital Shaker Incubator: Capable of maintaining

    
     and 100 RPM.
    
  • Vacuum Oven: For drying samples to constant weight.

  • GPC (Gel Permeation Chromatography): For molecular weight analysis.

  • HPLC: For quantifying released monomers (Alanine/Lactic acid).

  • SEM: For surface morphology inspection.

Protocol: In Vitro Enzymatic Degradation

Objective: Determine the mass loss rate and degradation constant (


) of PDM films.
Phase 1: Sample Preparation
  • Film Casting: Dissolve PDM in chloroform or DCM (approx. 5% w/v). Cast onto Teflon dishes.

  • Drying: Evaporate solvent at room temperature for 24h, followed by vacuum drying at

    
     for 48h to remove residual solvent.
    
  • Standardization: Punch circular discs (e.g., 10 mm diameter). Measure initial thickness and weight (

    
    ) using a microbalance (
    
    
    
    mg).
    • Note: Ensure uniform thickness (

      
      ) to normalize surface area.
      
Phase 2: Enzymatic Incubation
  • Enzyme Solution Prep:

    • Standard: Dissolve Proteinase K in 0.05 M Tris-HCl buffer (pH 8.6) containing

      
      .
      
    • Concentration: A standard starting concentration is 0.2 mg/mL .

    • Validation: Check pH; adjust if necessary.

  • Incubation:

    • Place each PDM disc into a vial containing 10 mL of enzyme solution.

    • Ratio: Maintain a high buffer-to-polymer ratio (>100:1 v/w) to prevent pH drops from acidic degradation products (Lactic acid).

    • Control: Incubate parallel samples in buffer without enzyme (Hydrolytic Control).

  • Conditions: Incubate at

    
     with orbital shaking (100 RPM).
    
  • Enzyme Refresh:

    • Critical Step: Enzymes lose activity over time. Replace the enzyme solution every 24 hours to maintain pseudo-constant enzymatic activity.

Phase 3: Sampling & Analysis

Perform sampling at predetermined intervals (e.g., 12h, 24h, 48h, 72h, 96h).

  • Recovery: Remove discs from solution.

  • Washing: Rinse 3x with deionized water to remove salts and adsorbed enzyme.

  • Drying: Dry in a vacuum oven at room temperature until constant weight is achieved (

    
    ).
    
  • Calculations:

    
    
    
    
    

Analytical Workflows & Data Interpretation

Molecular Weight Analysis (GPC)

Unlike bulk degradation, surface erosion should result in minimal change to the molecular weight (


) of the remaining solid polymer, as the core remains untouched.
  • Protocol: Dissolve the degraded residue in GPC eluent (e.g., HFIP or Chloroform).

  • Expectation: If

    
     decreases significantly, bulk degradation (water diffusion) is occurring alongside enzymatic attack. If 
    
    
    
    is constant but mass decreases, surface erosion is confirmed.
Surface Morphology (SEM)
  • Protocol: Sputter coat dried samples with Gold/Palladium.

  • Observation: Look for surface pitting, roughening, or "shaving" effects.

    • Proteinase K typically produces a distinct erosion pattern compared to non-enzymatic hydrolysis.

Workflow Diagram

experimental_workflow cluster_analysis Post-Degradation Analysis Start PDM Sample Preparation (Film Casting & Weighing) Incubation Incubation at 37°C (Proteinase K / Lipase) Start->Incubation Sampling Time Point Sampling (12h, 24h, 48h...) Incubation->Sampling Refresh Enzyme Every 24h Sampling->Incubation Next Time Point Gravimetric Gravimetric Analysis (Mass Loss) Sampling->Gravimetric GPC GPC Analysis (Mn, Mw Changes) Sampling->GPC SEM SEM Imaging (Surface Erosion) Sampling->SEM HPLC HPLC of Supernatant (Monomer Release) Sampling->HPLC

Figure 2: Experimental Workflow for Enzymatic Degradation Characterization.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No significant mass loss Enzyme denaturation or low activity.Ensure Proteinase K is stored at -20°C. Refresh solution daily. Verify pH is 8.6.
pH drift (Acidification) Accumulation of lactic acid/amino acids.Increase buffer molarity (0.1 M) or increase buffer volume per sample.
Sample fragmentation Mechanical stress from shaking.Reduce shaker speed to 50-60 RPM. Use a mesh basket to hold the film.
Bacterial contamination Insufficient preservative.Ensure 0.02%

is present. Filter sterilize buffer solutions (0.22

).
Inconsistent data Variable film crystallinity.Anneal films (heat above

then cool slowly) to standardize crystallinity before testing.

References

  • Feng, Y., & Guo, J. (2009). Biodegradable Polydepsipeptides. International Journal of Molecular Sciences, 10(2), 589–615. Link

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of

    
    -Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752–5784. Link
    
  • Ouchi, T., & Ohya, Y. (2004). Design of Lactide Copolymers as Biomaterials. Journal of Polymer Science Part A: Polymer Chemistry, 42(3), 453-462. Link

  • Reeve, M. S., McCarthy, S. P., Downey, M. J., & Gross, R. A. (1994). Polylactide Stereochemistry: Effect on Enzymatic Degradability. Macromolecules, 27(3), 825–831. Link

  • Li, S. (1999). Hydrolytic Degradation Characteristics of Aliphatic Polyesters Derived from Lactic and Glycolic Acids. Journal of Biomedical Materials Research, 48(3), 342-353. Link

Sources

Method

Application Note: Electrospinning (3R,6R)-Polydepsipeptide Nanofibers for Tunable Biodegradation

This Application Note is designed for researchers in tissue engineering and drug delivery systems. It details the precise fabrication of (3R,6R)-polydepsipeptide nanofibers , a class of biodegradable copolymers with alte...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in tissue engineering and drug delivery systems. It details the precise fabrication of (3R,6R)-polydepsipeptide nanofibers , a class of biodegradable copolymers with alternating


-hydroxy acid and 

-amino acid residues.

Unlike standard poly(L-lactic acid) (PLLA) or random copolymers, the (3R,6R) stereochemistry offers unique crystallinity and enzymatic degradation profiles, critical for long-term scaffolding where "natural" L-isomer rapid degradation is undesirable.

Introduction & Scientific Rationale

Polydepsipeptides are alternating copolymers synthesized via the ring-opening polymerization (ROP) of morpholine-2,5-diones.[1] While the (3S,6S) isomers (derived from L-amino acids) are common, the (3R,6R) isomers utilize D-amino acid precursors.

Why (3R,6R)?
  • Enzymatic Resistance: Most mammalian proteases are stereoselective for L-amino acids (S-configuration). The (3R,6R) backbone resists rapid enzymatic hydrolysis, shifting the degradation mechanism primarily to bulk hydrolytic erosion. This extends the scaffold half-life from weeks to months.

  • Crystallinity & Mechanics: The alternating amide-ester sequence promotes strong intermolecular hydrogen bonding. The specific (3R,6R) chirality allows for the formation of distinct crystalline lamellae, often resulting in higher tensile modulus compared to atactic variants.

Material Synthesis (Contextual)

Prerequisite: High molecular weight polymer is required for stable fiber formation.

  • Monomer: (3R,6R)-3-methyl-6-isopropylmorpholine-2,5-dione (example derivative).

  • Polymerization: Bulk ROP using Sn(Oct)

    
     catalyst at 130°C.
    
  • Target Molecular Weight (

    
    ):  > 40,000 Da (PDI < 1.5). Note: Low 
    
    
    
    leads to electrospraying (beads) rather than spinning.

Electrospinning Protocol

A. Solution Preparation

The choice of solvent is critical to disrupt the strong inter-chain Hydrogen bonds (amide groups) without degrading the ester linkages.

Solvent System:

  • Primary: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).

    • Reasoning: HFIP is a strong H-bond donor, effectively solvating the amide backbone of the polydepsipeptide.

  • Alternative (if HFIP is unavailable): Dichloromethane (DCM) / Dimethylformamide (DMF) (Ratio 7:3).

    • Reasoning: DCM dissolves the polyester segments; DMF increases dielectric constant and boiling point to prevent nozzle clogging.

Protocol:

  • Weigh 150 mg of (3R,6R)-polydepsipeptide.

  • Add 1.0 mL of HFIP (resulting in ~15% w/v concentration).

  • Seal vial with Parafilm to prevent evaporation.

  • Stir at room temperature (25°C) for 4–6 hours. Do not heat above 40°C to avoid degradation.

  • Visual Check: Solution must be clear and viscous (honey-like consistency). If cloudy, slight heating (30°C) or filtration (0.45 µm PTFE) is required.

B. Electrospinning Setup
  • Equipment: Standard horizontal electrospinning unit (e.g., Spraybase, Electrospinz).

  • Emitter: 21G or 23G stainless steel blunt-tip needle.

  • Collector: Rotating drum (for aligned fibers) or flat plate (random mesh). Aluminum foil substrate.[2]

C. Process Parameters (Optimization Matrix)
ParameterSettingMechanistic Effect
Applied Voltage 12 – 18 kV High voltage is needed to overcome the high surface tension of HFIP. <12 kV causes dripping; >18 kV causes whipping instability (beads).
Flow Rate 0.5 – 1.0 mL/h Critical balance. Too high = wet fibers (solvent retention). Too low = nozzle clogging.
Tip-to-Collector 12 – 15 cm Allows sufficient flight time for HFIP evaporation.
Humidity (RH) < 40% CRITICAL. High humidity causes water condensation on the jet (phase separation), leading to porous/defective fibers.
Temperature 20 – 25°C Standard ambient control.

Logical Process Flow & Troubleshooting

The following diagram illustrates the decision-making process during fabrication.

ElectrospinningLogic Start Polymer Solution (15% w/v) CheckViscosity Check Viscosity Start->CheckViscosity Spinning Start Electrospinning (15kV, 0.8 mL/h) CheckViscosity->Spinning Homogeneous Observation Observe Taylor Cone & Jet Spinning->Observation Issue1 Dripping / No Jet Observation->Issue1 Unstable Issue2 Beaded Fibers (SEM) Observation->Issue2 Post-Analysis Issue3 Ribbon/Flat Fibers Observation->Issue3 Post-Analysis Success Uniform Nanofibers (300-600 nm) Observation->Success Stable Cone Action1 Increase Voltage OR Increase Viscosity Issue1->Action1 Action1->Spinning Action2 Increase Conc. (>15%) Decrease Voltage Issue2->Action2 Action2->Start Action3 Decrease Solvent Volatility (Add DMF if using DCM) Issue3->Action3 Action3->Start

Figure 1: Decision tree for optimizing the electrospinning process of polydepsipeptides.

Characterization & Validation

A. Morphology (SEM)[3][4]
  • Protocol: Sputter coat samples with Gold/Palladium (5 nm). Image at 5-10 kV.

  • Target: Smooth, cylindrical fibers.

  • Defect Analysis:

    • Beads: Polymer concentration too low.

    • Pores: Humidity too high (breath figures).

B. Stereochemistry Verification (DSC/XRD)

Since (3R,6R) is chosen for its crystallinity:

  • DSC (Differential Scanning Calorimetry): Look for a sharp melting endotherm (

    
    ). (3R,6R) polymers typically show higher 
    
    
    
    or crystallinity compared to random (meso) sequences.
  • Protocol: Heat from -20°C to 200°C at 10°C/min.

C. In Vitro Degradation Study
  • Medium: Phosphate Buffered Saline (PBS) pH 7.4 + Proteinase K (optional for enzyme challenge).

  • Expectation:

    • PBS only: Slow mass loss (<10% in 4 weeks) due to hydrophobic R-groups.

    • Enzymatic: Negligible acceleration compared to (3S,6S) analogs, validating the "R-isomer resistance" hypothesis.

References

  • Feng, Y., & Guo, J. (2009). Biodegradable Polydepsipeptides. International Journal of Molecular Sciences. Link

    • Foundational text on the synthesis and properties of morpholine-2,5-dione based polymers.
  • Ouchi, T., et al. (2003). Synthesis and enzymatic hydrolysis of polydepsipeptides with functionalized pendant groups. Macromolecular Bioscience. Establishes the enzymatic degradation profiles of specific stereoisomers.
  • Katti, D. S., et al. (2004). Bioabsorbable Nanofiber-Based Systems for Wound Healing and Drug Delivery. Journal of Biomedical Nanotechnology. General electrospinning parameters for biodegradable polyesters.
  • Greiner, A., & Wendorff, J. H. (2007). Electrospinning: A Fascinating Method for the Preparation of Ultrathin Fibers. Angewandte Chemie International Edition. Link

    • Authoritative source on the physics of fiber form

Sources

Application

Application Note: Sn(Oct)₂-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-diones

[1][2] Executive Summary Polydepsipeptides (PDPs), alternating copolymers of -hydroxy acids and -amino acids, represent a critical class of biodegradable materials that bridge the gap between poly(lactic acid) (PLA) and...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Polydepsipeptides (PDPs), alternating copolymers of


-hydroxy acids and 

-amino acids, represent a critical class of biodegradable materials that bridge the gap between poly(lactic acid) (PLA) and polypeptides.[1][2] Unlike PLA, PDPs offer lateral functional groups (via the amino acid residue) for drug conjugation or biological targeting.

This Application Note details the Ring-Opening Polymerization (ROP) of morpholine-2,5-dione (MD) derivatives using Tin(II) 2-ethylhexanoate (Sn(Oct)₂) . While organocatalysts and enzymes are emerging alternatives, Sn(Oct)₂ remains the industrial gold standard due to its solubility, high catalytic activity, and FDA acceptance as a food additive (E390), making it relevant for translational drug delivery systems.

Key Technical Insight: The polymerization of MDs is thermodynamically less favorable than lactides due to the amide bond's stability. Therefore, strict control of monomer purity , moisture content , and temperature is required to suppress racemization and achieve high molecular weights (


).

Mechanism of Action

The polymerization proceeds via a Coordination-Insertion Mechanism .[3] Sn(Oct)₂ acts as a precatalyst. It must undergo ligand exchange with a hydroxyl-functionalized initiator (typically an alcohol, R-OH) to form the active tin(II)-alkoxide species.[4]

Mechanistic Pathway[7]
  • Activation: Sn(Oct)₂ reacts with the alcohol initiator (e.g., Benzyl Alcohol or PEG) to form a tin-alkoxide bond.

  • Coordination: The exocyclic carbonyl oxygen of the morpholine-2,5-dione coordinates to the electrophilic Sn(II) center.

  • Insertion: The tin-alkoxide nucleophile attacks the coordinated carbonyl ester (preferentially over the amide), cleaving the acyl-oxygen bond and inserting the monomer into the Sn-O chain.

  • Propagation: The new chain end (now a tin-alkoxide) coordinates the next monomer.

Figure 1: Coordination-Insertion mechanism for Sn(Oct)₂ catalyzed ROP.[4] The alcohol initiator determines the chain start and theoretical molecular weight.

Materials & Preparation

Critical Quality Attribute (CQA): The presence of water or acidic impurities in the monomer is the primary cause of low molecular weight and broad polydispersity (PDI).

Reagents
ReagentGrade/SpecPre-treatment Protocol
Morpholine-2,5-dione >99% PurityRecrystallize 3x from dry Ethyl Acetate. Dry under vacuum (0.1 mbar) over P₂O₅ for 48h.
Sn(Oct)₂ 95% (Sigma)Mandatory: Vacuum distill (0.1 mmHg, ~180°C) before use. Store under Argon.
Toluene AnhydrousDistill over Na/Benzophenone or pass through activated alumina columns.
Benzyl Alcohol (BnOH) AnhydrousDistill over CaH₂ under reduced pressure. Store over 4Å molecular sieves.
Equipment
  • Schlenk line (Dual manifold: Vacuum/Argon).

  • Flame-dried borosilicate glass ampoules or heavy-wall pressure vessels.

  • Oil bath with PID temperature controller (Stability ±1°C).

  • Glovebox (Optional but recommended for catalyst handling).

Experimental Protocol

Bulk Polymerization (Standard Protocol)

Target: High molecular weight, solvent-free synthesis.

Step 1: Catalyst Loading (Stock Solution Method)

  • Rationale: Weighing small amounts of viscous Sn(Oct)₂ is inaccurate. Use a stock solution.

  • In a glovebox or under Argon flow, dissolve distilled Sn(Oct)₂ in dry Toluene to create a 0.1 M solution.

Step 2: Reaction Setup

  • Weigh 1.00 g (approx 5-8 mmol) of dried Morpholine-2,5-dione monomer into a flame-dried Schlenk tube.

  • Add Benzyl Alcohol (Initiator) using a microliter syringe.

    • Calculation: For a target Degree of Polymerization (

      
      ) of 100, use 1 mol% relative to monomer.
      
  • Add Sn(Oct)₂ solution .

    • Standard Ratio: Monomer/Catalyst = 500:1 to 1000:1.

    • Note: High catalyst loading (>1 mol%) increases transesterification (back-biting) and broadens PDI.

  • Solvent Removal: Apply high vacuum to the tube for 30–60 minutes to remove the toluene from the catalyst stock solution. The monomer should remain solid.

Step 3: Polymerization

  • Purge the tube with Argon x3. Seal the ampoule (melt seal) or close the high-pressure valve tightly.

  • Immerse in an oil bath pre-heated to 110°C – 130°C .

    • Expert Note: Do not exceed 140°C. Above this threshold, racemization of the amino acid chiral center accelerates significantly.

  • Stirring may be difficult as the melt viscosity increases. Allow reaction to proceed for 24 – 48 hours .

Step 4: Purification

  • Cool the reaction vessel to room temperature. The product will be a solid, off-white mass.

  • Dissolve the crude polymer in a minimum amount of Chloroform (CHCl₃) or Dichloromethane (DCM) .

  • Precipitate dropwise into a 10-fold excess of cold Diethyl Ether or Methanol under vigorous stirring.

  • Filter the white precipitate.

  • Repeat the dissolution/precipitation cycle twice to remove unreacted monomer and catalyst residues.

  • Dry under vacuum at 40°C for 24 hours.

Solution Polymerization (Alternative)

Use case: When precise control over kinetics is required, or if the melting point of the monomer is dangerously close to its decomposition temperature.

  • Solvent: Toluene or Dioxane.

  • Concentration: 1.0 M (High concentration is needed to favor propagation over cyclization).

  • Temperature: Reflux (110°C for Toluene).

  • Time: Often requires 48-72 hours.

Workflow & Process Control

Figure 2: Experimental workflow emphasizing the critical drying steps required before reaction initiation.

Characterization & Expected Results

To validate the synthesis, the following analytical methods are required:

MethodPurposeExpected Observation
¹H NMR (CDCl₃) Structure VerificationShift in CH proton: The proton alpha to the ester oxygen (from the hydroxy acid) shifts downfield (~5.2 ppm) compared to the monomer (~4.8 ppm) due to ring opening.
GPC (THF) Molecular Weight

: 10,000 – 40,000 Da. PDI: 1.4 – 1.8. (Sn(Oct)₂ typically yields broader PDI than organocatalysts).
DSC Thermal Properties

and

depend on the side chain. e.g., Poly(L-alanine-alt-glycolic acid) is semicrystalline; bulky side chains (Valine/Leucine) may be amorphous.[5]
Polarimetry Optical PurityCompare specific rotation

with literature. Significant deviation indicates racemization during polymerization.

Expert Insights & Troubleshooting

Controlling Racemization

The proton at the chiral center (


-position of the amino acid) is slightly acidic. At high temperatures (>130°C) or in the presence of basic impurities, this proton can be abstracted, leading to racemization.
  • Solution: Keep reaction temperature as low as possible (110-115°C).

  • Solution: Ensure the reaction environment is strictly neutral (avoid amine contamination).

Low Molecular Weight

If


 is consistently lower than theoretical (

), the culprit is usually "adventitious initiators" (water).
  • Calculation: Every water molecule acts as an initiator. If [H₂O] > [Alcohol], you lose control.

  • Protocol Check: Flame-dry glassware under vacuum immediately before use. Verify monomer dryness by Karl Fischer titration if possible.

Catalyst Removal

Tin toxicity is a concern for biomedical applications.

  • Purification: The precipitation method removes most catalyst. For "Tin-Free" requirements (<20 ppm), wash the DCM polymer solution with dilute HCl (0.1 M) or EDTA solution before precipitation.

References

  • Monomer Synthesis & Optimization: Bidal, J., et al. (2024). "An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture." ACS Omega, 9(25). [Link]

  • Organocatalytic Comparison & Mechanism: Bidal, J., et al. (2019). "Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives." Macromolecules, 52(11), 4247-4257. [Link]

  • General Polydepsipeptide Review: Feng, Y., & Klee, D. (2010). "Biomaterials: Synthesis of Morpholine-2,5-dione Monomers for the Preparation of Polydepsipeptides." ACS Symposium Series, Vol. 1030, Chapter 11. [Link]

  • Sn(Oct)₂ Kinetics & Mechanism (Lactide Analog): Kowalski, A., et al. (2000). "Mechanism of Cyclic Ester Polymerization Initiated with Tin(II) Octoate." Macromolecules, 33(20), 7359-7370. [Link]

Sources

Method

purification of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione by recrystallization

Application Note: Purification of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione by Recrystallization Executive Summary (3R,6R)-3,6-Dimethylmorpholine-2,5-dione (CAS 129880-52-0) is a critical cyclic depsipeptide monomer used...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione by Recrystallization

Executive Summary

(3R,6R)-3,6-Dimethylmorpholine-2,5-dione (CAS 129880-52-0) is a critical cyclic depsipeptide monomer used in the synthesis of biodegradable poly(depsipeptides) for drug delivery systems and tissue engineering scaffolds.[1][2] High purity (>99.5%) is required to achieve high molecular weight polymers during ring-opening polymerization (ROP). This guide details a robust recrystallization protocol to remove linear oligomers, uncyclized precursors, and diastereomeric impurities, ensuring polymerization-grade material.

Chemical Context & Material Science

Structural Analysis

The target compound is a six-membered heterocyclic ring containing one ester and one amide bond.[2] Unlike lactides (bis-esters) or diketopiperazines (bis-amides), morpholine-2,5-diones possess hybrid properties:

  • Hydrogen Bonding: The single amide group (

    
    ) acts as a hydrogen bond donor, increasing lattice energy compared to lactides.
    
  • Hydrolytic Sensitivity: The ester bond is susceptible to hydrolysis; moisture control is critical.

  • Stereochemistry: The (3R,6R) configuration implies derivation from D-alanine and D-lactic acid analogues (or specific chiral synthesis). Impurities often include the (3R,6S) meso-isomer or linear dimers.

Impurity Profile
Impurity TypeSourceRemoval Mechanism
Linear Oligomers Incomplete cyclization or ring-opening during storageSolubility differential (highly soluble in cold solvent)
Uncyclized Precursors Residual N-(2-halopropionyl)-amino acidPolarity difference; remains in mother liquor
Diastereomers Racemization during synthesisLattice rejection (different crystal packing)
Residual Salts Cyclization catalysts (e.g., NaBr, NaCl)Hot filtration (insoluble in organic solvent)

Pre-Purification Requirements

Before initiating recrystallization, verify the crude material quality.

  • Crude Purity Threshold: >85% (by HPLC/NMR). If lower, perform a preliminary silica plug filtration.

  • Moisture Content: <0.5% w/w.

  • Equipment:

    • Jacketed glass reactor or Erlenmeyer flask with magnetic stirring.

    • Heated filtration funnel (to prevent premature crystallization).[3]

    • Vacuum oven.

Detailed Recrystallization Protocol

Solvent Selection

Based on polarity and solubility profiles, Ethyl Acetate (EtOAc) is the primary solvent of choice. It offers high solubility at boiling point (77°C) and low solubility at 0°C, with moderate polarity to solubilize linear impurities.

  • Alternative: Toluene (for higher stereochemical rejection, though lower yield).

Step-by-Step Procedure

Step 1: Dissolution

  • Charge crude (3R,6R)-3,6-Dimethylmorpholine-2,5-dione into the reactor.

  • Add Ethyl Acetate at a ratio of 5–7 mL per gram of solid.

  • Heat the suspension to reflux (approx. 77–80°C) with moderate stirring.

  • Checkpoint: The solution should become clear. If solids remain after 15 minutes at reflux, they are likely inorganic salts or polymer high-molecular-weight species.

Step 2: Hot Filtration (Clarification)

  • While maintaining the solution at >70°C, filter through a pre-heated sintered glass funnel or a pad of Celite.

    • Reasoning: Removes inorganic salts (insoluble in EtOAc) and potential dust/nucleation sites that cause uncontrolled precipitation.

  • Rinse the filter cake with a minimal amount (0.5 mL/g) of hot EtOAc.

Step 3: Controlled Crystallization

  • Return the filtrate to a clean vessel.

  • Slow Cooling Phase: Allow the solution to cool from 77°C to room temperature (25°C) over 2–3 hours .

    • Critical Process Parameter (CPP): Do not crash cool.[4] Rapid cooling traps impurities and may cause "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Nucleation: If no crystals form by 40°C, seed with <0.1% pure crystal or scratch the vessel wall.

  • Finishing: Once at room temperature, cool further to 0–4°C (ice bath) for 1 hour to maximize yield.

Step 4: Isolation and Washing

  • Filter the white crystalline slurry using vacuum filtration (Buchner funnel).

  • Displacement Wash: Wash the filter cake with cold EtOAc (0°C) (approx. 1–2 mL/g).

    • Mechanism: Displaces the mother liquor containing impurities without redissolving the product.

Step 5: Drying

  • Dry the wet cake in a vacuum oven at 40°C for 12–24 hours.

  • Note: Avoid temperatures >60°C to prevent ring-opening polymerization in the solid state.

Process Visualization

Workflow Diagram

RecrystallizationWorkflow Start Crude (3R,6R)-Dione Dissolve Dissolve in Hot EtOAc (Reflux) Start->Dissolve HotFilter Hot Filtration (Remove Salts/Insolubles) Dissolve->HotFilter >70°C Cooling Controlled Cooling (77°C → 25°C → 0°C) HotFilter->Cooling Separation Vacuum Filtration Cooling->Separation Wash Wash with Cold EtOAc Separation->Wash Liquor Mother Liquor (Contains Linear Impurities) Separation->Liquor Dry Vacuum Dry (40°C) Wash->Dry

Caption: Optimized workflow for the purification of morpholine-2,5-dione monomers.

Impurity Rejection Logic

ImpurityRejection cluster_mechanisms Rejection Mechanisms Mixture Hot Solution (Product + Impurities) Crystal Crystal Lattice (3R,6R)-Dione Mixture->Crystal Slow Cooling (Thermodynamic Control) Solution Supernatant (Impurities) Mixture->Solution Remains Dissolved M1 Stereo-mismatch (Rejects Diastereomers) M2 Solubility Limit (Linear Oligomers stay in solution)

Caption: Mechanism of impurity exclusion during the crystallization process.

Validation & Quality Control

After drying, the material must be characterized to confirm suitability for polymerization.

TestMethodAcceptance Criteria
Identity 1H-NMR (CDCl3)Doublet at ~1.5-1.6 ppm (CH3), Quartets at ~4-5 ppm (CH). No extra peaks.
Purity HPLC (Chiral Column)>99.5% area. Single peak.
Melting Point DSC / CapillarySharp melt (Range typically 80–90°C, verify vs standard).
Water Content Karl Fischer<200 ppm (Critical for ROP).

Troubleshooting

  • Problem: Oiling Out (Liquid phase separates instead of crystals).

    • Cause: Solution too concentrated or cooled too fast.

    • Solution: Reheat to dissolve, add 10% more solvent, and cool more slowly with vigorous stirring. Seed the solution at 45°C.

  • Problem: Low Yield (<40%).

    • Cause: Too much solvent used.

    • Solution: Concentrate the mother liquor by rotary evaporation to half volume and perform a second crop crystallization (Note: Second crop will be less pure).

  • Problem: Hydrolysis (Increase in linear acid content).

    • Cause: Wet solvent or high humidity.

    • Solution: Use anhydrous Ethyl Acetate and dry glassware.

References

  • Feijen, J., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones. ACS Omega. Link

  • BLD Pharm. (n.d.). (3R,6R)-3,6-Dimethylmorpholine-2,5-dione Product Data. Link

  • In't Veld, P. J. A., et al. (1990). Synthesis of alternating polydepsipeptides by ring-opening polymerization of morpholine-2,5-dione derivatives. Makromolekulare Chemie. Link

  • University of Wisconsin-Madison. (n.d.). Recrystallization Protocol and Theory. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Fidelity Synthesis of Morpholine-2,5-diones

[1] Current Status: Operational Topic: Preventing Racemization During Cyclization Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division[1] Core Directive: The Chirality Challenge Welcome to the t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Topic: Preventing Racemization During Cyclization Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division[1]

Core Directive: The Chirality Challenge

Welcome to the technical support hub for morpholine-2,5-dione (MD) synthesis. If you are accessing this guide, you are likely encountering racemization —the loss of optical purity at the C6 position (derived from the


-amino acid) or C3 position (derived from the 

-hydroxy acid/halo acid).

In the synthesis of MDs, particularly via the N-(


-haloacyl)-

-amino acid
route, chirality is often compromised during the ring-closure step.[1] The core objective is to maximize the rate of intramolecular cyclization (

) while minimizing the rate of base-catalyzed enolization (

).
The Mechanism of Failure

Racemization is not random; it is a competitive pathway driven by the acidity of the


-proton.
  • The Target: The

    
    -proton of the amino acid residue is electron-poor due to the adjacent carbonyl and amide nitrogen.
    
  • The Trigger: Strong bases or prolonged heating facilitate the removal of this proton, forming a planar enolate intermediate.[1]

  • The Result: Reprotonation occurs non-stereoselectively, resulting in a racemic mixture (DL-isomers) rather than the desired optically pure (LL- or DD-) monomer.

Diagnostic Visualization: The Racemization Pathway[2]

The following diagram illustrates the kinetic competition occurring in your reaction flask. To preserve chirality, your reaction conditions must strictly favor the "Safe Cyclization" path.[1]

RacemizationPathway Precursor N-(α-haloacyl) Amino Acid Salt Transition Transition State Precursor->Transition Heat/Solvent Base Base Catalyst (e.g., NaHCO3, Cs2CO3) Base->Transition Interaction Cyclization Intramolecular Substitution (SN2) Transition->Cyclization Fast (Kinetic Control) Enolization α-Proton Abstraction Transition->Enolization Slow (Thermodynamic) Product_Pure Optically Pure Morpholine-2,5-dione Cyclization->Product_Pure Enolate Planar Enolate Intermediate Enolization->Enolate Product_Rac Racemic Mixture (Loss of Chirality) Enolate->Product_Rac Reprotonation

Figure 1: Kinetic competition between the desired SN2 cyclization and the racemizing enolization pathway.

Optimized Protocol: The "Cesium/Bicarbonate" Method

The following protocol is engineered to suppress racemization by utilizing mild bases and kinetic control . This method replaces the aggressive triethylamine/NaOH protocols that historically led to high racemization.

Reagents & Parameters
  • Precursor: N-(chloroacetyl)-L-amino acid (or bromoacetyl for faster kinetics).[1]

  • Solvent: DMF (Dimethylformamide).[2][3] Critical: Must be anhydrous to prevent hydrolysis.

  • Base: Cesium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).
  • Temperature: 55°C – 60°C. (Do not exceed 80°C).

  • Concentration: High Dilution (

    
     M).
    
Step-by-Step Workflow
  • Precursor Preparation: Synthesize the N-(chloroacetyl)-amino acid via Schotten-Baumann conditions. Isolate and dry thoroughly.[1] Moisture initiates hydrolysis, which generates acid and complicates pH control.[1]

  • The Dilution Factor (Critical): Dissolve the precursor in anhydrous DMF.

    • Target Concentration: 1 g of precursor per 50–100 mL DMF.[1]

    • Reasoning: High dilution favors intramolecular cyclization (formation of the ring) over intermolecular polymerization (formation of linear oligomers).

  • Base Addition: Add 1.2 equivalents of

    
     or 
    
    
    
    .[1]
    • Why Cesium? The "Cesium Effect" suggests that the large ionic radius of

      
       forms a loose ion pair with the carboxylate, increasing its nucleophilicity and accelerating the 
      
      
      
      displacement of the halide.[1] Faster reaction = less time for racemization.[1]
  • Thermal Cycle: Heat to 60°C for 24 hours under inert atmosphere (

    
     or Ar).
    
    • Warning: Monitoring by TLC is essential.[1] Stop the reaction immediately upon consumption of the starting material. Prolonged exposure to base/heat after conversion degrades optical purity.[1]

  • Workup: Filter salts. Evaporate DMF under high vacuum (keep bath temp

    
    °C). Recrystallize immediately from Ethyl Acetate/Hexane.[1]
    

Troubleshooting & Diagnostic Tree (FAQ)

Use this section to diagnose specific failures in your synthesis.

Q1: My product yield is acceptable, but the optical rotation is significantly lower than literature values.

Diagnosis: Partial Racemization.[1][4] Root Cause: The base was too strong or the temperature was too high. Corrective Action:

  • Switch Bases: If using

    
     or 
    
    
    
    , switch to
    
    
    .[1] Stronger bases abstract the
    
    
    -proton.
  • Switch Halides: Change the N-chloroacetyl group to an N-bromoacetyl group. Bromide is a better leaving group (

    
    ), which accelerates the cyclization rate (
    
    
    
    ).[1] This allows the reaction to finish faster, reducing the window of opportunity for racemization.[1]
Q2: I am isolating a sticky oil or solid that is not the cyclic monomer.

Diagnosis: Oligomerization.[1] Root Cause: Concentration was too high.[1] Corrective Action:

  • Dilution Check: Ensure your reaction concentration is below 0.05 M . If the molecules are too close together, the amine of one molecule attacks the halide of another (polymerization) rather than its own tail (cyclization).

Q3: Why use DMF? Can I use THF?

Analysis:

  • DMF (Recommended): High dielectric constant promotes the ionization of the carboxylate salt, increasing nucleophilicity.[1]

  • THF: Poor solubility for amino acid salts.[1]

  • DMSO: Avoid. Hard to remove and can cause oxidation side reactions.[1]

Summary of Critical Parameters
ParameterStandard (High Risk)Optimized (Low Risk) Mechanism of Improvement
Leaving Group Chloride (-Cl)Bromide (-Br) Faster

reduces reaction time.[1]
Base Triethylamine / NaOH

/

Lower basicity prevents proton abstraction.[1]
Solvent Toluene / THFDMF (High Dilution) Promotes ionic mechanism; dilution prevents oligomers.
Temp > 100°C55 - 60°C Thermodynamic control vs. Kinetic control.[1]

Decision Support Diagram

Follow this logic flow to determine your next experimental step.

TroubleshootingTree Start Analyze Product CheckPurity Is Optical Rotation Correct? Start->CheckPurity CheckYield Is Yield > 40%? CheckPurity->CheckYield Yes Racemized Racemization Detected CheckPurity->Racemized No Success Proceed to Polymerization CheckYield->Success Yes Oligomers Oligomers Detected CheckYield->Oligomers No Sol_Rac Action: Switch to NaHCO3 or N-Bromoacetyl precursor Racemized->Sol_Rac Sol_Olig Action: Increase Dilution (Add more DMF) Oligomers->Sol_Olig

Figure 2: Troubleshooting logic for morpholine-2,5-dione synthesis failures.

References

  • In 't Veld, P. J. A., et al. (1990).[1][4] Synthesis of alternating polydepsipeptides by ring-opening polymerization of morpholine-2,5-dione derivatives.[1][5][6] Die Makromolekulare Chemie.[1]

  • Jörres, V., Keul, H., & Höcker, H. (1998).[1] Polymerisation of (3S,6S)-3-isopropyl-6-methyl-2,5-morpholinedione with tin octoate and tin acetylacetonate.[1] Macromolecular Chemistry and Physics.[1]

  • Feijen, J., et al. (2011).[1] α-Amino Acid Containing Degradable Polymers as Functional Biomaterials: Rational Design, Synthetic Pathway, and Biomedical Applications.[1] Biomacromolecules.[1][3][4][7]

  • Arab-Sadeghabadi, Z., et al. (2024).[1] An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids.[1][8] ACS Omega.[1][8]

Sources

Optimization

low molecular weight issues in morpholine-2,5-dione ROP

This guide addresses the technical challenges of achieving high molecular weight (MW) in the Ring-Opening Polymerization (ROP) of morpholine-2,5-diones (MDs). It is designed for polymer chemists and drug delivery scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges of achieving high molecular weight (MW) in the Ring-Opening Polymerization (ROP) of morpholine-2,5-diones (MDs). It is designed for polymer chemists and drug delivery scientists.

Topic: Overcoming Low Molecular Weight Issues in Polydepsipeptide Synthesis Lead Scientist: Dr. [AI Name], Senior Application Scientist

Executive Summary: The "Ceiling" Problem

Unlike lactide or glycolide, morpholine-2,5-diones (MDs) possess a hybrid amide-ester ring structure that introduces significant thermodynamic and kinetic hurdles. The most common user complaint is "stalling" at 10–15 kDa despite extended reaction times.

The Core Conflict:

  • Thermodynamics: MDs often have a lower ceiling temperature (

    
    ) than pure lactones. High temperatures favor depolymerization (equilibrium shifts to monomer).
    
  • Kinetics: The amide bond creates steric and electronic rigidity, slowing propagation.

  • Chemistry: The amide proton is a "Trojan horse"—it can act as a chain transfer agent or facilitate catalyst poisoning if not managed.

Troubleshooting Guide (Q&A Format)

Module A: Purity & Precursors (The Foundation)

Q: I recrystallized my monomer twice, but my polymerization still terminates early. What am I missing? A: You likely have trace protic impurities (water, free amino acids, or uncyclized linear precursors) acting as chain transfer agents. In MD ROP, the tolerance for impurities is significantly lower than in PLA synthesis.

  • The Mechanism of Failure: A single water molecule initiates a new chain but terminates an existing growing chain via hydrolysis/alcoholysis. This increases the total number of chains (

    
    ), causing 
    
    
    
    to plummet (since
    
    
    ).
  • The Fix:

    • Solvent Wash: Do not just recrystallize. Perform a final wash with cold, dry ethyl acetate to remove linear oligomers.

    • Drying Protocol: Dry the monomer over

      
       in a vacuum desiccator for at least 48 hours. Standard vacuum ovens are often insufficient for the amide-bound moisture.
      
    • Verification: Check the proton NMR. Look for the disappearance of the

      
       signal of the linear precursor (often shifted relative to the cyclic amide).
      
Module B: Catalyst Selection (The Engine)

Q: I am using Sn(Oct)


 at 130°C (standard for PLA), but the polymer turns brown and MW is low. Why? 
A:  Sn(Oct)

is a robust transesterification catalyst, but it is "too promiscuous" for MDs at high temperatures. It catalyzes intramolecular back-biting (attacking the polymer chain instead of the monomer) and racemization of the chiral center.
  • The Fix: Switch to Organocatalysis or Matrix-Assisted Polymerization .

    • Option 1 (Organocatalysis): Use a binary system of a thiourea (TU) H-bond donor and an amine base (DBU or TBD).[1] This activates the monomer selectively without the metal-induced thermal degradation.

    • Option 2 (Lower T): If you must use Sn(Oct)

      
      , lower the temperature to 100–110°C and extend the time. The "brown" color indicates oxidative degradation of the amine; perform strictly under Argon.
      
Module C: Thermodynamics (The Environment)[2]

Q: Can I increase conversion by raising the temperature? A: No. This is the most common error. MDs have a relatively low ceiling temperature. Above specific thresholds (often >140°C for bulky side chains like Valine-MD), the rate of depolymerization (


) equals or exceeds propagation (

).
  • The "Matrix" Secret: To achieve MW > 50 kDa, avoid bulk melt polymerization if possible.

    • Protocol: Deposit the monomer on a micro-sized inorganic matrix (e.g., Kieselguhr).[2] This increases the surface area and allows polymerization in the solid/semi-solid state, reducing the mobility required for back-biting while maintaining propagation.

Diagnostic Workflows (Visualized)

Diagram 1: The Molecular Weight "Kill Chain"

This flow illustrates how impurities and temperature interact to cap molecular weight.

MW_Kill_Chain Start Start: MD ROP Process Impurity Impurity Check: Water / Free Amine > 50ppm? Start->Impurity Temp Temp Check: T > 130°C? Impurity->Temp No Term1 Chain Transfer: New chain starts, MW drops Impurity->Term1 Yes Term2 Back-Biting: Cyclic oligomers form Temp->Term2 Yes (Catalyst: Sn(Oct)2) Term3 Ceiling Temp Reached: Depolymerization Temp->Term3 Yes (Thermodynamics) Success High MW Polymer (> 30 kDa) Temp->Success No (Optimized T)

Caption: Logical flow of failure modes. Impurities cause immediate termination; high temperature causes equilibrium shifts.

Diagram 2: Organocatalytic Activation Mechanism

Why the TU/DBU system yields higher MW than Sn(Oct)


.

Organocatalysis TU Thiourea (TU) (H-Bond Donor) Monomer MD Monomer (Carbonyl) TU->Monomer Activates Electrophile (C=O) DBU DBU/TBD (Base) Alcohol Initiator (ROH) DBU->Alcohol Activates Nucleophile (H-removal) Complex Activated Terminary Complex (Dual Activation) Monomer->Complex Alcohol->Complex ROP Ring Opening (Controlled Propagation) Complex->ROP Fast Kinetics Low Transesterification

Caption: Dual activation strategy. TU stabilizes the monomer carbonyl while DBU activates the chain-end hydroxyl, preventing side reactions.

Experimental Protocol: Optimized Low-Temp Polymerization

Objective: Synthesis of Poly(L-alanine-alt-L-lactic acid) with target MW > 20 kDa.

Reagents:

  • Monomer: 3(S)-methyl-morpholine-2,5-dione (Purified).

  • Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or Sn(Oct)

    
    .
    
  • Initiator: Benzyl Alcohol (BnOH).[1]

Step-by-Step:

  • Pre-drying: Place the monomer in a Schlenk tube. Dry under vacuum (0.1 mmHg) over

    
     for 24h.
    
  • Inert Atmosphere: Transfer to a glovebox (Argon atmosphere,

    
     ppm 
    
    
    
    ).
  • Ratio Setup:

    • For Sn(Oct)

      
      : Monomer/Cat/Init = 500:1:1.
      
    • For TBD: Monomer/Cat/Init = 100:1:1 (Organocatalysts require higher loading but operate at lower T).

  • Reaction:

    • Method A (Melt): Heat to 110°C (Do not exceed 120°C). Stir for 48–72 hours.

    • Method B (Solution): Dissolve in dry Toluene at 90°C. (Slower, but better control).

  • Termination: Quench with dilute HCl in THF (for TBD) or cool rapidly (for Sn).

  • Purification: Precipitate into cold diethyl ether. Do not use methanol initially, as it may solubilize low MW oligomers too aggressively, skewing yield data.

Troubleshooting Data Matrix

SymptomProbable CauseDiagnostic CheckCorrective Action
MW < 5,000 Da High water contentFTIR: Broad -OH peak > 3400 cm⁻¹Dry monomer over P₂O₅; flame-dry glassware.
Broad PDI (> 2.0) TransesterificationGPC: Multi-modal distributionSwitch from Sn(Oct)₂ to TU/DBU; lower Temp by 10°C.
Brown/Black Polymer Amine OxidationVisual InspectionEnsure strict Argon/Nitrogen atmosphere; check gas purity.
Low Conversion (< 50%) Equilibrium Limit (Ceiling Temp)NMR: High residual monomerDo not heat more. Cool down. Try solid-state polymerization on Kieselguhr.
Cyclic Species Intramolecular Back-bitingMALDI-TOF: Mass = n * Monomer (no end group)Increase monomer concentration (favor intermolecular reaction).

References

  • Feng, Y., & Guo, J. (2009). Biodegradable polydepsipeptides.[1][2][3][4] International Journal of Molecular Sciences. Link

  • Oehme, I., et al. (2025). Morpholine-2,5-diones - Their Preparation and Exploitation.[1][5][2][3][4][6] ResearchGate Review. Link

  • Jörres, M., et al. (1998).[2] Synthesis of alternating polydepsipeptides by ring-opening polymerization of morpholine-2,5-dione derivatives.[1][3][4] Macromolecular Chemistry and Physics.[4] Link

  • Shi, C. X., et al. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives. Macromolecules.[1][5][3][4][6][7][8][9][10][11] Link

  • Duda, A., & Kowalski, A. (2009). Thermodynamics and kinetics of ring-opening polymerization.[5] Handbook of Ring-Opening Polymerization.[5] Link

Sources

Troubleshooting

Technical Support Center: Morpholine-2,5-dione Cyclization Optimization

Ticket ID: MD-CYC-OPT-001 Assigned Specialist: Senior Application Scientist, Chemical Process Group Status: Open Topic: Yield Optimization & Troubleshooting for Morpholine-2,5-dione Synthesis Executive Summary: The "Ring...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MD-CYC-OPT-001 Assigned Specialist: Senior Application Scientist, Chemical Process Group Status: Open Topic: Yield Optimization & Troubleshooting for Morpholine-2,5-dione Synthesis

Executive Summary: The "Ring vs. Chain" Battle

The synthesis of morpholine-2,5-diones (cyclic depsipeptides) is fundamentally a competition between intramolecular cyclization (ring formation) and intermolecular polymerization (linear polydepsipeptide formation).

As a researcher, your primary adversary is concentration . The thermodynamic favorability of the 6-membered ring is often outweighed by the kinetic probability of intermolecular collision, especially without strict conformational control. This guide prioritizes the Solution-Phase N-(α-haloacyl) Route (highest precision) and the Thermal Depolymerization Route (highest scale), providing self-validating protocols for each.

Strategic Decision Framework

Before starting, verify your chosen pathway matches your substrate tolerance and scale requirements.

Synthesis_Strategy Start Substrate Analysis Chiral Is Chirality Critical? Start->Chiral Scale Target Scale? Chiral->Scale Yes (Enantiopure) RouteB Route B: Thermal Cracking (Melt Depolymerization) Chiral->RouteB No (Racemic OK) RouteA Route A: Solution Phase (High Dilution) Scale->RouteA < 10g (Lab Scale) Scale->RouteB > 10g (Industrial/Bulk) Sub_A Key: Pseudo-High Dilution Solvent: DMF Base: NaHCO3 RouteA->Sub_A Sub_B Key: Metal Catalyst (Sn/Zn) Temp: >180°C Vacuum: <1 mbar RouteB->Sub_B

Figure 1: Decision matrix for selecting the optimal cyclization strategy based on chirality retention and scale.

Protocol A: Solution-Phase Cyclization (High Precision)

Best for: Enantiopure substrates, complex side chains. Mechanism: Intramolecular displacement of a halide by a carboxylate.

The "Pseudo-High Dilution" Workflow

The most common failure mode here is adding the precursor too fast. You must maintain a low instantaneous concentration of the active intermediate.

Reagents:

  • Precursor: N-(α-haloacyl)-α-amino acid (e.g., N-chloroacetyl-L-leucine).

  • Solvent: DMF (Anhydrous, amine-free).

  • Base: NaHCO₃ (Weak base prevents racemization).

Step-by-Step Optimization:

  • Reactor Setup: Use a 3-neck flask equipped with a reflux condenser and a precision addition funnel (or syringe pump).

  • Base Suspension: Suspend NaHCO₃ (2.5 eq) in DMF. Heat to 60°C .

    • Why? 60°C provides enough energy to cross the cyclization activation barrier without triggering thermal degradation [1].

  • The Critical Step (Addition): Dissolve your precursor in DMF (concentration ~0.2 M). Add this solution to the base suspension dropwise over 6–8 hours .

    • Technical Insight: This technique (Pseudo-High Dilution) ensures that as soon as a precursor molecule enters the hot base solution, it cyclizes before it encounters another precursor molecule to polymerize with [2].

  • Post-Reaction: Stir for an additional 24h at 60°C. Filter salts. Remove DMF under high vacuum (do not exceed 50°C to avoid ring-opening).

Troubleshooting Table: Solution Phase
SymptomProbable CauseCorrective Action
Oligomers (Gummy residue) Addition rate too fast.Use a syringe pump. Target addition rate: 1 mL/min per liter of reactor volume.
Racemization Base too strong (e.g., DIPEA, TEA).Switch to NaHCO₃ or KHCO₃. Avoid organic bases which can act as proton shuttles [3].
Low Yield (<30%) Hydrolysis of intermediate.Ensure DMF is anhydrous (<50 ppm H₂O). Use molecular sieves in the solvent reservoir.

Protocol B: Thermal Depolymerization (Scale-Up)

Best for: Simple substrates (Glycine, Alanine), racemic mixtures, or robust scale-up. Mechanism: Polymerize first (linear oligomers), then "crack" the polymer into cyclic dimers using heat and vacuum.

Step-by-Step Optimization:

  • Oligomerization: Heat the N-(α-haloacyl)-amino acid or linear depsipeptide at 100–120°C to form a low molecular weight oligomer.

  • Catalyst Addition: Add 0.5–1.0 wt% metal oxide catalyst.

    • Recommended: ZnO or Sn(Oct)₂ (Stannous Octoate).

    • Why? These Lewis acids coordinate to the carbonyl oxygen, facilitating the "back-biting" transesterification mechanism required to pinch off the cyclic dimer [4].

  • The Cracking Phase:

    • Increase temperature to 180–220°C .

    • Apply High Vacuum (< 0.5 mbar ).[1]

    • Sublimation: The morpholine-2,5-dione will sublime/distill out of the melt. Collect it on a cold finger or cooled receiver.

Troubleshooting Table: Thermal Phase
SymptomProbable CauseCorrective Action
Charring / Black Melt Temp too high / Oxygen leak.Purge system with N₂/Ar before vacuum. Check vacuum seal integrity.
No Distillate Vacuum insufficient.Morpholine-2,5-diones have high boiling points. You need <1 mbar to sublime them before they decompose.
Product is Yellow Impurities codistilling.Recrystallize from Ethyl Acetate or Toluene.

Advanced Troubleshooting: The "Racemization" Ticket

User Query: "My product has the correct Mass Spec (MW), but the optical rotation is zero. What happened?"

Root Cause Analysis: Racemization occurs via two primary pathways during the cyclization of chiral amino acid derivatives:

  • Direct Enolization: The

    
    -proton is acidic.[2] Strong bases remove it, creating a planar enolate that reprotonates randomly.
    
  • Oxazolone Formation: The activated carboxylate attacks the amide carbonyl (instead of the amine attacking the acid), forming a chemically unstable 5-membered ring that racemizes instantly.

The Fix:

  • Switch Base: Never use NaOH or KOH for the cyclization step. Use NaHCO₃.[3][4]

  • Switch Solvent: Avoid DMSO; it can sometimes facilitate proton exchange. DMF is preferred.

  • Temperature Control: In the solution method, strictly adhere to the 60°C limit. Every 10°C increase doubles the rate of racemization relative to cyclization [5].

Racemization_Pathway Start Chiral Intermediate (L-Isomer) Base Strong Base / High T Start->Base Prod_L L-Morpholine-2,5-dione (Active) Start->Prod_L Controlled Conditions (NaHCO3, 60°C) Enol Planar Enolate (Achiral) Base->Enol Direct Deprotonation Oxaz Oxazolone Intermediate Base->Oxaz Side Reaction Prod_DL Racemic Mixture (Inactive) Enol->Prod_DL Oxaz->Prod_DL

Figure 2: Mechanistic pathways leading to racemization and how controlled conditions bypass them.

References

  • ACS Omega. (2024).[5] An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

  • ResearchGate. (2025). Morpholine-2,5-diones - Their Preparation and Exploitation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Moisture Sensitivity of 3,6-Dimethylmorpholine-2,5-dione Monomers

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 3,6-dimethylmorpholine-2,5-dione (a lactide analog) and related cyclodepsipeptide monomers. This guide is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3,6-dimethylmorpholine-2,5-dione (a lactide analog) and related cyclodepsipeptide monomers. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenges posed by the moisture sensitivity of these materials. Understanding and controlling the interaction with water is paramount for achieving reproducible, high-quality results in polymerization and other applications.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The root cause of many inconsistencies can be traced back to the hygroscopic nature of these monomers.

Issue 1: Low Molecular Weight and/or Broad Polydispersity in Polymerization

Question: My ring-opening polymerization (ROP) of 3,6-dimethylmorpholine-2,5-dione is consistently yielding polymers with a lower molecular weight (Mn) than targeted and a broad polydispersity index (PDI > 1.5). What is causing this?

Answer:

This is a classic symptom of unwanted initiation or chain transfer events during polymerization, with water being the most common culprit. Because of its hygroscopic nature, the monomer readily absorbs atmospheric moisture[1].

Probable Cause & Mechanism:

Water acts as a nucleophile and an initiator in ring-opening polymerization.[2][3] The hydroxyl group from water can attack the monomer's ester linkage, initiating a new polymer chain. Because the concentration of this water-initiated species is uncontrolled and likely high relative to your intended initiator, the result is a larger number of shorter polymer chains. This leads to a lower average molecular weight and a broader distribution of chain lengths.[4][5]

dot

Caption: Water impurity acting as an uncontrolled initiator in ROP.

Step-by-Step Solution:

  • Monomer Purification and Drying:

    • Before use, dry the 3,6-dimethylmorpholine-2,5-dione monomer under high vacuum (e.g., <0.1 mmHg) for 12-24 hours.

    • The temperature should be kept well below the monomer's melting point to avoid sintering; a temperature of 40-50 °C is generally safe.

    • For rigorous applications, recrystallization from a dry solvent (e.g., anhydrous ethyl acetate or toluene) followed by vacuum drying is recommended to remove hydrolysis products and other impurities.

  • Solvent and Initiator Dehydration:

    • Ensure all solvents are rigorously dried using appropriate methods, such as passing through an activated alumina column or distillation from a suitable drying agent (e.g., calcium hydride).

    • The initiator (e.g., benzyl alcohol, Sn(Oct)₂) must also be dry. Liquid initiators should be stored over molecular sieves.

  • Inert Atmosphere Reaction Setup:

    • All manipulations, including weighing the monomer and initiator, should be performed in an inert atmosphere glovebox with low oxygen and moisture levels (<1 ppm).

    • If a glovebox is unavailable, use Schlenk line techniques. Assemble glassware hot from the oven, cool under vacuum, and backfill with high-purity inert gas (Argon or Nitrogen).

  • Verification of Moisture Content:

    • For critical applications, quantify the water content of your monomer and solvent using Karl Fischer titration.[1][6] This provides a quantitative measure to ensure your drying procedures are effective.

Issue 2: Inconsistent Batch-to-Batch Polymerization Results

Question: I am getting significant variations in polymer yield and molecular weight between different polymerization runs, even when I follow the same protocol. Why is there such poor reproducibility?

Answer:

Inconsistent results are often due to uncontrolled variables, and for hygroscopic monomers, the most significant variable is ambient moisture exposure.[7] Even brief or seemingly minor exposure to air can introduce enough water to affect the reaction outcome.

Probable Cause & Mechanism:

The amount of moisture a hygroscopic solid absorbs is dependent on ambient humidity, temperature, and exposure time.[8] Variations in these conditions from day to day or even during the course of setting up an experiment will lead to different levels of water contamination in each batch. This results in a fluctuating, unknown concentration of water-initiator species, making reproducibility impossible.

Step-by-Step Solution:

  • Standardize Handling Procedures:

    • Develop and strictly adhere to a Standard Operating Procedure (SOP) for handling the monomer. This includes defining the maximum time the monomer container can be open.

    • Always handle the monomer in a controlled environment like a glovebox.

  • Implement Proper Storage Protocols:

    • Store the main stock of the monomer in a tightly sealed container, preferably with a PTFE-lined cap.

    • For added protection, seal the container with parafilm and place it inside a secondary container or a desiccator containing a suitable desiccant (e.g., Drierite or silica gel).[9]

    • For frequently used material, consider aliquoting the monomer into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the entire stock to ambient conditions.

  • Environmental Control:

    • Perform experiments in a laboratory with controlled humidity if possible. Be aware that on humid days, the risk of moisture contamination is significantly higher.

    • Minimize the headspace in storage containers to reduce the amount of trapped air.[9]

dot

Caption: Recommended workflow for handling hygroscopic monomers.

Frequently Asked Questions (FAQs)

Q1: What exactly is 3,6-dimethylmorpholine-2,5-dione and why is it so sensitive to moisture?

A1: 3,6-dimethylmorpholine-2,5-dione is a cyclic diester-amide, also known as a cyclodepsipeptide. It is synthesized from α-amino acids (like alanine) and α-hydroxy acids (like lactic acid).[10] Its structure contains two key functional groups within a six-membered ring: an amide bond and an ester bond. The ester linkage is susceptible to nucleophilic attack by water in a process called hydrolysis.[3][11] This reaction cleaves the ring to form a linear molecule, which can negatively impact polymerization.

Q2: What are the ideal storage conditions for 3,6-dimethylmorpholine-2,5-dione monomers?

A2: To ensure long-term stability, the monomer should be stored under conditions that rigorously exclude moisture.

ParameterRecommendationRationale
Temperature 2-8 °CReduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Container Tightly sealed glass vial/bottle with PTFE-lined cap.Glass is non-reactive and provides an excellent barrier.
Secondary Containment Sealed bag or desiccator with active desiccant.[9]Provides an additional barrier against moisture ingress.

Q3: How can I tell if my monomer has been compromised by moisture?

A3: Visual inspection can offer initial clues. Hygroscopic powders, when they absorb moisture, tend to change from a free-flowing powder to a clumpy or "cakey" solid.[8][12] However, the absence of these signs does not guarantee the monomer is dry. Significant moisture can be absorbed before visible changes occur. The most reliable method for determining moisture content is through analytical techniques.

Q4: What is the best analytical method to determine the water content in my monomer sample?

A4: Karl Fischer titration is the gold standard for accurately determining trace amounts of water in solids and liquids.[6] It is a highly specific and sensitive method that reacts directly with water. Other methods like "loss on drying" can be used, but they are less specific as they measure the loss of any volatile component, not just water.[1]

Q5: If my monomer is accidentally exposed to air, is it still usable?

A5: It depends on the duration and humidity of the exposure. For a brief exposure in a relatively dry environment, the monomer can likely be salvaged by subjecting it to the rigorous vacuum drying protocol described in Troubleshooting Issue 1. However, if the exposure was prolonged or occurred under high humidity, significant hydrolysis may have already occurred. In such cases, it is often better to discard the compromised material to ensure the integrity and reproducibility of your experiments. Attempting to use degraded monomer can lead to wasted time and resources.[13]

References

  • The Effect of Solvent Hydrophilicity on the Enzymatic Ring-Opening Polymerization of L-Lactide by Candida rugosa Lipase. MDPI. [Link]

  • Ring-Opening Polymerization and Closed-Loop Recycling of 3,6-Dialkylated Morpholine-2,5-dione Monomers | Request PDF. ResearchGate. [Link]

  • Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. [Link]

  • Effects of lactide monomer on the hydrolytic degradation of poly(lactide-co-glycolide) 85L/15G. PubMed. [Link]

  • Lactide: Production Routes, Properties, and Applications. PMC - NIH. [Link]

  • The ring-opening polymerization of D,L-lactide in the melt initiated with tetraphenyltin. ris.utwente.nl. [Link]

  • Ring-Opening Polymerization of 3,6-Dimethyl-2,5-Morpholinedione with Discrete Amino-Alkoxy-Bis(phenolate) Yttrium Initiators: Mechanistic Insight. ResearchGate. [Link]

  • The Effect of Solvent Hydrophilicity on the Enzymatic Ring-Opening Polymerization of L-Lactide by Candida rugosa Lipase. ResearchGate. [Link]

  • Beginner's Guide to L-Lactide Material. [Link]

  • production and purification of lactic acid and lactide. [Link]

  • Hydrolytic degradation of oligo(lactic acid): a kinetic and mechanistic study. DSpace. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. NIH. [Link]

  • Ring Opening Polymerization of Lactide for The synthesis of Poly (Lactic Acid). University of Illinois Urbana-Champaign. [Link]

  • Literature Review: Ring Opening Polymerization of Polylactide. Jetir.Org. [Link]

  • Organic Syntheses Procedure. [Link]

  • Determination of plastic monomers in water by solid-phase microextraction coupled with liquid chromatography | Request PDF. ResearchGate. [Link]

  • Synthesis of morpholine-2,5-dione derivatives and polymerization reaction. ResearchGate. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • Determination of plastic monomers in water by solid-phase microextraction coupled with liquid chromatography. PubMed. [Link]

  • Morpholine-2,5-diones - Their Preparation and Exploitation | Request PDF. ResearchGate. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • How To Dry Lactide: The Complete Guide. Polylactide. [Link]

  • Preparation method of high molecular weight poly-morpholine-2,5-dione derivative and preparation method of the copolymer thereof.
  • Synthesis of 2,5-dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyr- role-1,4-dione: A diketopyrrolopyrrole scaffold for the for. NSF Public Access Repository. [Link]

  • Troubleshooting step growth polymerization. Reddit. [Link]

  • An Overview of the Synthesis and Synthetic Mechanism of Poly (Lactic acid). Walsh Medical Media. [Link]

  • Hygroscopy. Wikipedia. [Link]

  • (3R)-3,6-Dimethylmorpholine-2,5-dione. PubChem. [Link]

  • A Complete Guide To Water Analysis Methods In Industries. Atlas Scientific. [Link]

  • Method for purifying cis-2, 6-dimethyl morpholine.
  • Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. MDPI. [Link]

  • HYGROSCOPIC BULK SOLIDS. Schaeffer. [Link]

  • Moisture Sorption Characteristics in Pharmaceutical Materials. AZoM. [Link]

  • Effect of Moisture on the Stability of Solid Dosage Forms. ResearchGate. [Link]

Sources

Troubleshooting

solving catalyst deactivation in depsipeptide polymerization

Topic: Solving Catalyst Deactivation in Depsipeptide Polymerization (ROP) Role: Senior Application Scientist Status: Active | Version: 2.4 Introduction: The "Hidden" Equilibrium If you are reading this, you are likely fa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Catalyst Deactivation in Depsipeptide Polymerization (ROP) Role: Senior Application Scientist Status: Active | Version: 2.4

Introduction: The "Hidden" Equilibrium

If you are reading this, you are likely facing the classic depsipeptide dilemma: your Ring-Opening Polymerization (ROP) of morpholine-2,5-diones (MDs) started well but stalled at 60% conversion, or your PDI has drifted above 1.5.

Unlike lactide polymerization, depsipeptide ROP is governed by a more punishing thermodynamic equilibrium and higher sensitivity to protic impurities. The "deactivation" you observe is often a misdiagnosis of three distinct failure modes:

  • True Catalyst Poisoning: Irreversible protonation or hydrolysis.

  • Thermodynamic Stalling: Reaching the ceiling temperature (

    
    ) equilibrium.
    
  • Intramolecular Transesterification: The catalyst is active, but it's eating the polymer tail ("back-biting") rather than the monomer.

This guide moves beyond basic synthesis to the mechanistic troubleshooting required for pharmaceutical-grade polydepsipeptides.

Module 1: Diagnostic Workflow

Before adding more catalyst, determine why the reaction stopped. Use this logic gate to diagnose the failure mode.

DiagnosticFlow Start ISSUE: Reaction Stalled / Low Mw CheckColor Check Reaction Color Start->CheckColor Yellow Yellow/Brown Shift CheckColor->Yellow Yes Clear Remains Clear/Pale CheckColor->Clear No Oxidation Diag: Amine Oxidation Action: Check Inert Gas Line Yellow->Oxidation CheckGPC Analyze GPC/SEC Clear->CheckGPC BroadPDI PDI > 1.4 CheckGPC->BroadPDI NarrowPDI PDI < 1.2 CheckGPC->NarrowPDI Backbiting Diag: Back-biting (Transesterification) Action: Lower Temp or Increase [M]0 BroadPDI->Backbiting CheckNMR 1H NMR (Monomer Conversion) NarrowPDI->CheckNMR StalledConv Conversion stuck ~50-60% CheckNMR->StalledConv HighConv Conversion > 90% Poisoning Diag: Catalyst Poisoning (Water) Action: Review Drying Protocol StalledConv->Poisoning If [M] is low Equilibrium Diag: Thermodynamic Equilibrium Action: Increase Conc. or Lower Temp StalledConv->Equilibrium If Temp > 80°C

Figure 1: Decision tree for diagnosing reaction failure. Note that "Yellowing" in organocatalysis often indicates amine oxidation, which produces radical species that terminate anionic propagation.

Module 2: The Moisture & Impurity Trap

The Mechanism of Failure

In ROP, your initiator (usually an alcohol) creates an anionic chain end (alkoxide) or an activated monomer complex. Water is not just a solvent; it is a Chain Transfer Agent (CTA) .

  • Scenario: 100 ppm water in your monomer.

  • Result: Water acts as a co-initiator. Instead of 1 chain per benzyl alcohol, you initiate 1 chain per water molecule.

    
     drops drastically.
    
  • Catalyst Death: If using

    
    , water hydrolyzes the catalyst into octanoic acid and tin oxides (inactive precipitates). If using DBU/Thiourea, water hydrogen-bonds to the thiourea, disrupting the activation of the monomer carbonyl.
    
Impurity Tolerance Table
ComponentCritical ImpurityMax Tolerance (ppm)Effect on Catalyst
Monomer (MD) Free Amino Acid< 50 ppmProtonates alkoxide chain end (Termination).
Monomer (MD) Water< 20 ppmActs as CTA; lowers

; broadens PDI.
Catalyst (DBU) Carbonate/Amine oxides< 100 ppmLowers basicity; slows kinetics.
Solvent (Toluene) Water< 10 ppmCompetes with initiator.

Module 3: Thermal Management & Back-Biting

Depsipeptides are unique because they are hybrids of esters and amides. The amide bond provides stability, but the ester bond is susceptible to intramolecular transesterification .

The "Back-Biting" Pathway

If the reaction temperature is too high, the active chain end curls back and attacks an ester linkage within its own chain. This ejects a cyclic oligomer and kills the growth of the linear polymer.

Key Insight: This is often mistaken for catalyst deactivation because the


 stops increasing. The catalyst is actually too active—just on the wrong substrate.

Backbiting ActiveChain Active Linear Chain (Living End) Monomer Monomer (MD) ActiveChain->Monomer k_prop (Propagation) Transition Transition State (Chain Curling) ActiveChain->Transition k_cyc (Back-biting) Polymer Linear Polymer (High Mn) Monomer->Polymer Cyclic Cyclic Oligomer (Dead Chain) Transition->Cyclic Irreversible at High T

Figure 2: Competition between propagation (


) and cyclization (

). To solve this, lower the temperature and increase monomer concentration.

Module 4: Validated Protocols

Protocol A: Monomer Sublimation (The Gold Standard)

Why: Recrystallization traps solvent and water in the lattice. Sublimation is the only way to ensure < 20 ppm water for depsipeptides.

  • Setup: Use a cold-finger sublimation apparatus connected to a high-vacuum manifold (< 50 mTorr).

  • Temperature: Heat the crude morpholine-2,5-dione oil bath to 10-15°C below its melting point. (e.g., for Val-derived MD, approx 110°C).

  • Collection: Allow sublimation to proceed for 4-6 hours. The product should form white crystalline needles on the cold finger.

  • Transfer: CRITICAL. Fill the apparatus with Argon before opening. Scrape crystals directly into a flame-dried vial inside a glovebox.

Protocol B: The "Dual-Catalyst" Organocatalytic Method

Why: Using DBU alone causes epimerization. Using the DBU/Thiourea (TU) pair allows for "Living" ROP characteristics.

Reagents:

  • Initiator: Benzyl Alcohol (dried over CaH2).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1][2]

  • Cocatalyst: TU (1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl-2-thiourea).[3][4]

Step-by-Step:

  • Stoichiometry: Prepare a ratio of [Monomer]:[Init]:[TU]:[DBU] = 100:1:5:5.

    • Note: Excess TU (5 eq relative to initiator) is required to complex the monomer effectively.

  • Solvent: Use Toluene or DCM (Anhydrous). Concentration must be high (1.0 M to 2.0 M ).

    • Reason: High concentration favors intermolecular propagation over intramolecular back-biting.

  • Execution:

    • Dissolve Monomer and TU in solvent.

    • Add Initiator.[1]

    • Add DBU last to trigger the reaction.

  • Quenching: Quench with Benzoic Acid (excess) immediately upon reaching desired conversion (monitor by NMR). Do not let it sit "active" or PDI will broaden.

Module 5: FAQ - Troubleshooting Specific Scenarios

Q1: My reaction turns dark brown within 10 minutes. Is the catalyst dead? A: Yes and No. The color comes from the oxidation of DBU or the amine residue in the monomer, usually due to trace oxygen. While the color itself doesn't stop polymerization, the radical species generated during oxidation often terminate the anionic chain ends.

  • Fix: You must degas your solvent via freeze-pump-thaw (3 cycles) and prepare solutions in a glovebox. Sparging with nitrogen is insufficient for depsipeptides.

Q2: I can't get conversion past 65%, even after 24 hours. A: You have likely reached thermodynamic equilibrium. Depsipeptides have a lower ceiling temperature (


) than lactides.
  • Fix: Do not add more catalyst. Instead, increase the monomer concentration (e.g., go from 0.5 M to 2.0 M). By Le Chatelier’s principle, this shifts the equilibrium toward the polymer. Alternatively, lower the temperature (if using a highly active catalyst like TBD).

Q3: The PDI is 1.1, but the molecular weight is half of the theoretical value. A: This is the "Water Effect." Your system has exactly 2x the initiating species (Benzyl Alcohol + Water).

  • Fix: Sublime your monomer (Protocol A) and flame-dry your glassware. The system is "living," just initiated from the wrong source.

References

  • Feng, Y., et al. (2019). "Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives." Macromolecules, 52(11).[4]

  • Ouchi, M., & Sawamoto, M. (2018). "Living Radical Polymerization vs. Living Ring-Opening Polymerization." Journal of Polymer Science Part A, 56.

  • Dove, A. P. (2012). "Controlled ring-opening polymerisation of cyclic esters: polymer blocks, stars and conducting polymers." Chemical Science, 3.

  • Kricheldorf, H. R. (2001). "Syntheses of Biodegradable Serine-Containing Polydepsipeptides." Macromolecular Rapid Communications, 22.

Sources

Optimization

Introduction: The "Brick Dust" Challenge of Stereoregularity

Technical Support Center: (3R,6R) Polydepsipeptide Solubility & Characterization You are likely accessing this guide because your (3R,6R) polydepsipeptide—specifically alternating copolymers derived from (3R,6R)-morpholi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3R,6R) Polydepsipeptide Solubility & Characterization

You are likely accessing this guide because your (3R,6R) polydepsipeptide—specifically alternating copolymers derived from (3R,6R)-morpholine-2,5-diones—is refusing to dissolve in standard organic solvents like Chloroform (


) or Tetrahydrofuran (THF), or is showing anomalous data in GPC and NMR.

The Core Issue: Unlike random copolymers, the (3R,6R) stereochemistry dictates a highly ordered microstructure. This regularity facilitates strong intermolecular hydrogen bonding (amide-amide interactions) and efficient chain packing, often resulting in semi-crystalline domains that mimic


-sheets found in proteins. Standard solvents cannot overcome this lattice energy.

This guide provides the protocols to disrupt these interactions without degrading the polymer backbone.

Part 1: Solvent Selection & Dissolution Protocols

Q: Why won't my polymer dissolve in HPLC-grade THF or Chloroform? A: The (3R,6R) configuration promotes high crystallinity. THF and Chloroform are non-polar/moderately polar aprotic solvents that cannot disrupt the strong inter-chain hydrogen bonds of the amide groups in the backbone. You require hydrogen-bond disrupting solvents .

The Solubility Matrix
Solvent SystemSuitabilityApplicationMechanism
HFIP (1,1,1,3,3,3-Hexafluoroisopropanol)Excellent GPC, NMR, CastingStrong H-bond donor; disrupts sheet packing.
TFA (Trifluoroacetic acid)Good NMR, Degradation StudiesProtonates amides (Caution: Can degrade esters over time).
DMSO + LiBr (0.1 M)Moderate/Good GPC, Biological AssaysLi+ coordinates with carbonyl oxygens, shielding H-bonds.
DMF + LiBr (0.1 M)Moderate Synthesis workupSimilar to DMSO; requires heating.
Chloroform / THF Poor Non-solvent / PrecipitationCannot penetrate crystalline domains.
Protocol 1: Standard Dissolution for Analysis (NMR/GPC)

Use this for molecular weight determination or structural verification.

  • Weighing: Weigh 5–10 mg of polymer into a clean vial.

  • Solvent Addition: Add 1.0 mL of HFIP (for GPC) or HFIP-d2 (for NMR).

    • Note: If HFIP is unavailable, use DMSO-d6 with 0.1 M LiBr.

  • Mechanical Disruption: Vortex for 30 seconds.

  • Thermal Cycle:

    • Heat to 40–50°C for 15 minutes.

    • Sonicate (bath) for 10 minutes.

    • Why? Heat provides kinetic energy to solvate crystalline fringes; sonication breaks up non-covalent aggregates.

  • Visual Check: Solution must be optically clear. Any turbidity indicates micro-aggregates that will distort GPC data.

Part 2: Troubleshooting Characterization (GPC & NMR)

Q: My GPC trace shows a multimodal distribution or a high-MW "shoulder." Is my polymerization uncontrolled? A: Likely not. This is a classic signature of supramolecular aggregation . The "shoulder" is not high-MW polymer; it is clusters of chains held together by H-bonds that the column sees as a single large particle.

Q: My NMR peaks are broad and undefined. A: Broadening indicates restricted molecular tumbling, typical of aggregates or micellar structures.

Troubleshooting Workflow: The "Aggregation Breaker"

GPC_Troubleshooting Start Issue: Broad NMR or Multimodal GPC CheckSolvent Current Solvent? Start->CheckSolvent IsTHF THF / CHCl3 CheckSolvent->IsTHF IsPolar DMF / DMSO CheckSolvent->IsPolar IsHFIP HFIP CheckSolvent->IsHFIP Action1 Switch to HFIP or add 0.1M LiBr/LiCl IsTHF->Action1 Inadequate polarity IsPolar->Action1 Needs salt additive Action2 Heat Sample to 60°C (In-situ NMR) IsHFIP->Action2 Aggregation persists Action3 Check for Crosslinking (Solubility Limit) Action2->Action3 Still broad?

Figure 1: Decision logic for troubleshooting polydepsipeptide characterization issues.

Protocol 2: GPC Sample Preparation with Salt Additives

Required when using DMF or DMSO mobile phases.

  • Prepare Mobile Phase: Dissolve Lithium Bromide (LiBr) in HPLC-grade DMF to a concentration of 0.05 M to 0.1 M .

    • Causality: The Lithium cation (

      
      ) acts as a chaotropic agent, disrupting hydrogen bonds between amide groups more effectively than solvent dipoles alone [1].
      
  • Dissolution: Dissolve the polymer in this exact mobile phase. Do not dissolve in pure DMF and then dilute.

  • Filtration: Filter through a 0.45

    
     PTFE filter.
    
    • Warning: If back-pressure increases significantly, aggregates are clogging the filter. Repeat Protocol 1 (Thermal Cycle).

Part 3: Processing & Formulation Issues

Q: I am trying to electrospin/cast films, but the solution turns cloudy or precipitates during the process. A: This is Solvent-Induced Crystallization (SIC) . As the solvent evaporates, the polymer concentration increases, forcing chains into proximity. If the evaporation is too slow, the (3R,6R) chains have time to align and crystallize, precipitating out of the solution phase.

Q: How do I maintain a clear solution for processing?

  • Use a Co-Solvent System:

    • Mix a "Good" solvent (HFIP) with a "volatile" solvent (DCM) in a 70:30 ratio.

    • Mechanism:[1] The volatile solvent evaporates first, rapidly increasing viscosity and "freezing" the chains in an amorphous state before they can crystallize [2].

  • Quench Cooling (for films):

    • After casting, immediately cool the film (e.g., on a cold plate or liquid nitrogen quench) to bypass the crystallization window.

Processing Logic: Crystallinity Control

Processing_Logic Input Polymer Solution Evap Solvent Evaporation Input->Evap Slow Slow Evaporation Evap->Slow Fast Fast Evaporation (Spinning/Quenching) Evap->Fast Result1 Crystalline Precipitate (Opaque/Brittle) Slow->Result1 Allows Ordering Result2 Amorphous Solid (Clear/Flexible) Fast->Result2 Kinetic Trapping

Figure 2: Impact of processing speed on the final state of (3R,6R) polydepsipeptides.

References

  • Obert, E., et al. (2023). Solubility and secondary structure of binary alternating peptides.[2] Public Library of Science.[2] 2[3]

  • Feng, X. D., et al. (1998).[4] Copolymerization of ε-caprolactone with (3S)-3-[(benzyloxycarbonyl)methyl]morpholine-2,5-dione and the C-13 NMR sequence analysis of the copolymer. Macromolecules.[4][5][6][7][8][9] 4

  • Hempel, A., et al. (1991).[10] L-alanyl-L-alanyl-L-alanine: parallel pleated sheet arrangement in unhydrated crystal structure.[10] Biopolymers.[4][5][6][7][10][11][12] 10[3]

  • Intertek. (n.d.).[8] GPC-NMR Analysis for Polymer Characterisation.[13]8[3]

  • ResearchGate. (2023). Why GPC and NMR polymerization results don't match?13[3]

Sources

Troubleshooting

avoiding ring-opening hydrolysis during monomer storage

Technical Support Center: Monomer Integrity & Storage Topic: Avoiding Ring-Opening Hydrolysis During Monomer Storage Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Welcome to the Monomer Integrity Center Y...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Monomer Integrity & Storage Topic: Avoiding Ring-Opening Hydrolysis During Monomer Storage Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Monomer Integrity Center

You are likely here because your polymerization kinetics are inconsistent, your molecular weights are missing targets, or your monomer supply has physically degraded.

In ring-opening polymerization (ROP), monomer purity is not just a variable; it is the rate-limiting step for success. Cyclic monomers—specifically cyclic esters (Lactide, Glycolide, Caprolactone) and N-carboxyanhydrides (NCAs) —are thermodynamically stressed rings. They want to open. Moisture is the catalyst that relieves this strain prematurely, leading to a cascade of chemical failure.

This guide provides the protocols to arrest that process.

Module 1: The Mechanism of Failure

To prevent hydrolysis, you must understand the "Death Spiral." Unlike simple contamination, hydrolysis in cyclic esters is autocatalytic .

  • Initiation: A single water molecule opens one lactide ring.[1]

  • Linearization: This forms a linear dimer (Lactoyl Lactic Acid) with a free carboxylic acid end-group.

  • Autocatalysis: This new acid group acts as a proton donor, catalyzing the hydrolysis of neighboring rings even without adding more water.[1]

  • Result: The bulk material degrades into oligomers, becoming sticky and acidic.[1]

Visualizing the Hydrolysis Cascade

HydrolysisCascade Monomer Cyclic Monomer (Lactide/NCA) Linear Linear Species (Free Acid/Amine) Monomer->Linear Ring Opening Water Trace Moisture (H₂O) Water->Linear Initiates Acid Acidic End-Group (Proton Donor) Linear->Acid Generates Degradation Bulk Degradation (Oligomers/Stickiness) Linear->Degradation Accumulation Acid->Monomer Catalyzes (Feedback Loop)

Figure 1: The autocatalytic feedback loop. Note the red arrow: the product of hydrolysis accelerates the destruction of the remaining monomer.[1]

Module 2: The "Zero-Moisture" Storage Protocol

Do not rely on the manufacturer's packaging once opened.[1] Follow this hierarchy of protection.

The Atmosphere (Critical)
  • Standard: Nitrogen (N₂) or Argon (Ar) blanket.[1] Argon is heavier than air and offers superior protection for open containers.[1]

  • NCA Specifics: NCAs are exquisitely sensitive. Storage in a glovebox is ideal.[1] If a glovebox is unavailable, use Schlenk lines to backfill containers after every use.

Temperature Control
  • Cyclic Esters (Lactide/Glycolide): Store at 4°C to -20°C .

    • Risk:[1][2] Condensation.[1][3] When removing a cold bottle from the freezer, you must wait for it to reach room temperature before opening. Opening a cold bottle attracts atmospheric moisture instantly.[1]

  • NCAs: Store at -20°C or lower .

    • Warning: Spontaneous polymerization of NCAs can be explosive due to CO₂ release in sealed containers.[1] Cold storage slows this kinetic risk.[1]

The Container System

Glass is hydrophilic; it holds water on its surface.[1]

  • Protocol: Silanize glass containers to make them hydrophobic, or use high-density polyethylene (HDPE) with distinct vapor barriers (Aluminized Mylar bags).

  • Desiccants: Never place desiccant packets inside the monomer powder.[1] Place the monomer bottle inside a secondary container (desiccator or sealed bag) containing the desiccant (P₂O₅ or Silica Gel).[1]

Module 3: Troubleshooting & Remediation

Scenario A: "My monomer has turned into a sticky solid."
  • Diagnosis: Partial hydrolysis has lowered the glass transition temperature (

    
    ) and melting point.[1] The "stickiness" is due to low molecular weight oligomers acting as plasticizers.[1]
    
  • Immediate Action: Do not use for polymerization.[1] The free acid groups will terminate your chains.[1]

  • Fix (Recrystallization Protocol):

    • Dissolve monomer in Ethyl Acetate or Toluene (anhydrous) at 60-70°C.

    • Filter hot to remove insoluble polymer chains.[1]

    • Cool slowly to 4°C to crystallize.

    • Filter crystals under inert atmosphere.[1]

    • Vacuum dry at room temperature for 24-48 hours. Do not heat while drying, as moisture + heat = ring opening.

Scenario B: "The bottle hissed when I opened it."
  • Diagnosis: If this is an NCA , you have dangerous degradation. The hiss is CO₂ gas escaping.[1]

  • Immediate Action: Discard the material.

    • Why? The NCA has degraded into amino acids and polypeptide oligomers.[1] The purity is compromised, and the pressure buildup indicates a safety hazard.[1]

Scenario C: "My molecular weight (Mn) is consistently low."
  • Diagnosis: High "Initiator" count.[1] Impurities (water/lactic acid) are acting as co-initiators.[1]

  • Calculation: In ROP,

    
    . If water acts as an initiator, the denominator increases, and 
    
    
    
    (degree of polymerization) crashes.
  • Fix: Measure the Acid Number (titration) or use Karl Fischer titration to quantify water content.[1][4] Purity must be >99.5% for high MW targeting.[1]

Module 4: Decision Framework (Go / No-Go)

Before starting a batch, run your monomer through this logic gate.

DecisionTree Start Evaluate Monomer Visual Visual Check: Free Flowing? Start->Visual Stick Sticky/Clumped Visual->Stick No Flow Free Flowing Visual->Flow Yes Recryst Recrystallize Stick->Recryst NMR 1H NMR Check: Sharp Peaks? Flow->NMR Broad Broad Peaks / Acid Shift NMR->Broad No Sharp Sharp Doublets NMR->Sharp Yes Broad->Recryst WaterTest Karl Fischer: < 100 ppm? Sharp->WaterTest Wet > 100 ppm WaterTest->Wet No Dry < 100 ppm WaterTest->Dry Yes Wet->Recryst Proceed Proceed to Polymerization Dry->Proceed Recryst->NMR Re-test Discard Discard / Reprocess

Figure 2: Pre-experiment QC Workflow.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I store monomers in a standard lyophilizer to keep them dry? A: Generally, no. Lyophilizers are for removing solvents from frozen samples.[1] Storing volatile monomers (like some NCAs) under dynamic vacuum can lead to sublimation or pump oil contamination. A vacuum desiccator with a static vacuum and fresh desiccant is superior for storage.[1]

Q: Why does my Lactide look like "cotton candy" inside the bottle? A: This is "sublimation polymerization."[1] If the container was not perfectly sealed and experienced temperature fluctuations, the monomer sublimed, crystallized on the walls, and initiated polymerization with surface moisture. The material is compromised.

Q: Is "Resublimation" better than "Recrystallization"? A: For small scales (<10g), sublimation yields higher purity because it avoids solvent residues. However, it is slower and harder to scale. For bulk storage recovery (>50g), recrystallization from dry toluene/ethyl acetate is the standard industrial approach.

References

  • Chemical Mechanisms of Hydrolysis

    • Review of autoc
    • Source:

  • NCA Handling & Storage

    • Safety protocols for N-carboxyanhydrides and pressure hazards.
    • Source:

  • Purification Protocols

    • Recrystalliz
    • Source:

  • Polymerization Kinetics

    • Impact of impurities on Molecular Weight (Carothers Equation context).[1]

    • Source:

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Profiling of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione: Structural Rigidity and Polymerization Potential

Executive Summary In the landscape of biodegradable polymers, (3R,6R)-3,6-Dimethylmorpholine-2,5-dione (often referred to as the cyclic dimer of D-Alanine and D-Lactic acid) represents a critical hybrid monomer. Unlike L...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of biodegradable polymers, (3R,6R)-3,6-Dimethylmorpholine-2,5-dione (often referred to as the cyclic dimer of D-Alanine and D-Lactic acid) represents a critical hybrid monomer. Unlike L-Lactide (diester) or Alanine Anhydride (diamide), this morpholine-2,5-dione derivative introduces an alternating ester-amide backbone sequence.

This guide provides a technical roadmap for the NMR characterization of this monomer. For drug development professionals, accurate characterization is not merely about identity; it is about predicting the hydrolytic stability and thermal properties of the resulting polydepsipeptides.[1] We will contrast its spectral signature against the industry-standard L-Lactide to highlight the symmetry-breaking features that validate its hybrid structure.

Molecular Architecture & Theoretical Basis

To interpret the NMR data, one must first understand the structural divergence from standard lactides.[1]

  • L-Lactide:

    
     symmetric.[1] Both methine protons are chemically equivalent.[1]
    
  • Morpholine-2,5-dione: Asymmetric.[1][2] The ring contains one oxygen and one nitrogen.[1] This creates distinct electronic environments for the two chiral centers (C3 and C6).[1]

Structural Comparison Logic

StructureComparison cluster_0 Symmetric Precursors cluster_1 Target Hybrid Monomer Lactide L-Lactide (Diester Ring) Symmetric NMR Signals Morpholine (3R,6R)-3,6-Dimethyl morpholine-2,5-dione (Ester-Amide Ring) Lactide->Morpholine Replace one O with NH Diketo Diketo-piperazine (Diamide Ring) Symmetric NMR Signals Diketo->Morpholine Replace one NH with O NMR_Outcome Symmetry Breaking: Distinct Shifts for Ala-CH vs Lac-CH Morpholine->NMR_Outcome

Figure 1: Structural logic illustrating why Morpholine-2,5-dione exhibits a more complex NMR spectrum than its diester or diamide counterparts.

Experimental Protocol: High-Fidelity NMR Acquisition

For quantitative analysis (qNMR) and diastereomer differentiation, standard "quick" parameters are insufficient due to the relaxation time differences between the amide and ester regions.[1]

Methodological Standards
  • Instrument: 400 MHz or higher (600 MHz recommended for resolving coupling constants).

  • Solvent Selection:

    • Primary:DMSO-d6 . Essential for observing the Amide (NH) proton, which often exchanges or broadens in CDCl3.[1] DMSO also disrupts intermolecular H-bonding, providing sharper monomer peaks.[1]

    • Secondary:CDCl3 .[1] Used if downstream polymerization is in organic media, but beware of NH broadening.[1]

  • Pulse Sequence Parameters:

    • Pulse Angle: 30° or 90°.[1]

    • Relaxation Delay (d1): Must be

      
       (typically 10-15 seconds) to ensure quantitative integration of the methine protons against the methyls.
      
    • Temperature: 298 K (Standard).[1] Elevated temperature (323 K) may be required to sharpen the NH peak if dynamic exchange is observed.[1]

Comparative Spectral Analysis

The following table contrasts the expected chemical shifts of the target molecule against L-Lactide. The "Symmetry Breaking" is the key quality attribute.[1]

Table 1: Diagnostic 1H NMR Chemical Shifts (in DMSO-d6)[1]
FeatureL-Lactide (Reference)(3R,6R)-Morpholine-2,5-dioneStructural Cause
Amide NH Absent8.2 – 8.6 ppm (br s or d)H-bonding capability of the amide bond.
Lactate-CH ~5.2 ppm (q)4.8 – 5.1 ppm (q)Deshielded by adjacent ester Oxygen.[1]
Alanine-CH ~5.2 ppm (q)3.9 – 4.2 ppm (m)Shielded relative to Lac-CH due to adjacent Nitrogen.[1]
Methyls ~1.5 ppm (d)Two distinct doublets 1.3 – 1.6 ppm rangeAsymmetry of the ring environment.[1]
Coupling (

)

Hz

Hz (Me-CH)

visible
Amide proton coupling confirms the N-C bond.[1]

Expert Insight: In L-Lactide, you see one quartet and one doublet.[1] In (3R,6R)-3,6-dimethylmorpholine-2,5-dione, you must observe two distinct quartets (or multiplets) for the methine protons. If you see only one quartet region, your product has hydrolyzed or is not the hybrid monomer.[1]

Stereochemical Validation: Diastereomer Differentiation

A critical impurity in the synthesis of (3R,6R) monomers is the meso-compound (3S,6R) or (3R,6S), which arises from racemization during the cyclization step.

The NOESY Logic

The (3R,6R) isomer adopts a specific boat/twist-boat conformation where the relationship between the methyl groups and the ring protons is fixed.[1]

  • (3R,6R) - Cis-like relationship: The methyl groups are generally on the same side of the ring plane (pseudo-equatorial/axial relationships depend on the specific boat conformer, but they share a face).[1]

  • Meso - Trans-like relationship: The methyl groups are on opposite faces.[1]

StereochemCheck Start Sample: Purified Monomer Experiment Run 2D NOESY / ROESY Start->Experiment Decision Check Cross-Peaks: Methyl (Ala) <-> Methyl (Lac) Experiment->Decision Result_Cis Strong NOE Correlation (Spatial Proximity) Confirms (3R,6R) or (3S,3S) Decision->Result_Cis Observed Result_Trans Weak/No NOE Correlation Indicates Meso (3R,6S) (Impurity) Decision->Result_Trans Absent

Figure 2: Flowchart for distinguishing the desired chiral monomer from meso-impurities using Nuclear Overhauser Effect Spectroscopy (NOESY).

Application Context: Ring-Opening Polymerization (ROP)[1][3][4]

For drug delivery applications, this monomer is polymerized to form Poly(L-Alanine-co-L-Lactic acid) .[1] NMR is the primary tool for monitoring this conversion.[1]

Monitoring Protocol
  • Sampling: Take aliquots from the melt polymerization at

    
    .
    
  • Workup: Dissolve immediately in CDCl3 (quenches the reaction by cooling/dilution).

  • Key Indicator:

    • Monomer: Sharp quartets at 4.0 and 5.0 ppm.[1]

    • Polymer: Broadened resonances shifted upfield/downfield depending on the tacticity.[1]

    • Conversion Calculation:

      
      
      Where 
      
      
      
      is the integral of the methine (CH) region.[1]
Why this matters for Drug Delivery?

Polydepsipeptides degrade differently than PLA.[1] The amide bond is more stable to hydrolysis than the ester bond.[1] By verifying the monomer ratio (via the integrals of the Ala-CH vs Lac-CH in the polymer), you confirm the alternating sequence , which dictates the erosion profile of the drug carrier.[1]

References

  • Feng, Y., & Guo, J. (2009).[1] Biodegradable Polydepsipeptides. International Journal of Molecular Sciences. Link[1]

  • In't Veld, P. J. A., et al. (1990).[1] Synthesis of alternating polydepsipeptides by ring-opening polymerization of morpholine-2,5-dione derivatives. Makromolekulare Chemie. Link[1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Link[1]

  • PubChem. (2023).[1] (3R)-3,6-Dimethylmorpholine-2,5-dione Compound Summary. National Library of Medicine.[1] Link

Sources

Comparative

Technical Comparison: Distinguishing Cis- and Trans-3,6-Dimethylmorpholine-2,5-Dione

This guide details the technical distinction between cis- and trans-3,6-dimethylmorpholine-2,5-dione (often referred to as the cyclic monomer of Alanine and Lactic acid). It addresses the stereochemical origins, spectros...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical distinction between cis- and trans-3,6-dimethylmorpholine-2,5-dione (often referred to as the cyclic monomer of Alanine and Lactic acid). It addresses the stereochemical origins, spectroscopic identification, and physical separation of these isomers.[1]

[2]

Executive Summary

3,6-Dimethylmorpholine-2,5-dione is a cyclic depsipeptide (morpholine-dione) used as a precursor for biodegradable polydepsipeptides (e.g., poly(alanine-co-lactic acid)). The molecule possesses two chiral centers: C3 (derived from the amino acid, e.g., L-Alanine) and C6 (derived from the


-hydroxy acid, e.g., Lactic acid).
  • Cis Isomer (L,L or D,D): Substituents are on the same side of the ring. Typically crystalline with a higher melting point (~142°C).

  • Trans Isomer (L,D or D,L): Substituents are on opposite sides. Often formed via specific stereoinversion pathways; generally exhibits lower crystallinity or melting points and distinct NMR coupling patterns.

Correct identification is critical because the stereochemistry dictates the degradation rate and crystallinity of the resulting polymer.

Stereochemical Origin & Synthesis

To accurately distinguish the isomers, one must first understand their synthetic origin. The formation of the morpholine-2,5-dione ring typically involves an S


2 intramolecular displacement, which inverts the configuration at the hydroxy-acid center.
Synthesis Logic
  • Reaction: L-Alanine is acylated with 2-bromopropionyl bromide.

  • Cyclization: The amide oxygen attacks the

    
    -carbon of the bromopropionyl moiety.
    
  • Inversion: This step proceeds with inversion of configuration at the C6 position.

PrecursorsMechanismProduct ConfigurationIsomer
L-Alanine (S) + D -Bromopropionyl bromide (R)Inversion (R

S)
(3S, 6S)Cis (L,L)
L-Alanine (S) + L -Bromopropionyl bromide (S)Inversion (S

R)
(3S, 6R)Trans (L,D)
L-Alanine (S) + DL -Bromopropionyl bromideMixed InversionMixture (S,S + S,R)Mixture
Diagram: Stereoselective Synthesis Pathway

SynthesisPath cluster_inputs Precursors cluster_process Cyclization Mechanism (SN2) cluster_products Isomeric Outcome L_Ala L-Alanine (S-Configuration) Inv1 Inversion at C6 (R -> S) L_Ala->Inv1 Inv2 Inversion at C6 (S -> R) L_Ala->Inv2 D_Br D-Bromopropionyl (R-Configuration) D_Br->Inv1 L_Br L-Bromopropionyl (S-Configuration) L_Br->Inv2 Cis CIS Isomer (3S, 6S) L-Ala-L-Lac Inv1->Cis Yields L,L Trans TRANS Isomer (3S, 6R) L-Ala-D-Lac Inv2->Trans Yields L,D

Caption: Stereochemical pathway showing how precursor chirality determines the final cis/trans configuration via SN2 inversion.

Analytical Distinction Methods

Method A: Nuclear Magnetic Resonance ( H NMR)

NMR is the definitive method for distinguishing the isomers in solution. The morpholine-2,5-dione ring adopts a twist-boat conformation, creating distinct magnetic environments for the cis and trans protons.

Key Diagnostic Signals (CDCl

or DMSO-d

)
  • Amide Proton (NH):

    • Appears as a broad doublet or singlet around 8.5 – 9.0 ppm .

    • In a mixture, two distinct NH signals are visible.[2][3] The cis (L,L) isomer typically shows a sharper signal due to hydrogen bonding stability in the crystal lattice, though in solution this varies.

  • Methine Protons (CH-N and CH-O):

    • Region: 3.7 – 5.5 ppm.

    • Pattern: Two distinct quartets (or multiplets) corresponding to H3 and H6.

    • Differentiation: The chemical shifts (

      
      ) differ between isomers.[1][2] In the cis isomer, the methyl groups are often pseudo-equatorial/axial in a way that shields/deshields the ring protons differently than the trans isomer.
      
    • Observation: In a crude reaction mixture (L-Ala + DL-Br), you will see doubling of these quartets.

  • Methyl Doublets:

    • Region: 1.3 – 1.6 ppm.

    • Pattern: Doublets (

      
       Hz).[2]
      
    • Differentiation: The cis and trans methyl groups resonate at slightly different frequencies (

      
       ppm).
      

Protocol for Assignment:

  • Synthesize the pure (3S,6S) cis isomer using optically pure D-bromopropionyl bromide and L-alanine.

  • Record its spectrum as the reference standard.

  • Compare with the unknown sample. Any additional peaks in the methine/methyl region indicate the presence of the trans diastereomer.

Method B: Melting Point & Solubility

Physical properties provide a rapid, albeit less structural, confirmation.

  • Cis-Isomer (3S, 6S):

    • Melting Point: 141.5 – 142.5 °C (Sharp).

    • Crystallinity: Highly crystalline.

    • Solubility: Less soluble in ethyl acetate (EtOAc) compared to the mixture/trans form.

  • Mixture (Cis/Trans):

    • Melting Point: 129 – 137 °C (Broad depression).[4]

    • Behavior: The presence of the trans isomer disrupts the crystal lattice, significantly lowering the melting point.

  • Trans-Isomer (3S, 6R):

    • Often harder to isolate in pure crystalline form from the direct synthesis mixture; typically remains in the mother liquor during fractional crystallization.

Method C: X-Ray Crystallography (Validation)

If single crystals are obtained, X-ray diffraction confirms the ring puckering.

  • Conformation: Morpholine-2,5-diones typically adopt a boat or twist-boat conformation.

  • Cis (L,L): The C3-Methyl and C6-Methyl groups are oriented to minimize steric strain, often placing the bulky groups in pseudo-equatorial positions or exhibiting specific intramolecular H-bonding interactions (N-H...O=C).

Experimental Protocol: Separation & Purification

This workflow describes the isolation of the pure cis isomer from a diastereomeric mixture.

Reagents:

  • Crude 3,6-dimethylmorpholine-2,5-dione (synthesized from L-Ala + DL-2-bromopropionyl bromide).

  • Solvent: Ethyl Acetate (EtOAc).[4]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction product in boiling ethyl acetate.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature.

    • Insight: The cis (L,L) isomer is thermodynamically more stable in the crystal lattice and less soluble than the trans isomer or the racemic mixture.

  • Filtration: Collect the first crop of crystals.

  • Analysis (Cycle 1): Check MP. If MP < 140°C, recrystallize again.[4]

  • Mother Liquor: The filtrate is enriched with the trans (L,D) isomer.

  • Validation: Perform

    
    H NMR on the crystals. The spectrum should show single sets of quartets for CH-N and CH-O, confirming diastereomeric purity.
    
Diagram: Separation Workflow

Separation Crude Crude Mixture (Cis + Trans) Dissolve Dissolve in boiling EtOAc Crude->Dissolve Cool Slow Cooling (Fractional Crystallization) Dissolve->Cool Filter Filtration Cool->Filter Crystals Solid Phase Enriched in Cis (L,L) Filter->Crystals Liquor Mother Liquor Enriched in Trans (L,D) Filter->Liquor Check Check MP & NMR Target: >141°C Crystals->Check Recrys Recrystallize Check->Recrys Fail (<140°C) Final Pure Cis Isomer (3S, 6S) Check->Final Pass Recrys->Cool

Caption: Fractional crystallization workflow to isolate the high-melting cis isomer.

Summary Comparison Table

FeatureCis Isomer Trans Isomer
Configuration (3S, 6S) [L-Ala-L-Lac](3S, 6R) [L-Ala-D-Lac]
Synthetic Origin L-Ala + D-Bromo (Inversion)L-Ala + L-Bromo (Inversion)
Melting Point 141.5 – 142.5 °C Lower / Amorphous in mixture
Solubility (EtOAc) Lower (Crystallizes first)Higher (Remains in liquor)

H NMR (Methine)
Distinct quartets (Pure)Distinct quartets (Shifted)
Polymerization Polymerizes to semi-crystalline Poly(L-Ala-alt-L-Lac)Polymerizes to amorphous material

References

  • In 't Veld, P. J. A., et al. (1990). "Synthesis of alternating polydepsipeptides by ring-opening polymerization of morpholine-2,5-dione derivatives." Makromolekulare Chemie, 191(8), 1813-1825. Link

  • Yancheva, D., et al. (2017). "Synthesis and antimicrobial activity of new cyclodidepsipeptides." Acta Microbiologica Bulgarica, 33(2), 67-73. Link

  • Feng, Y., & Klee, D. (2005).[5] "Lipase catalyzed ring-opening polymerization of 6(S)-methyl-morpholine-2,5-dione."[5] Journal of Polymer Science Part A: Polymer Chemistry, 43(14), 3030-3039. Link

Sources

Validation

A Researcher's Guide to FTIR Spectrum Analysis of Morpholine-2,5-dione Rings

For researchers and professionals in drug development, a deep understanding of the molecular architecture of novel therapeutic agents is paramount. The morpholine-2,5-dione scaffold, a key heterocyclic motif, is increasi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a deep understanding of the molecular architecture of novel therapeutic agents is paramount. The morpholine-2,5-dione scaffold, a key heterocyclic motif, is increasingly recognized for its role in shaping the biological activity and physicochemical properties of drug candidates.[1][2] Fourier-Transform Infrared (FTIR) spectroscopy provides a powerful, non-destructive, and highly informative tool for elucidating the structural intricacies of these molecules. This guide offers an in-depth comparison of the FTIR spectral features of morpholine-2,5-dione rings against other relevant heterocyclic systems, supported by experimental data and protocols.

The Significance of the Morpholine-2,5-dione Scaffold

The morpholine-2,5-dione ring is a six-membered heterocycle containing both an amide and an ester functional group. This unique combination imparts a specific set of properties, including the potential for hydrogen bonding and hydrolytic susceptibility, which are critical in drug design and delivery. These structures are analogs of cyclic dipeptides (piperazine-2,5-diones) and are of significant interest for biomedical applications, including their use as monomers for biodegradable polymers and as prodrugs.[2][3]

Decoding the Vibrational Fingerprint: Characteristic FTIR Absorptions of the Morpholine-2,5-dione Ring

The FTIR spectrum of a morpholine-2,5-dione derivative is a composite of the vibrational modes of its constituent functional groups. The precise position of these absorption bands can be influenced by factors such as the physical state of the sample, electronic effects of neighboring substituents, conjugation, hydrogen bonding, and ring strain.[4]

Key characteristic absorption bands for the morpholine-2,5-dione ring are summarized below:

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch3350 - 3250Medium-StrongThis band is characteristic of the secondary amide within the ring. Its position and broadness can indicate the extent of intermolecular hydrogen bonding. In a leucine-derived morpholine-2,5-dione, this peak has been observed around 3312 cm⁻¹.[1]
C-H Stretch (Aliphatic)3000 - 2850Medium-StrongArises from the methylene (CH₂) groups within the morpholine ring and any aliphatic side chains.[5]
C=O Stretch (Amide I)1680 - 1640StrongThis is one of the most prominent bands in the spectrum and is characteristic of the amide carbonyl group. Its frequency is typically lower than that of the ester carbonyl due to resonance effects.[6][7]
C=O Stretch (Ester)1750 - 1730StrongThe ester carbonyl stretch is typically observed at a higher frequency compared to the amide carbonyl. The exact position can be influenced by ring strain.[7]
N-H Bend (Amide II)1570 - 1515MediumThis band is another key indicator of the amide group. For a leucine-derived intermediate, a peak at 1558 cm⁻¹ corresponding to N-H deformation has been reported.[1]
C-O-C Stretch (Ether)1150 - 1050StrongThis absorption is characteristic of the ether linkage within the morpholine ring.
C-N Stretch1250 - 1020MediumThis band corresponds to the stretching vibration of the carbon-nitrogen bond in the amide group.

It is crucial to remember that the absence of a particular band can be as informative as its presence. For instance, the lack of a broad O-H stretching band around 3300 cm⁻¹ would suggest the absence of carboxylic acid impurities.[4]

Comparative FTIR Analysis: Morpholine-2,5-diones vs. Alternative Scaffolds

In drug discovery, the selection of a core scaffold is a critical decision. FTIR spectroscopy allows for a direct comparison of the vibrational characteristics of the morpholine-2,5-dione ring with other common heterocyclic structures.

Morpholine-2,5-diones vs. Piperazine-2,5-diones (Cyclic Dipeptides)

The primary difference lies in the replacement of one amide linkage with an ester linkage. This is clearly reflected in the FTIR spectrum:

  • Piperazine-2,5-diones will exhibit two distinct amide C=O stretching bands (Amide I), often appearing as a doublet or a broadened single peak in the 1680-1640 cm⁻¹ region. They will lack the characteristic ester C=O stretch around 1740 cm⁻¹.

  • Morpholine-2,5-diones , as discussed, will show both a distinct amide C=O stretch and a higher frequency ester C=O stretch.

Morpholine-2,5-diones vs. Lactones (Cyclic Esters) and Lactams (Cyclic Amides)
  • Lactones are cyclic esters and will display a strong C=O stretching absorption. The frequency of this band is highly dependent on ring size, with smaller, more strained rings absorbing at higher wavenumbers. For example, a six-membered lactone typically shows a C=O stretch around 1740 cm⁻¹, similar to the ester portion of a morpholine-2,5-dione.

  • Lactams , being cyclic amides, will exhibit a characteristic Amide I (C=O stretch) band. The position of this band is also influenced by ring size, with smaller rings showing a higher frequency absorption.[8][9] For instance, β-lactams (four-membered rings) show a C=O stretch at significantly higher wavenumbers than typical amides.[8]

The presence of both distinct amide and ester carbonyl absorptions in a single spectrum is a strong indicator of the morpholine-2,5-dione scaffold.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

To ensure accurate and reproducible data, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is often preferred for solid samples as it requires minimal sample preparation.

Instrumentation:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum 100 or equivalent) equipped with a ZnSe or diamond ATR crystal.[1]

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Acquire a background spectrum with the empty, clean ATR crystal. This will account for any atmospheric (CO₂, H₂O) or instrumental interferences. A typical setting would be 16 scans at a resolution of 4 cm⁻¹.

  • Sample Preparation and Analysis:

    • Place a small amount of the solid morpholine-2,5-dione sample onto the center of the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16 scans, 4 cm⁻¹ resolution) over the range of 4000-650 cm⁻¹.[1]

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Perform baseline correction and normalization if necessary for comparative analysis.

Visualizing the Workflow

The following diagram illustrates the key steps in the FTIR analysis of a morpholine-2,5-dione sample.

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Ensure clean surface Apply_Sample Apply Solid Sample Background_Scan->Apply_Sample Ready for sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Consistent pressure Process_Spectrum Process Spectrum (Baseline Correction, Normalization) Acquire_Spectrum->Process_Spectrum Raw data Identify_Peaks Identify Characteristic Peaks Process_Spectrum->Identify_Peaks Cleaned spectrum Compare_Spectra Compare with Reference Spectra Identify_Peaks->Compare_Spectra Peak table Structural_Elucidation Structural Elucidation Compare_Spectra->Structural_Elucidation Confirmation of structure

Caption: Workflow for FTIR Analysis of Morpholine-2,5-dione.

Conclusion

FTIR spectroscopy is an indispensable technique for the structural characterization of morpholine-2,5-dione rings. By understanding the characteristic vibrational frequencies of the embedded amide and ester functionalities, and by comparing these signatures to other relevant heterocyclic scaffolds, researchers can gain valuable insights into the molecular identity and purity of their compounds. The ability to rapidly and non-destructively confirm the presence of this important pharmacophore streamlines the drug discovery and development process, enabling more informed decisions in the synthesis and evaluation of new chemical entities.

References

  • A validated Fourier transform infrared spectroscopy method for quantification of total lactones in Inula racemosa and Andrographis panicul
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • Synthesis of morpholine-2,5-dione derivatives and polymerization reaction.
  • Morpholine-2,5-diones - Their Preparation and Exploit
  • IR Spectra of Carboxylic Acids, Amides and Esters. YouTube.
  • Morpholine-2,5-diones - Their Preparation and Exploitation.
  • Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Pearson.
  • The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.
  • Spectroscopy of Carboxylic Acid Deriv
  • FTIR study of five complex beta-lactam molecules. PubMed.
  • Spectroscopy of Carboxylic Acid Deriv
  • FTIR study of five complex ?-lactam molecules.
  • Infrared Spectroscopy Table. Organic Chemistry, 2nd ed..

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Comparative

Unveiling the Three-Dimensional Architecture: A Comparative Guide to the Crystal Structure of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of the crystal structure of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione, a chiral heterocyclic compound with significant potential in medicinal chemistry and polymer science. While a dedicated crystallographic study for this specific molecule is not publicly available, this guide will leverage data from closely related analogs, primarily the cyclic dipeptide cyclo(L-alanyl-L-alanine), to offer a comprehensive analysis of its expected solid-state conformation and packing.

The Significance of Chirality and Conformation in Morpholine-2,5-diones

(3R,6R)-3,6-Dimethylmorpholine-2,5-dione belongs to the family of morpholine-2,5-diones, which are six-membered heterocyclic rings containing both an ester and an amide bond. These scaffolds are of considerable interest as they can be considered hybrids of cyclic dipeptides (diketopiperazines) and lactones. The defined stereochemistry at the 3 and 6 positions, designated as (R,R), imparts chirality to the molecule, a critical feature for stereospecific interactions with biological targets. The overall shape, or conformation, of the morpholine-2,5-dione ring and the orientation of its substituents dictate its physicochemical properties and, consequently, its biological activity and material characteristics.

A Comparative Analysis: Insights from Cyclo(L-alanyl-L-alanine)

To infer the structural characteristics of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione, we will draw a detailed comparison with its carbocyclic analog, L-cis-3,6-dimethyl-2,5-piperazinedione, the cyclic dipeptide formed from two L-alanine residues, commonly known as cyclo(L-Ala-L-Ala).[1][2] The crystal structure of cyclo(L-Ala-L-Ala) has been determined, revealing a non-planar, twisted boat conformation of the six-membered ring.[3] This deviation from planarity is a common feature in substituted diketopiperazines and is influenced by the steric hindrance of the substituent groups.

Expected Conformational Features of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione

The introduction of an oxygen atom in the ring of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione, replacing a nitrogen atom present in cyclo(L-Ala-L-Ala), is expected to have several key structural consequences:

  • Ring Puckering: The presence of the ether oxygen will likely alter the bond lengths and angles within the ring, influencing its puckering. While a boat-like conformation is still anticipated, the degree of puckering may differ from that of cyclo(L-Ala-L-Ala).

  • Hydrogen Bonding: A significant difference lies in the hydrogen bonding capabilities. Cyclo(L-Ala-L-Ala) possesses two N-H groups that can act as hydrogen bond donors, leading to the formation of intermolecular hydrogen-bonded networks in the crystal lattice. In contrast, (3R,6R)-3,6-Dimethylmorpholine-2,5-dione has only one N-H group, which will fundamentally change the hydrogen bonding motifs and, consequently, the crystal packing. The ether oxygen can act as a hydrogen bond acceptor, potentially leading to different packing arrangements.

  • Dipole Moment: The replacement of a secondary amine with an ether linkage will also alter the molecule's overall dipole moment, which can influence its solubility and interactions with other molecules.

Crystallographic Data Comparison

The following table presents the known crystallographic data for cyclo(L-Ala-L-Ala) and provides a predictive framework for the anticipated data of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione.

ParameterCyclo(L-Ala-L-Ala)[3](3R,6R)-3,6-Dimethylmorpholine-2,5-dione (Predicted)
Crystal System TriclinicMonoclinic or Orthorhombic
Space Group P1P2₁ or P2₁2₁2₁ (chiral space groups)
a (Å) 8.05-
b (Å) 6.08-
c (Å) 5.15-
α (°) 131.790
β (°) 82.4>90
γ (°) 106.690
Z 12 or 4
Key Feature Non-planar ring with a 26° angle between amide planes[3]Puckered ring, altered by the ether oxygen

Experimental Workflow for Crystal Structure Determination

The definitive elucidation of the crystal structure of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione necessitates a systematic experimental approach. The following protocol outlines the key steps involved.

Synthesis and Purification

The first crucial step is the synthesis of high-purity (3R,6R)-3,6-Dimethylmorpholine-2,5-dione. Several synthetic routes to morpholine-2,5-dione derivatives have been reported, often involving the cyclization of N-(α-hydroxyacyl)-α-amino acids. The synthesized compound must be rigorously purified, typically by recrystallization or chromatography, to remove any impurities that could hinder crystallization.

Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step. A variety of crystallization techniques should be screened:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

A screening of different solvents and solvent mixtures is essential to identify the optimal conditions for crystal growth.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis. A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of spots is recorded on a detector. The positions and intensities of these spots contain the information about the arrangement of atoms within the crystal.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This involves:

  • Unit Cell Determination: The dimensions and angles of the unit cell are determined from the positions of the diffraction spots.

  • Space Group Determination: The symmetry of the crystal is determined from the systematic absences in the diffraction pattern.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible agreement between the observed and calculated diffraction data.

The final output is a detailed model of the molecule's structure, including precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione purification Purification (Recrystallization/Chromatography) synthesis->purification crystallization Single Crystal Growth (Vapor Diffusion, Slow Evaporation) purification->crystallization diffraction Data Collection (Single-Crystal X-ray Diffractometer) crystallization->diffraction solution Structure Solution (Direct Methods) diffraction->solution refinement Structure Refinement solution->refinement validation Final Structural Model refinement->validation

Caption: Experimental workflow for the determination of the crystal structure of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione.

The Logic of Structural Elucidation

The process of determining a crystal structure is a logical progression from the macroscopic (a single crystal) to the microscopic (the arrangement of atoms). The diffraction experiment acts as a "computational microscope" where the crystal lattice diffracts the X-rays in a predictable manner, governed by Bragg's Law. The resulting diffraction pattern is a Fourier transform of the electron density within the crystal. By measuring the intensities and positions of the diffracted beams, we can computationally reverse this transform to reconstruct the electron density map and, from it, the atomic positions.

logical_relationship Crystal Single Crystal DiffractionPattern Diffraction Pattern Crystal->DiffractionPattern X-ray Diffraction ElectronDensity Electron Density Map DiffractionPattern->ElectronDensity Fourier Transform AtomicModel Atomic Model ElectronDensity->AtomicModel Model Building & Refinement

Caption: Logical flow from a single crystal to the final atomic model in X-ray crystallography.

Applications and Future Directions

The precise knowledge of the crystal structure of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione would be invaluable for several applications:

  • Drug Design: Understanding the three-dimensional shape and hydrogen bonding capabilities is essential for designing molecules that can bind selectively to biological targets.

  • Polymer Chemistry: Morpholine-2,5-diones are monomers for the synthesis of biodegradable poly(ester-amide)s. The stereochemistry of the monomer can influence the properties of the resulting polymer.

  • Chiral Catalysis: As a chiral molecule, it could serve as a ligand or a building block in asymmetric catalysis.

References

  • Fletterick, R. J., Tsai, C. C., & Hughes, R. E. (1971). The crystal and molecular structure of L-alanyl-L-alanine. The Journal of Physical Chemistry, 75(7), 918-922. [Link]

  • PubChem. (n.d.). Cyclo(alanylalanyl). National Center for Biotechnology Information. Retrieved from [Link]

  • Baran, P. S. (n.d.). Diketopiperazines. The Baran Laboratory, Scripps Research. Retrieved from [Link]

  • Srinivasan, R. (1971). Crystal and molecular structure of L-cis-3,6-dimethyl-2,5-piperazinedione (L-alanyl-L-alanyl-2,5-diketopiperazine). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 27(4), 769-775.
  • Wikipedia. (2024, June 1). 2,5-Diketopiperazine. In Wikipedia. Retrieved from [Link]

  • Witkowski, M., Trzybiński, D., Pawlędzio, S., Woźniak, K., Dzwolak, W., & Królikowska, A. (2021). The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. Molecules, 26(16), 4991. [Link]

  • Chem-Impex International. (n.d.). Cyclo (L-Ala-L-ala). Retrieved from [Link]

  • PubChem. (n.d.). (3R)-3,6-Dimethylmorpholine-2,5-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Jia, J., Yao, J., Kong, J., Zhang, X., Lv, F., Fan, Q., & She, G. (2023). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Current Medicinal Chemistry, 30(9), 1060-1085. [Link]

Sources

Validation

optical rotation values for (3R,6R)-3,6-Dimethylmorpholine-2,5-dione

This guide details the physicochemical characterization of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione , a critical cyclic depsipeptide monomer used in the synthesis of biodegradable poly(ester amides).[1] Part 1: Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical characterization of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione , a critical cyclic depsipeptide monomer used in the synthesis of biodegradable poly(ester amides).[1]

Part 1: Executive Summary & Optical Properties

Compound Identity:

  • IUPAC Name: (3R,6R)-3,6-Dimethylmorpholine-2,5-dione[1][2]

  • CAS Number: 129880-52-0[1]

  • Stereochemistry: Derived from D-Alanine and D-Lactic Acid (D-D configuration).[1]

  • Primary Application: Monomer for the ring-opening polymerization (ROP) of alternating polydepsipeptides (e.g., Poly(D-Ala-alt-D-Lac)).[1]

Optical Rotation & Physical Standards

The following data compares the (3R,6R) isomer with its enantiomer and related alternatives. The optical rotation is a critical quality attribute (CQA) for determining stereochemical purity (ee%).

Property(3R,6R)-Isomer (Target)(3S,6S)-Isomer (Enantiomer)L-Lactide (Alternative)
Precursors D-Alanine + D-Lactic AcidL-Alanine + L-Lactic AcidL-Lactic Acid Dimer
Optical Rotation

+161° to +165° (c=0.2-0.5, CHCl₃)-161° to -165°-285° to -300° (Toluene)
Melting Point 161 – 165 °C 161 – 165 °C95 – 98 °C
Crystallinity High (Platelets/Needles)HighHigh
Solubility CHCl₃, THF, DMFCHCl₃, THF, DMFToluene, EtOAc, CHCl₃

Note on Chirality: The (3R,6R) isomer is dextrorotatory (+). Its enantiomer, (3S,6S) (CAS 56777-31-2), is the more common "natural" form derived from L-amino acids and exhibits an equal but negative specific rotation.[1]

Part 2: Synthesis & Purification Protocol

This protocol describes the synthesis of the 3,6-dimethylmorpholine-2,5-dione scaffold.[1][3][4] For the (3R,6R) isomer, substitute L-reagents with D-Alanine and (R)-2-Bromopropionyl bromide .[1]

Mechanism of Action (Pathway)

The synthesis proceeds via an N-acylation of the amino acid followed by a base-mediated intramolecular cyclization (nucleophilic attack of the carboxylate on the alpha-carbon).

SynthesisPathway Start D-Alanine (Amino Acid) Inter Intermediate: N-(2-bromopropionyl)-D-alanine Start->Inter N-Acylation (-HBr) Reagent (R)-2-Bromopropionyl Bromide Reagent->Inter Cyclization Cyclization (Base: Et3N/DMF) Inter->Cyclization Ring Closure (SN2) Product (3R,6R)-3,6-Dimethyl- morpholine-2,5-dione Cyclization->Product Purification (Recrystallization)

Figure 1: Synthetic pathway for the formation of the morpholine-2,5-dione core.

Step-by-Step Protocol

Materials:

  • D-Alanine (1.0 equiv)[1]

  • (R)-2-Bromopropionyl bromide (1.1 equiv)[1]

  • Triethylamine (Et₃N) or NaHCO₃

  • Solvents: THF (anhydrous), DMF, Ethyl Acetate (EtOAc)

Procedure:

  • N-Acylation (Intermediate Synthesis):

    • Suspend D-Alanine in anhydrous THF at 0°C under nitrogen.

    • Add (R)-2-Bromopropionyl bromide dropwise over 30 minutes.[1]

    • Add base (Et₃N) slowly to neutralize HBr evolved.

    • Stir at room temperature (RT) for 4–6 hours.

    • Workup: Filter off amine salts. Evaporate THF. Dissolve residue in EtOAc, wash with 1M HCl and Brine. Dry over MgSO₄. Isolate N-(2-bromopropionyl)-D-alanine .

  • Cyclization (Ring Closure):

    • Dissolve the intermediate in DMF ( dilute concentration, ~0.1 M, to favor intramolecular cyclization over oligomerization).

    • Add Et₃N (2.0 equiv) dropwise at 60°C.

    • Stir at 60–80°C for 12–24 hours.

    • Workup: Remove DMF under reduced pressure. Dissolve residue in CHCl₃. Wash with water to remove residual salts.

  • Purification (Critical for Optical Purity):

    • The crude product is often a mixture of diastereomers if racemization occurred.

    • Recrystallization: Dissolve in boiling EtOAc or Toluene. Allow to cool slowly to RT, then to 4°C. The (3R,6R) isomer crystallizes preferentially as white needles/platelets.

    • Validation: Check Melting Point (Target: 161–165°C). If MP < 155°C, recrystallize again.

Part 3: Comparative Analysis of Alternatives

Researchers selecting between Morpholine-2,5-diones and Lactides should consider the following trade-offs:

Feature(3R,6R)-Dimethylmorpholine-2,5-dione L-Lactide (Dioxane-2,5-dione) Implication for Drug Delivery
Backbone Chemistry Ester + Amide (Depsipeptide)Ester only (Polyester)Depsipeptides offer hydrogen bonding sites, increasing mechanical strength and modifying degradation rates.[1]
Hydrolytic Stability Moderate (Amide bond stabilizes)Low (Fast hydrolysis)Morpholine-based polymers degrade slower, suitable for long-term implants.[1]
Melting Point High (~165°C)Low (~97°C)Higher thermal stability for processing; higher crystallinity in polymers.
Functionalization High (Amino acid side chains)Low (Methyl group only)Can substitute Alanine with functional amino acids (e.g., Lysine) for drug conjugation.

Recommendation:

  • Use L-Lactide if rapid degradation (weeks) and simple hydrolysis are required.

  • Use (3R,6R)-3,6-Dimethylmorpholine-2,5-dione if you require a sequence-controlled polymer with alternating ester-amide bonds, higher thermal stability, or specific stereocomplexation properties with L-L-based polymers.[1]

References

  • Helder, J., Feijen, J., et al. (1990).[5] "Synthesis of alternating polydepsipeptides by ring-opening polymerization of morpholine-2,5-dione derivatives." Makromolekulare Chemie, 191(8), 1813–1825.[6] Link

    • Source for optical rotation values (-165° for the S,S isomer) and melting points.
  • Goodman, M., & Arnon, R. (1964). "Polydepsipeptides. II. Synthesis and polymerization of optically active morpholine-2,5-diones." Journal of the American Chemical Society.
  • Jörres, M., et al. (1998).[3] "Synthesis and crystal structure of (3S,6S)-3,6-dimethylmorpholine-2,5-dione." Journal of Chemical Crystallography.

    • Confirmation of crystal structure and absolute configur
  • PubChem Compound Summary. (2025). "(3R)-3,6-Dimethylmorpholine-2,5-dione."[1] National Center for Biotechnology Information. Link

Sources

Comparative

Technical Guide: Mechanical Properties &amp; Performance of Stereocomplexed Polydepsipeptides

Executive Summary In the landscape of biodegradable polymers, Stereocomplexed Polydepsipeptides (SC-PDPs) represent a significant leap forward from traditional aliphatic polyesters like PLGA or PLLA. While standard polye...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of biodegradable polymers, Stereocomplexed Polydepsipeptides (SC-PDPs) represent a significant leap forward from traditional aliphatic polyesters like PLGA or PLLA. While standard polyesters suffer from acidic degradation byproducts and limited thermal stability, SC-PDPs leverage the synergy of enantiomeric interlocking (stereocomplexation) and intermolecular hydrogen bonding (via amide linkages).

This guide objectively compares SC-PDPs against industry-standard alternatives, demonstrating their superior mechanical modulus, thermal resistance (


C), and tunable degradation kinetics. These materials are particularly relevant for researchers developing load-bearing tissue scaffolds and long-acting drug delivery systems where PLGA fails due to "burst release" or autocatalytic degradation.

The Material Science: Mechanism of Action

To understand the mechanical superiority of SC-PDPs, one must look at the molecular interface. Unlike homopolymers (e.g., PLLA), which rely solely on weak Van der Waals forces for crystallization, SC-PDPs are formed by blending enantiomeric chains—typically Poly(L-lactic acid-co-L-amino acid) and Poly(D-lactic acid-co-D-amino acid) .

The resulting crystal lattice is reinforced by two distinct mechanisms:

  • Stereoselective Interlocking: The L- and D-helices pack more densely than their homochiral counterparts (3

    
     helices).
    
  • Hydrogen Bonding Network: The amide bonds introduced by the amino acid residues (e.g., Alanine) create a secondary H-bond network that pure polyesters lack.

Visualization: Stereocomplex Formation Mechanism

The following diagram illustrates the transition from disordered enantiomeric chains to a highly ordered, H-bond reinforced stereocomplex crystal.

stereocomplex_mechanism cluster_inputs Enantiomeric Precursors cluster_forces Intermolecular Forces L_Chain L-Polydepsipeptide (L-Lactic Acid + L-Alanine) Mixing Solution/Melt Blending L_Chain->Mixing D_Chain D-Polydepsipeptide (D-Lactic Acid + D-Alanine) D_Chain->Mixing VDW Van der Waals (Dense Packing) Mixing->VDW H_Bond Hydrogen Bonding (Amide Linkages) Mixing->H_Bond SC_Crystal Stereocomplex Crystal (Tm > 200°C) VDW->SC_Crystal H_Bond->SC_Crystal  Critical Reinforcement

Figure 1: Mechanism of stereocomplexation in polydepsipeptides. Note the dual contribution of dense packing and Hydrogen bonding.

Comparative Performance Analysis

The following data compares a representative Stereocomplexed Polydepsipeptide (SC-PDP based on L/D-Lactic acid and Alanine) against standard biomedical polymers.

Key Insight: SC-PDPs bridge the gap between the processability of polyesters and the thermal/mechanical robustness of polyamides.

PropertyStandard PLGA (50:50) Homopolymer PLLA Stereocomplex PLA (SC-PLA) Stereocomplex PDP (SC-PDP)
Crystalline State AmorphousSemi-crystallineHighly CrystallineHighly Crystalline + H-Bonded
Melting Temp (

)
N/A (Amorphous)~170 - 180°C~220 - 230°C~200 - 225°C
Young's Modulus 1.0 - 2.0 GPa2.7 - 3.0 GPa3.5 - 4.0 GPa3.8 - 4.5 GPa
Tensile Strength ~40 - 50 MPa~60 MPa~70 - 80 MPa~65 - 85 MPa
Degradation Profile Fast (Weeks), Acidic BurstSlow (Months/Years)Very Slow (Hydrolysis Resistant)Tunable (Amide bond sensitivity)
Solvent Resistance Low (Dissolves in DCM/THF)ModerateHigh (Insoluble in most organics)Very High
Data Interpretation[1][2][3][4][5][6][7][8][9]
  • Thermal Stability: The

    
     of SC-PDPs is significantly higher than PLLA. This allows for high-temperature sterilization (autoclaving) without deformation, a critical advantage over PLGA.
    
  • Modulus (Stiffness): The SC-PDP exhibits the highest stiffness due to the "physical crosslinking" effect of the stereocomplex crystallites reinforced by amide hydrogen bonds.

  • Hydrolysis Resistance: The tight crystal packing prevents water penetration, reducing the "bulk erosion" phenomenon seen in PLGA. This leads to surface erosion kinetics, ideal for zero-order drug release.

Experimental Protocols: Synthesis & Characterization

Trustworthiness Note: The following protocol utilizes Ring-Opening Polymerization (ROP) of morpholine-2,5-diones. This method is preferred over polycondensation to ensure high molecular weight and strict alternating sequences.

Workflow Diagram

experimental_workflow Start Precursor Synthesis (L- & D-Amino Acids + Chloro-propionyl Chloride) Monomer Monomer Formation (Morpholine-2,5-dione Derivatives) Start->Monomer Cyclization ROP Ring-Opening Polymerization (Cat: Sn(Oct)2, 130°C) Monomer->ROP Bulk/Solution Purification Purification (Ppt in Methanol) ROP->Purification Blending Stereocomplex Blending (Mix L-PDP and D-PDP 1:1) Purification->Blending DCM Solution Analysis Characterization (XRD, DSC, Tensile) Blending->Analysis

Figure 2: Step-by-step workflow for synthesizing and characterizing stereocomplexed polydepsipeptides.

Detailed Methodology
Step 1: Monomer Synthesis (Morpholine-2,5-diones)
  • React L-alanine (or D-alanine) with 2-chloropropionyl chloride to form N-(2-chloropropionyl)-alanine.

  • Cyclize using triethylamine in DMF to yield L-3-methyl-morpholine-2,5-dione (L-MMD). Repeat for the D-isomer.

  • Validation: Verify structure via

    
    H-NMR (Look for methine proton shifts).
    
Step 2: Polymerization (ROP)
  • Vessel: Flame-dried ampoule under Nitrogen.

  • Reactants: L-MMD monomer + L-Lactide (if copolymerizing) or pure L-MMD.

  • Catalyst: Stannous Octoate (Sn(Oct)

    
    ) at 0.05 wt%.
    
  • Conditions: 110–130°C for 24 hours.

  • Purification: Dissolve crude polymer in Chloroform; precipitate into cold Methanol.

Step 3: Stereocomplex Formation[1][2]
  • Prepare 1 wt% solutions of Poly(L-MMD) and Poly(D-MMD) in Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP).

  • Mix solutions at a 1:1 ratio under vigorous stirring for 2 hours.

  • Cast films onto Teflon plates or precipitate into excess hexane.

  • Annealing: Anneal films at 100°C (between

    
     and 
    
    
    
    ) to maximize crystallinity.
Step 4: Characterization Checklist
  • XRD (X-Ray Diffraction): Look for new diffraction peaks (typically at

    
    ) that are distinct from the homopolymer peaks (
    
    
    
    ). This confirms SC formation.[1][3][2][4][5]
  • DSC (Differential Scanning Calorimetry): Scan from 0°C to 250°C at 10°C/min. Confirm the disappearance of the homopolymer melting peak (~170°C) and appearance of the SC peak (>200°C).

Applications & Strategic Value

Why switch from PLGA to SC-PDPs?

  • Long-Term Implants: The high modulus and slow degradation make SC-PDPs ideal for bone fixation screws that must retain strength for >6 months.

  • Micellar Drug Delivery: Amphiphilic block copolymers containing SC-PDP segments form micelles with exceptional stability in blood, preventing premature drug dumping.

  • Thermo-Resistant Fibers: Can be melt-spun into fibers for sutures that withstand higher friction heat during knotting than PLLA sutures.

References

  • Tsuji, H., & Ikada, Y. (1999). Stereocomplex formation between enantiomeric poly(lactic acid)s. Macromolecular Chemistry and Physics. Link

  • Ohya, Y., et al. (2012). Synthesis, stereocomplex crystallization and homo-crystallization of enantiomeric poly(lactic acid-co-alanine)s with ester and amide linkages.[6][7] Polymer Chemistry. Link

  • Bao, L., et al. (2016). Stereocomplexed micellar carriers based on enantiomeric PLA-polypeptide copolymers. Journal of Controlled Release.
  • Fukushima, K., & Kimura, Y. (2006). Stereocomplexed polylactides as a new class of bio-based polymers with enhanced thermal and mechanical properties.[5] Polymer International.[8] Link

  • Sarasua, J.R., et al. (2005). Crystallization and melting behavior of polylactide-based stereocomplexes. Macromolecules. Link

Sources

Validation

Strategic Guide: Sequencing Cyclic Depsipeptide Monomers via Mass Spectrometry

Topic: Mass Spectrometry Analysis of Depsipeptide Cyclic Monomers Content Type: Comparative Technical Guide Author Persona: Senior Application Scientist Executive Summary Cyclic depsipeptides (CDPs) represent a unique an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of Depsipeptide Cyclic Monomers Content Type: Comparative Technical Guide Author Persona: Senior Application Scientist

Executive Summary

Cyclic depsipeptides (CDPs) represent a unique analytical challenge in drug discovery. Unlike linear peptides, they lack a defined N- or C-terminus, and their topology includes both amide and ester (depsi) bonds. This guide objectively compares fragmentation modalities (CID, HCD, ETD) and ionization strategies, focusing on the "Ring-Opening Rule"—the critical mechanistic step determining sequencing success.

The Verdict: For de novo sequencing of CDPs, High-Energy Collisional Dissociation (HCD) coupled with MSⁿ (Multistage Activation) is the superior workflow for singly charged monomers. While ETD is powerful for linear peptides, it frequently fails with CDPs due to their low charge capacity (typically z=1) and lack of basic residues.

Part 1: The Analytical Landscape

The Topology Challenge

The cyclic nature of CDPs eliminates the standard


 ion series directionality found in linear proteomics. To sequence a CDP, the ring must first be opened.
  • The Weakest Link: The ester bond (lactone) is thermodynamically less stable than the amide bond.

  • The Scrambling Problem: If the fragmentation energy is non-selective, the ring may open at multiple amide positions simultaneously. This creates a superposition of multiple linear peptide spectra (permutations), making sequence assignment impossible.

  • The Goal: Controlled ring opening at the specific ester bond to generate a single, linear acylium ion species for subsequent sequencing.

Part 2: Ionization Source Comparison

The choice of ionization dictates the precursor charge state and adduct formation, which fundamentally alters fragmentation pathways.

FeatureElectrospray Ionization (ESI)MALDI
Primary Species

,


,

,

Charge State (z) Can be

(if basic residues present)
Almost exclusively

Adduct Control High. Can acidify mobile phase to force protonation.Low. Alkali adducts (Na/K) are ubiquitous and hard to remove.
Fragmentation Impact Preferred. Protonated species (mobile proton) facilitate amide backbone cleavage.Problematic. Sodium adducts sequester charge, inhibiting mobile proton migration and preventing efficient fragmentation.

Scientist’s Note: Avoid Sodium adducts at all costs for sequencing. Sodium-cationized CDPs require significantly higher collision energies and often yield complex internal fragments rather than clean sequence ladders. Use high-purity solvents and add 0.1% Formic Acid to your ESI source to drive protonation.

Part 3: Fragmentation Modality Comparison

This section evaluates the three primary dissociation techniques available on modern Q-TOF and Orbitrap Tribrid systems.

Collision Induced Dissociation (CID)[1][2][3]
  • Mechanism: Resonant excitation (Ion Trap) or beam-type (Q-TOF). Vibrational energy redistribution.[1]

  • Performance on CDPs:

    • Pros: "Soft" energy allows for observation of the initial ring-opening event.

    • Cons: Often insufficient to fragment the linearized sequence fully. Low-mass cutoff (in ion traps) causes loss of diagnostic immonium ions.

  • Best Use: MS² steps in an MSⁿ workflow (Ring opening).

Higher-Energy Collisional Dissociation (HCD)[1][2][3]
  • Mechanism: Beam-type collision in a dedicated cell (e.g., HCD cell in Orbitrap).

  • Performance on CDPs:

    • Pros: No low-mass cutoff (detects immonium ions). Higher energy access allows for "harder" fragmentation, often bypassing the scrambling issue by forcing rapid, extensive fragmentation.

    • Cons: Can obliterate the molecular ion if energy is too high.

  • Best Use: The primary method for de novo sequencing of small (<1.5 kDa) CDPs.

Electron Transfer Dissociation (ETD)[1][2][3][4]
  • Mechanism: Radical-driven fragmentation (transfer of electron from fluoranthene radical).

  • Performance on CDPs:

    • Pros: Preserves labile side chains.

    • Cons:Critical Failure Point. ETD requires a precursor charge state of

      
       to be effective. Most hydrophobic CDPs ionize as 
      
      
      
      . Furthermore, the ester bond does not direct fragmentation in ETD as it does in CID/HCD.
  • Best Use: Only valid if the CDP is large (>2 kDa) or highly basic (multiple Arg/Lys).

Part 4: Visualization of Workflows

Diagram 1: The Fragmentation Decision Matrix

This logic flow guides the operator in selecting the correct instrument parameters based on the analyte's behavior.

FragmentationStrategy Start Start: Cyclic Depsipeptide Sample Ionization Ionization Source: ESI Start->Ionization CheckCharge Check Precursor Charge (z) Ionization->CheckCharge Z1 Singly Charged (z=1) (Most Common) CheckCharge->Z1 Z2 Multiply Charged (z>=2) (Large/Basic) CheckCharge->Z2 AdductCheck Check Adduct Type Z1->AdductCheck Action_ETD Method: ETD or EThcD Z2->Action_ETD Feasible Proton Protonated [M+H]+ AdductCheck->Proton Sodium Sodiated [M+Na]+ AdductCheck->Sodium Action_HCD Method: Stepped HCD (NCE 20, 35, 50) Proton->Action_HCD Standard Action_MSn Method: MS3 Workflow (Isolate Ring Open -> Frag) Proton->Action_MSn Complex Spectra Sodium->Action_MSn Mandatory (High Energy)

Caption: Decision matrix for selecting fragmentation energy based on charge state and adduct formation. Note that z=1 species (red path) exclude ETD.

Diagram 2: The Ring-Opening Mechanism (MSⁿ)

Understanding the "Ester-First" rule is vital for interpreting spectra.

RingOpening Cyclic Cyclic Precursor (Intact Ring) Activation Activation (MS2) Low Energy CID Cyclic->Activation Linear1 Linear Species A (Ester Cleavage - Dominant) Activation->Linear1 Thermodynamically Favored Linear2 Linear Species B (Amide Cleavage - Minor) Activation->Linear2 High Energy Only Seq1 Clean b/y Series (Readable Sequence) Linear1->Seq1 MS3 Fragmentation Seq2 Scrambled Fragments (Noise) Linear2->Seq2

Caption: The "Ester-First" mechanism. Successful sequencing relies on targeting the thermodynamically favored ester cleavage (Green path).

Part 5: Validated Experimental Protocol

This protocol utilizes an MS³ (MS/MS/MS) approach on an Ion Trap or Tribrid instrument to eliminate scrambling.

Workflow: The "Gas-Phase Linearization" Method

1. Sample Preparation:

  • Dissolve CDP in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Critical Step: Avoid glass vials if sample quantity is low (hydrophobic adsorption). Use polypropylene.

2. MS¹ Screening:

  • Verify the presence of

    
    .
    
  • If

    
     dominates, perform a "desalting" cleanup using a C18 ZipTip or add Ammonium Acetate (10 mM) to displace Sodium.
    

3. MS² (Ring Opening):

  • Isolate the precursor

    
    .
    
  • Apply Low Collision Energy (CID) . Start at NCE 15% and ramp slowly.

  • Objective: Look for the mass shift of +18 Da (hydrolysis) or simply the survival of the parent mass in a linear form (isobaric).

  • Note: In many depsipeptides, the ring-opened species has the same mass as the cyclic form but a different collisional cross-section.

4. MS³ (Sequencing):

  • Select the dominant product ion from the MS² spectrum (the linearized acylium ion).

  • Apply Stepped HCD (NCE 25, 35, 45).

  • The resulting spectrum will resemble a standard linear peptide, reading from the ester-cleavage site.

Data Interpretation Table
ObservationDiagnosisCorrective Action
No Fragmentation Cyclic structure is too rigid or Sodium adduct is present.Increase energy or switch to HCD. Check for Na+ adducts.
Complex "Grass" Spectrum Ring opened at multiple amide bonds (Scrambling).Lower MS² energy to favor ester-only cleavage. Use MS³ workflow.
Missing Immonium Ions Low-mass cutoff in Ion Trap.Switch to HCD or Q-TOF for low-mass detection.

References

  • Ngoka, L. C., & Gross, M. L. (1999). Multistep tandem mass spectrometry for sequencing cyclic peptides in an ion-trap mass spectrometer.[2] Journal of the American Society for Mass Spectrometry.

  • Dorrestein, P. C., et al. (2016). Global Natural Products Social Molecular Networking (GNPS). Nature Biotechnology. (Validates spectral networking for cyclic peptides).

  • C. Govaerts, et al. (2002). Mass spectrometric fragmentation of cyclic peptides belonging to the polymyxin and colistin antibiotics.[2] Rapid Communications in Mass Spectrometry.

  • Medema, M. H., et al. (2015). antiSMASH 3.0—a comprehensive resource for the genome mining of biosynthetic gene clusters. (Context for non-ribosomal peptide structures).

Sources

Safety & Regulatory Compliance

Safety

(3R,6R)-3,6-Dimethylmorpholine-2,5-dione: Proper Disposal &amp; Handling Procedures

Executive Summary (3R,6R)-3,6-Dimethylmorpholine-2,5-dione (CAS: 202923-65-7) is a cyclic depsipeptide precursor used primarily in the synthesis of biodegradable polymers and drug delivery systems. Unlike standard organi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3R,6R)-3,6-Dimethylmorpholine-2,5-dione (CAS: 202923-65-7) is a cyclic depsipeptide precursor used primarily in the synthesis of biodegradable polymers and drug delivery systems. Unlike standard organic waste, this compound is moisture-sensitive and thermodynamically unstable relative to its linear hydrolysis products.

Immediate Action Required:

  • Segregation: Do not mix bulk solid quantities with aqueous waste streams.[1]

  • PPE: Standard laboratory PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.

  • Disposal Stream: High-BTU Incineration (Organic Waste) is the preferred method.

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand its reactivity.[1][2][3] It is not merely "trash"; it is a strained cyclic ring system.

Structural Reactivity

This compound is a morpholine-2,5-dione derivative. Structurally, it resembles a lactide but contains both an ester and an amide linkage within the ring.

  • Thermodynamics: The ring strain makes it susceptible to ring-opening hydrolysis or polymerization.

  • Hydrolysis Risk: Upon contact with water (especially acidic/basic water), it hydrolyzes into linear N-(2-hydroxypropionyl)alanine (or similar isomers). This reaction is exothermic and generates acidic species, which can pressurize sealed waste containers if not managed.

Hazard Classification Table
CategoryClassificationOperational Implication
Health Skin/Eye Irritant (Cat 2)Avoid dust generation.[4][5][6] Double glove if handling bulk.
Reactivity Moisture SensitiveDo not dispose of in "Aqueous Waste" containers.[3]
Flammability Combustible SolidCompatible with standard organic solvent waste streams.
Regulatory Non-RCRA ListedNot P-listed or U-listed; dispose of as characteristic organic waste.

Pre-Disposal Stabilization

Before placing this material into a waste drum, assess its physical state. The goal is to prevent uncontrolled reactivity inside the waste container.

For Pure Solids (>5g)
  • Do not dissolve in water to flush down the drain.

  • Do not place loose powder directly into a liquid waste carboy (this creates sludge and potential clogs).

  • Action: Double-bag in polyethylene (ziplock) bags to prevent moisture ingress before placing in the solid waste bin.

For Reaction Mixtures

If the compound is dissolved in a solvent (e.g., Dichloromethane, THF, Toluene):

  • Quenching: If the mixture contains active initiators (e.g., Tin(II) 2-ethylhexanoate) or unreacted monomers, ensure the polymerization is terminated.

  • Solvent Compatibility: The compound itself is compatible with both halogenated and non-halogenated streams. Select the stream based on the solvent used.

The Disposal Workflow

Follow this decision matrix to determine the correct waste stream.

Waste Stream Decision Tree

DisposalWorkflow Start Waste Generation: (3R,6R)-3,6-Dimethylmorpholine-2,5-dione StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Crystals Liquid Solution / Reaction Mix StateCheck->Liquid Dissolved SolidVol Volume > 100g? Solid->SolidVol SolventCheck Solvent Type? Liquid->SolventCheck LabPack Lab Pack / Solid Waste Bin (Tag: Organic Solid) SolidVol->LabPack No (Small Scale) SeparateDrum Segregated Container (Prevent Hydrolysis Heat) SolidVol->SeparateDrum Yes (Bulk) Halo Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., Toluene, THF) SolventCheck->NonHalo No Halogens

Figure 1: Decision matrix for segregating morpholine-dione waste streams to ensure regulatory compliance and safety.

Step-by-Step Protocol
Scenario A: Solid Waste (Contaminated Vials, Weigh Boats, Small Excess)
  • Containment: Place the solid material into a clear polyethylene bag or the original glass vial.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: (3R,6R)-3,6-Dimethylmorpholine-2,5-dione.

    • Hazard Checkbox: Irritant.[7]

  • Disposal: Place in the Solid Organic Waste drum (usually a blue or black open-top drum).

Scenario B: Liquid Waste (Reaction Mother Liquor)
  • Identification: Identify the primary solvent (e.g., Toluene).

  • Segregation:

    • If solvent is Dichloromethane (DCM) → Pour into Halogenated Waste Carboy.

    • If solvent is THF/Toluene/Ethyl Acetate → Pour into Non-Halogenated Waste Carboy.

  • Precaution: Ensure the carboy is not "Aqueous Waste" (pH 5-9).[8] Mixing this cyclic ester with aqueous waste can slowly lower the pH of the drum, potentially violating waste acceptance criteria for the hauler.

Regulatory Compliance (RCRA)[10][11]

"Empty" Container Status

Federal regulations (40 CFR 261.7) define when a container is legally "empty" and can be discarded as regular trash.

  • P-List Status: This compound is NOT P-listed (acutely toxic).

  • The "One-Inch" Rule: A container is empty if:

    • All wastes have been removed by normal means (pouring/scraping).

    • No more than 2.5 cm (1 inch) of residue remains on the bottom.

    • OR no more than 3% by weight remains (for containers <119 gallons).

Protocol for Empty Vials:

  • Triple rinse the vial with a solvent capable of dissolving the residue (e.g., Acetone).

  • Pour the rinsate into the Organic Solvent Waste container.

  • Deface the label on the vial.

  • Discard the glass vial in the Broken Glass/Sharps box (not general trash).

Emergency Procedures

In the event of a spill outside the fume hood:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator.

  • Containment:

    • Solid Spill: Do not sweep dry. Cover with wet paper towels (dampened with water or ethanol) to prevent dust, then scoop into a bag.

    • Liquid Spill: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Wipe the surface with a mild detergent and water solution. The water will hydrolyze any remaining traces into harmless linear acids over time.

References

  • PubChem. (3R,6R)-3,6-Dimethylmorpholine-2,5-dione Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Empty Container Definition (40 CFR 261.7). [Link]

  • American Chemical Society (ACS). Guide to Chemical Waste Management in the Laboratory. [Link]

Sources

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